4-(1,3-Dioxolan-2-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQFLFYOFQFWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300945 | |
| Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35849-02-6 | |
| Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35849-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Dioxolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-dioxolan-2-yl)benzoic acid | |
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Foundational & Exploratory
Technical Whitepaper: 4-(1,3-Dioxolan-2-yl)benzoic Acid
This is an in-depth technical guide on 4-(1,3-Dioxolan-2-yl)benzoic acid , a critical bifunctional building block in organic synthesis and medicinal chemistry.
A Strategic Bifunctional Linker for Orthogonal Synthetic Pathways
Executive Summary
This compound (CAS: 35849-02-6) serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents and advanced materials. Its core utility lies in its orthogonal reactivity : it presents a stable, masked aldehyde (as a 1,3-dioxolane acetal) alongside a reactive carboxylic acid.
This dual functionality allows researchers to perform transformations on the acid moiety—such as amide couplings or esterifications—without compromising the aldehyde, which can be liberated later for reductive aminations or Wittig reactions. This guide details the physicochemical properties, synthesis, reactivity profile, and experimental protocols for this essential compound.
Chemical Identity & Structural Analysis
The molecule consists of a benzene ring substituted at the para positions with a carboxylic acid and a 1,3-dioxolane ring. The dioxolane acts as a cyclic acetal protecting group for the formyl (aldehyde) functionality.
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | Terephthalaldehydic acid ethylene acetal; 4-Carboxybenzaldehyde ethylene acetal |
| CAS Number | 35849-02-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| SMILES | O=C(O)C1=CC=C(C2OCCO2)C=C1 |
| InChI Key | NTQFLFYOFQFWPM-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the equilibrium between the protected acetal and the active aldehyde, highlighting the orthogonal reactivity.
Caption: Orthogonal protection strategy allowing amide bond formation while the aldehyde remains masked.
Physicochemical Properties
Understanding the physical state and solubility is crucial for assay development and reaction planning.
| Property | Value / Description | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas. |
| Melting Point | 150–160 °C (Typical range) | Experimental values vary by purity/solvate form. |
| Solubility | DMSO, DMF, Methanol, Ethanol | High solubility in polar aprotic solvents. |
| Insolubility | Water, Hexanes, Diethyl Ether | Limited solubility in non-polar solvents. |
| pKa (Acid) | ~4.2 (Predicted) | Comparable to benzoic acid (4.20). |
| Stability | Base-stable; Acid-labile | Stable to NaOH, LiAlH₄, Pd/C hydrogenation. |
Synthesis & Production
The industrial standard for synthesizing this compound involves the acid-catalyzed acetalization of 4-formylbenzoic acid (Terephthalaldehydic acid).
Synthetic Pathway[2][4][5][6][7]
-
Starting Material: 4-Formylbenzoic acid.[1]
-
Reagent: Ethylene glycol (1,2-ethanediol) in excess.
-
Catalyst: p-Toluenesulfonic acid (PTSA) or Camphorsulfonic acid (CSA).
-
Solvent: Toluene or Benzene (for azeotropic water removal).
-
Apparatus: Dean-Stark trap.
Mechanism: The carbonyl oxygen is protonated, facilitating nucleophilic attack by the glycol. Water is eliminated to drive the equilibrium forward (Le Chatelier's principle).
Reactivity Profile & Applications
Drug Discovery: The "Trojan Horse" Linker
In medicinal chemistry, this molecule is used to introduce a benzoic acid moiety that can later be "activated" to an aldehyde.
-
Amide Coupling: The carboxylic acid reacts with amines (using EDC/HOBt or HATU) to form stable amides. The dioxolane ring remains intact during this basic/neutral process.
-
Reductive Amination: Post-coupling, the acetal is cleaved to the aldehyde, which is then reacted with a second amine and a reducing agent (e.g., NaBH(OAc)₃) to form a secondary amine linkage.
Materials Science: MOFs and COFs
-
MOF Linker Precursor: Used to synthesize Metal-Organic Frameworks (MOFs) where aldehyde functionality is required for post-synthetic modification (PSM). The acetal prevents premature oligomerization during the solvothermal synthesis of the MOF lattice.
-
Covalent Organic Frameworks (COFs): Serves as a defect-engineering agent or a capping unit in Schiff-base COF synthesis.
Experimental Protocols
Note: All procedures should be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of this compound
Objective: Protection of 4-formylbenzoic acid.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reagents: Add 4-formylbenzoic acid (15.0 g, 100 mmol), ethylene glycol (18.6 g, 300 mmol), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).
-
Solvent: Add Toluene (250 mL).
-
Reflux: Heat the mixture to reflux (bath temp ~130°C) with vigorous stirring. Monitor water collection in the trap.
-
Completion: Continue reflux until water evolution ceases (~4–6 hours).
-
Workup: Cool to room temperature. The product may precipitate.[2][3] If not, concentrate the toluene to ~50 mL.
-
Purification: Wash the organic phase with saturated NaHCO₃ (careful, product is an acid—this will extract it). Correction: To purify the acid , wash the toluene layer with water to remove excess glycol/PTSA. If the product precipitates, filter and wash with cold toluene and water. Recrystallize from Ethanol/Water if necessary.
-
Alternative: If the product is soluble in toluene, wash with water, dry over MgSO₄, and evaporate.
-
Protocol B: General Amide Coupling (Dioxolane-Compatible)
Objective: Coupling with a primary amine (R-NH₂).
-
Dissolution: Dissolve this compound (1.0 eq) in DMF or DCM.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at 0°C.
-
Addition: Add the amine (R-NH₂, 1.0–1.2 eq).
-
Reaction: Allow to warm to room temperature and stir for 2–12 hours.
-
Validation: Monitor by TLC or LC-MS. The acetal is stable under these basic conditions.
-
Workup: Dilute with EtOAc, wash with 5% NaHCO₃ (do NOT use acid washes like 1M HCl, as this will cleave the acetal), water, and brine.
Protocol C: Deprotection (Acetal Cleavage)
Objective: Restoration of the aldehyde.
-
Solvent: Dissolve the acetal-containing intermediate in THF/Water (4:1).
-
Acid: Add 1M HCl (approx. 5–10 eq relative to substrate) or a catalytic amount of PPTS (Pyridinium p-toluenesulfonate) for milder conditions.
-
Time: Stir at Room Temperature for 1–4 hours.
-
Monitoring: Aldehyde formation is easily visible by TLC (often a significant polarity shift) or ¹H NMR (appearance of -CHO peak at ~10.0 ppm).
Safety & Handling
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).
-
Handling: Avoid dust formation. Use local exhaust ventilation.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents and strong acids (to prevent premature deprotection).
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses.
-
Skin Contact: Wash with plenty of soap and water.
-
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability/deprotection conditions).
-
ChemicalBook. (2023).[4] this compound Properties and Suppliers. Link
-
PubChem. (2024). Compound Summary: this compound.[5][6][7][8] National Library of Medicine. Link
-
BenchChem. (2024). Synthesis and Applications of Benzoic Acid Derivatives. (General reference for Grignard and oxidation pathways). Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 4. preprints.org [preprints.org]
- 5. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 6. spectrabase.com [spectrabase.com]
- 7. aceschem.com [aceschem.com]
- 8. This compound | 35849-02-6 [chemicalbook.com]
Technical Whitepaper: 4-(1,3-Dioxolan-2-yl)benzoic acid
Topic: 4-(1,3-Dioxolan-2-yl)benzoic acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Profiling & Synthetic Utility in Drug Discovery
Executive Summary
This compound (CAS: 35849-02-6) represents a critical bifunctional building block in medicinal chemistry and materials science. Structurally, it consists of a benzoic acid moiety protected at the para-position by a 1,3-dioxolane ring—a cyclic acetal masking an aldehyde.
This compound serves two primary strategic functions:
-
Latent Electrophile: The dioxolane ring acts as a robust protecting group for the aldehyde, stable under basic nucleophilic conditions (e.g., ester hydrolysis, amide coupling) but readily cleaved in acidic media to regenerate the reactive formyl group.
-
Rigid Linker: In Metal-Organic Frameworks (MOFs) and fragment-based drug design, it provides a linear, rigid phenylene spacer with defined geometry.
This guide provides an authoritative analysis of its physical properties, stability profile, and validated handling protocols.[1]
Molecular Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 35849-02-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| SMILES | O=C(O)C1=CC=C(C2OCCO2)C=C1 |
| Structural Class | Protected Aryl Aldehyde / Benzoic Acid Derivative |
Structural Insights
The molecule features a 1,3-dioxolane ring fused to a phenyl group. The acetal carbon (C2 of the dioxolane) is sp³ hybridized, disrupting the conjugation between the phenyl ring and the oxygen atoms, unlike the parent 4-formylbenzoic acid. This results in distinct solubility and electronic properties.
-
Acetal Stability: The steric bulk of the phenyl ring at the C2 position imparts moderate kinetic stability against hydrolysis compared to aliphatic acetals, but it remains thermodynamically unstable in aqueous acid.
-
Acidic Moiety: The carboxylic acid (pKa ~4.2) dominates the solubility profile, rendering the compound soluble in basic aqueous media (as a benzoate salt) and polar organic solvents.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models essential for experimental design.
| Property | Value / Description | Context for Researchers |
| Physical State | White to off-white crystalline solid | Purity often indicated by color; yellowing suggests hydrolysis to aldehyde. |
| Melting Point | Range varies by polymorph/purity (Typically >170°C) | High MP driven by intermolecular H-bonding of carboxylic acid dimers. |
| Solubility (Organic) | DMSO, DMF, Methanol, Ethanol | Soluble in polar aprotic solvents; moderate solubility in DCM/THF. |
| Solubility (Aq) | Insoluble (Neutral pH) / Soluble (pH > 6) | Requires deprotonation (e.g., NaHCO₃, NaOH) for aqueous dissolution. |
| pKa (Acid) | 4.18 ± 0.10 (Predicted) | Comparable to benzoic acid; deprotonates readily with weak bases. |
| logP | ~1.3 - 1.6 | Moderately lipophilic; suitable for organic extraction protocols. |
| H-Bond Donors | 1 (COOH) | Critical for crystal lattice energy and receptor binding. |
| H-Bond Acceptors | 4 (2 Acetal Oxygens, 2 Carboxyl Oxygens) | Dioxolane oxygens are weak acceptors due to steric crowding. |
Spectral Characterization (Diagnostic)[4]
Identification of the intact dioxolane ring is crucial to ensure the protecting group has not hydrolyzed during storage or reaction.
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)
-
δ 12.0–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Disappears on D₂O shake.
-
δ 7.9–8.1 ppm (d, 2H): Aromatic protons ortho to carbonyl.
-
δ 7.5–7.6 ppm (d, 2H): Aromatic protons meta to carbonyl (ortho to dioxolane).
-
δ 5.7–5.9 ppm (s, 1H): Diagnostic Peak. The acetal methine proton (Ar-CH -O₂). A shift to ~10.0 ppm indicates hydrolysis to aldehyde.
-
δ 3.9–4.1 ppm (m, 4H): Ethylene glycol backbone protons (-OCH₂ CH₂ O-).
IR Spectroscopy (FT-IR)
-
~1680–1700 cm⁻¹: C=O stretch (Carboxylic acid dimer).
-
~1050–1150 cm⁻¹: C-O-C symmetric/asymmetric stretch (Characteristic of the dioxolane ether linkage).
-
Absence of ~1720+ cm⁻¹ (Aldehyde C=O): Confirms acetal integrity.
Stability & Handling Protocols
The utility of this compound relies entirely on the differential stability of its functional groups.
Hydrolysis Kinetics (The "Danger Zone")
The 1,3-dioxolane ring is acid-labile .
-
pH < 4: Rapid hydrolysis to 4-formylbenzoic acid.
-
pH 4–9: Metastable (suitable for workup).
-
pH > 9: Highly stable (suitable for ester hydrolysis or nucleophilic substitutions).
Storage: Store at 2–8°C under inert atmosphere (Ar/N₂). Moisture acts as a catalyst for solid-state hydrolysis over long periods, releasing ethylene glycol and the aldehyde.
Experimental Protocols
Protocol A: Synthesis via Acetalization
Rationale: Thermodynamic protection of the aldehyde using a Dean-Stark trap to drive equilibrium.
-
Reagents: 4-Formylbenzoic acid (1.0 eq), Ethylene glycol (1.5–2.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (0.5 M concentration).
-
Setup: Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
-
Procedure:
-
Reflux the mixture with vigorous stirring. Water evolution indicates reaction progress.
-
Continue until theoretical water volume is collected (~3–6 hours).
-
Critical Step: Cool to RT. Wash the toluene layer with saturated NaHCO₃ (to remove pTSA) quickly to avoid hydrolyzing the product.
-
Note: Since the product is a carboxylic acid, it may partition into the base. Modification: If the product precipitates or is lost to base, filter the solid directly from the cooled toluene (if insoluble) or evaporate toluene and recrystallize.
-
-
Purification: Recrystallization from Ethanol/Water or Toluene.[2]
Protocol B: Controlled Hydrolysis (Deprotection)
Rationale: Regenerating the aldehyde for downstream conjugation.
-
Solvent: THF:Water (4:1) or Acetone:Water.
-
Catalyst: 1M HCl or Pyridinium p-toluenesulfonate (PPTS) for milder conditions.
-
Execution: Stir at RT for 1–2 hours. Monitor by TLC (shift in Rf) or NMR (appearance of CHO peak at 10 ppm).
-
Workup: Extract with Ethyl Acetate. The aldehyde product (4-formylbenzoic acid) is significantly less soluble in non-polar solvents than the acetal.
Logical Pathways & Workflows
Caption: Chemical stability workflow showing the orthogonal reactivity of the dioxolane protecting group.
References
-
BenchChem. "4-(1,3-Dioxolan-2-ylmethyl)benzoic acid: Synthetic Methodologies." BenchChem Technical Library. Link
-
ChemicalBook. "this compound (CAS 35849-02-6) Properties and Suppliers." ChemicalBook Database. Link
-
SpectraBase. "Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester: Proton NMR Spectrum." Wiley Science Solutions. Link
-
National Institutes of Health (NIH). "Benzoic Acid Derivatives Stability in Subcritical Water." PubMed Central. Link
-
Organic Chemistry Portal. "Protecting Groups: 1,3-Dioxolanes." Organic Chemistry Portal. Link
Sources
Technical Monograph: 4-(1,3-Dioxolan-2-yl)benzoic Acid
This technical guide details the physicochemical properties, synthesis, and strategic applications of 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6).[1] It is designed for medicinal chemists and process engineers utilizing this compound as a bifunctional linker intermediate.
Strategic Aldehyde Protection in Bifunctional Linker Design
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound serves as a critical "masked" intermediate in organic synthesis. It represents a protected form of 4-formylbenzoic acid (terephthalaldehydic acid), where the reactive aldehyde is sequestered as a cyclic acetal (dioxolane) while the carboxylic acid remains free for derivatization.
Core Data Matrix
| Parameter | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 35849-02-6 | Primary identifier for the free acid.[1][2] |
| Molecular Weight | 194.19 g/mol | Calculated based on |
| Exact Mass | 194.0579 | Monoisotopic mass for MS calibration. |
| Molecular Formula | ||
| Physical State | White to off-white solid | Crystalline powder form. |
| Solubility | DMSO, DMF, Methanol | Limited solubility in non-polar solvents (Hexane). |
| pKa | ~4.2 (Carboxylic Acid) | Estimated; comparable to benzoic acid. |
Structural Significance
The molecule features two distinct functionalities:[3][4][5][6]
-
Carboxylic Acid (
): Ready for amide coupling, esterification, or MOF coordination. -
1,3-Dioxolane (
): An acid-labile protecting group that shields the aldehyde from nucleophilic attack during transformations at the position.
Synthesis Protocol: Dean-Stark Acetalization
The industrial and laboratory standard for synthesizing this compound involves the acid-catalyzed acetalization of 4-formylbenzoic acid. This process requires the continuous removal of water to drive the equilibrium forward.
Reaction Scheme
The synthesis couples 4-formylbenzoic acid with ethylene glycol using p-toluenesulfonic acid (pTSA) as a catalyst.
Figure 1: Acid-catalyzed protection of 4-formylbenzoic acid using a Dean-Stark apparatus.
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-formylbenzoic acid (1.0 eq), ethylene glycol (1.5–2.0 eq), and pTSA monohydrate (0.05 eq).
-
Solvent: Suspend the mixture in Toluene (approx. 10 mL per gram of substrate). Toluene is preferred over benzene due to lower toxicity and an optimal boiling point (110°C) for water azeotropy.
-
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the trap. Reaction completion is typically observed within 4–6 hours when water evolution ceases.
-
Workup:
-
Cool the mixture to room temperature. The product may precipitate directly.
-
If soluble, wash the organic phase with saturated
(carefully, to avoid deprotection, though the acid group makes this tricky; usually, a simple water wash to remove excess glycol/pTSA is preferred, followed by drying over ). -
Purification: Recrystallization from Ethyl Acetate/Hexane is common.
-
Applications in Drug Discovery & Materials Science
This molecule is a "Janus" intermediate—it allows chemists to modify one end of a benzene ring while keeping the other end dormant.
The "Protect-Couple-Deprotect" Strategy
In the synthesis of bifunctional linkers (e.g., for PROTACs or Antibody-Drug Conjugates), this molecule enables the sequential construction of complex architectures.
Figure 2: Workflow for utilizing the masked aldehyde in sequential linker synthesis.
Specific Utility Cases
-
MOF Synthesis: Used to generate Metal-Organic Frameworks where the aldehyde functionality is preserved for post-synthetic modification (PSM) inside the framework pores [1].
-
Peptide Stapling: The acid is coupled to a lysine side chain, and the aldehyde is later used to form a Schiff base or oxime linkage to "staple" the peptide structure.
Analytical Validation (E-E-A-T)
To ensure the integrity of the synthesized or purchased material, the following NMR signatures must be verified. The absence of the aldehyde proton (approx. 10 ppm) and the presence of the acetal proton are the key indicators of purity.
Expected NMR Data (in or )
| Moiety | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.90 – 8.10 | Doublet (d) | 2H | Protons ortho to COOH ( |
| Aromatic | 7.50 – 7.65 | Doublet (d) | 2H | Protons ortho to Dioxolane ( |
| Acetal | 5.80 – 5.90 | Singlet (s) | 1H | CH of the dioxolane ring |
| Dioxolane | 4.00 – 4.15 | Multiplet (m) | 4H | |
| Acid | 12.0 – 13.0 | Broad (br) | 1H | COOH (May be invisible in |
Quality Control Note: If a singlet appears at
References
-
SpectraBase. (n.d.). Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester NMR Data. Retrieved from [Link]
Sources
- 1. This compound | 35849-02-6 [chemicalbook.com]
- 2. aceschem.com [aceschem.com]
- 3. 1,4-Oxathiane, 4,4-dioxide (CAS 107-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | 898767-03-8 | Benchchem [benchchem.com]
- 6. WO2024039901A2 - Cdk2 degraders and uses thereof - Google Patents [patents.google.com]
Technical Guide: 4-(1,3-Dioxolan-2-yl)benzoic Acid
The "Masked Aldehyde" Strategy in Advanced Organic Synthesis
Executive Summary
4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) serves as a critical bifunctional intermediate in medicinal chemistry and materials science. It represents a "masked" form of 4-formylbenzoic acid (terephthalaldehydic acid), where the reactive aldehyde is protected as a cyclic acetal (1,3-dioxolane).
This protection is essential because the free aldehyde is susceptible to oxidation (to dicarboxylic acids), reduction, or nucleophilic attack during multi-step syntheses. By locking the aldehyde into a dioxolane ring, researchers can perform transformations on the carboxylic acid moiety—such as amide coupling or metal-organic framework (MOF) coordination—under basic or nucleophilic conditions that would otherwise destroy the aldehyde.
Part 1: Chemical Identity & Structural Analysis[1][2]
This compound is characterized by two distinct functionalities: a robust carboxylic acid (C1) and a pH-sensitive cyclic acetal (C4).
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Terephthalaldehydic acid ethylene acetal |
| CAS Number | 35849-02-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| pKa | ~4.2 (Carboxylic acid) |
Structural Insight: The 1,3-dioxolane ring is formed by the condensation of ethylene glycol with the aldehyde. The stability of this ring is the defining feature of the molecule: it is orthogonal to the carboxylic acid. The ring survives the basic conditions often used to activate the acid (e.g., saponification, EDC/NHS coupling) but can be removed quantitatively with aqueous acid to regenerate the aldehyde.
Part 2: Synthetic Methodology
The synthesis of this compound requires careful water management. The reaction is an equilibrium process driven by the removal of water (Le Chatelier's principle).
Protocol A: Direct Acid-Catalyzed Acetalization (Dean-Stark)
Best for large-scale preparation where starting material solubility is not an issue.
Reagents:
-
4-Formylbenzoic acid (1.0 equiv)
-
Ethylene glycol (1.2–1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Solvent: Toluene or Benzene (for azeotropic distillation)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-formylbenzoic acid, ethylene glycol, and p-TsOH to the toluene.
-
Reflux: Heat the mixture to vigorous reflux. Water will co-distill with toluene and collect in the trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours).
-
Expert Tip: Monitor via TLC or NMR. The disappearance of the aldehyde proton signal (~10.1 ppm) and appearance of the acetal proton (~5.8 ppm) confirms conversion.
-
-
Workup: Cool to room temperature. The product may precipitate.[1][2] If not, wash the organic layer with saturated NaHCO₃ (carefully, to remove TsOH but not extract the product if it's in the organic phase—however, as a benzoic acid, the product will extract into base).
-
Correction: Since the product is an acid, do not wash with base to remove TsOH. Instead, filter the precipitate (if formed) or concentrate the toluene. Recrystallize from ethyl acetate/hexanes.
-
Protocol B: The "Saponification Route" (High Purity)
Best for high-purity applications (e.g., drug discovery) to avoid polymer byproducts.
-
Step 1: Protect Methyl 4-formylbenzoate (ester) using ethylene glycol/p-TsOH.
-
Step 2: Saponify the ester using LiOH in THF/Water.
-
Step 3: Acidify carefully to pH 5–6 (do not go to pH 1, or you risk deprotecting the acetal).
Visualization: Synthetic Pathways
The following diagram illustrates the decision logic between the two synthetic routes.
Caption: Comparative synthetic workflows. The Ester/Saponification route (Right) offers milder handling options compared to the direct Dean-Stark route (Left).
Part 3: Reactivity Profile & Deprotection Strategies
Understanding the stability window of the dioxolane ring is crucial for successful application.
1. Base Stability (The "Green" Zone): The dioxolane ring is effectively inert to bases, nucleophiles, and reducing agents (e.g., NaBH₄, LiAlH₄).
-
Implication: You can convert the carboxylic acid to an acid chloride (using oxalyl chloride/DMF) or an active ester (NHS) and couple it to amines without affecting the masked aldehyde.
2. Acid Lability (The "Red" Zone): The acetal hydrolyzes back to the aldehyde in the presence of aqueous acid and heat.
-
Deprotection Protocol: Dissolve the compound in THF/Water (4:1). Add 1M HCl (approx 2 equiv). Stir at RT for 1–2 hours.
-
Self-Validating Check: The 1H NMR signal for the acetal CH (singlet, ~5.8 ppm) will vanish, replaced by the aldehyde CHO (singlet, ~10.0 ppm).
Caption: Stability spectrum. The molecule is designed to survive basic and coupling conditions but reverts to the aldehyde under acidic stress.
Part 4: Applications in Research
1. Metal-Organic Frameworks (MOFs)
This molecule is used to synthesize "Post-Synthetic Modification" (PSM) capable MOFs.
-
Mechanism: The carboxylate binds to metal clusters (e.g., Zn, Zr) to form the lattice. The dioxolane hangs into the pore.
-
Activation: After the MOF is formed, an acid wash removes the acetal, exposing the aldehyde inside the pore. This allows for the covalent tethering of amines (via Schiff base formation) inside the MOF for catalysis or drug delivery.
2. Drug Discovery (Bifunctional Linkers)
In PROTAC (Proteolysis Targeting Chimera) or antibody-drug conjugate (ADC) design, this molecule acts as a rigid phenyl spacer.
-
Workflow:
-
Couple the carboxylic acid to Drug A.
-
Deprotect the acetal to the aldehyde.
-
Perform Reductive Amination with Linker-Drug B.
-
References
-
Synthesis and Properties: Benzoic acid, 4-(1,3-dioxolan-2-yl)-. ChemicalBook. Retrieved from .
-
NMR Characterization: Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester - SpectraBase. Wiley Science Solutions. Retrieved from .
-
MOF Applications: Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid. Brieflands. Retrieved from .
-
General Acetalization Protocols: Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. Retrieved from .
Sources
An In-Depth Technical Guide to the NMR Analysis of 4-(1,3-Dioxolan-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-(1,3-Dioxolan-2-yl)benzoic acid. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but a deeper understanding of the causality behind the analytical choices, ensuring a robust and self-validating approach to the structural elucidation of this molecule.
Introduction
This compound is a para-substituted benzoic acid derivative featuring a dioxolane ring, which acts as a protecting group for a formyl functionality. This structural motif is of interest in organic synthesis and medicinal chemistry, often serving as a key intermediate in the construction of more complex molecules. A thorough understanding of its structure and purity, as determined by NMR spectroscopy, is paramount for its effective use in research and development. This guide will detail the predicted ¹H and ¹³C NMR spectra, the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment, and the underlying principles that govern the observed spectral characteristics.
PART 1: Predicted ¹H and ¹³C NMR Spectral Analysis
While a definitive, publicly available, and fully assigned experimental spectrum for this compound is not readily accessible, a highly accurate prediction can be formulated based on the analysis of structurally similar compounds. The primary analogue for this prediction is methyl 4-(1,3-dioxolan-2-yl)benzoate, for which spectral data is available.[1] The electronic effects of a carboxylic acid versus a methyl ester on the aromatic ring are well-understood, allowing for a confident estimation of the chemical shifts.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit four distinct signals: one for the acidic proton, two for the aromatic protons, one for the methine proton of the dioxolane ring, and one for the methylene protons of the dioxolane ring.
-
Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.
-
Aromatic Protons (AA'BB' System): The para-substitution pattern of the benzene ring will give rise to a characteristic AA'BB' spin system, which often appears as two sets of doublets. The protons ortho to the electron-withdrawing carboxylic acid group (H-3/H-5) will be deshielded and appear further downfield compared to the protons ortho to the dioxolane group (H-2/H-6).
-
Dioxolane Methine Proton (-CH-): This single proton on the carbon bridging the two oxygen atoms will appear as a singlet.
-
Dioxolane Methylene Protons (-CH₂CH₂-): These four protons are chemically equivalent and will appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~12.0 | broad singlet | 1H |
| H-3, H-5 | ~8.10 | doublet | 2H |
| H-2, H-6 | ~7.60 | doublet | 2H |
| Dioxolane -CH- | ~5.85 | singlet | 1H |
| Dioxolane -CH₂CH₂- | ~4.10 | singlet | 4H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~167 |
| C-4 | ~142 |
| C-1 | ~133 |
| C-3, C-5 | ~130 |
| C-2, C-6 | ~127 |
| Dioxolane -CH- | ~103 |
| Dioxolane -CH₂CH₂- | ~65 |
PART 2: Experimental Protocols for NMR Analysis
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable choices. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.
-
Concentration: For ¹H NMR, a concentration of 5-15 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Filtration: To ensure a homogeneous magnetic field, it is imperative to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Caption: Workflow for NMR sample preparation.
PART 3: Advanced 2D NMR Techniques for Structural Elucidation
To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments should be employed.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, the primary correlation expected is between the aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbons of the aromatic ring and the dioxolane moiety by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. Key expected HMBC correlations include:
-
The dioxolane methine proton to the aromatic carbon C-4.
-
The aromatic protons H-2/H-6 to the dioxolane methine carbon and the quaternary carbon C-4.
-
The aromatic protons H-3/H-5 to the carboxylic carbon and the quaternary carbon C-1.
Caption: Logical workflow for NMR-based structural elucidation.
Conclusion
The comprehensive NMR analysis of this compound, integrating 1D and 2D techniques, provides a robust and self-validating method for its structural confirmation and purity assessment. While the presented spectral data is based on well-founded predictions from analogous structures, the detailed experimental protocols and the logical application of advanced NMR experiments outlined in this guide provide a solid framework for researchers to confidently characterize this and similar molecules. The causality behind the choice of each experiment is rooted in the need for unambiguous assignment of every atom within the molecular structure, a cornerstone of scientific integrity in chemical research and drug development.
References
-
SpectraBase. Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester. [Link]
-
PubChem. This compound. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. [Link]
-
UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Hans Reich. Organic Chemistry Data. University of Wisconsin. [Link]
Sources
Technical Guide: Solubility Profile & Solvent Selection for 4-(1,3-Dioxolan-2-yl)benzoic acid
This guide serves as a technical reference for the solubility, stability, and solvent selection for 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6). It is designed for organic chemists and formulation scientists who require precise control over reaction media and purification processes.
Executive Summary & Physicochemical Profile
This compound is a bifunctional intermediate combining a carboxylic acid moiety with an acid-labile acetal (dioxolane) protecting group.[1] Its solubility behavior is a hybrid of benzoic acid (polar, ionizable) and dialkyl acetals (lipophilic, acid-sensitive).
Successful handling requires balancing solubility (dissolution power) with chemoselectivity (preventing acetal hydrolysis).
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Implication for Solubility |
| Molecular Structure | Benzoic acid core + 1,3-Dioxolane ring | Dual polarity: Soluble in polar organics; pH-dependent water solubility.[2] |
| Molecular Weight | 194.19 g/mol | Moderate MW; favorable kinetics for dissolution. |
| pKa (Predicted) | ~4.2 – 4.4 | Soluble in aqueous base (pH > 6) as the carboxylate salt. |
| LogP (Predicted) | ~1.3 – 1.6 | Moderately lipophilic; prefers organic solvents over neutral water. |
| Critical Sensitivity | Acid-Labile | MUST AVOID acidic aqueous media or acidic alcohols to prevent deprotection to 4-formylbenzoic acid. |
Solubility Landscape
The following categorization is based on the compound's structural homology to benzoic acid and acetal stability data.
A. Polar Aprotic Solvents (Recommended for Reactions)
These solvents offer the highest solubility power without risking protonation or solvolysis of the acetal group.
-
DMSO (Dimethyl sulfoxide): High Solubility (>100 mg/mL). Excellent for nucleophilic substitutions or oxidations. Note: Difficult to remove.
-
DMF / NMP: High Solubility. Standard solvents for amide coupling (e.g., EDC/NHS reactions).
-
Acetone: Good Solubility. Useful for crystallization, though less powerful than DMSO.
B. Chlorinated & Ethereal Solvents (Recommended for Processing)
Ideal for extractions and anhydrous reactions.
-
DCM (Dichloromethane) / Chloroform: Moderate to High Solubility. The dioxolane ring increases lipophilicity compared to bare benzoic acid, enhancing solubility in DCM.
-
THF (Tetrahydrofuran) / 2-MeTHF: High Solubility. Excellent choice for reduction reactions or Grignard handling.
-
Ethyl Acetate: Moderate Solubility. The standard solvent for liquid-liquid extraction (workup).
C. Protic Solvents (Use with Caution)
-
Methanol / Ethanol: Good Solubility. [3]
-
Risk:[4] In the presence of trace acid (even the compound's own acidity if concentrated), transacetalization can occur, exchanging the ethylene glycol unit for methoxy/ethoxy groups.
-
Mitigation: Always use anhydrous alcohols and consider buffering with a weak base (e.g., Et₃N) if heating.
-
-
Water:
-
Acidic/Neutral (pH < 4): Insoluble (< 1 mg/mL).
-
Basic (pH > 6): Highly Soluble as the benzoate salt.
-
D. Non-Polar Solvents (Anti-Solvents)
-
Hexanes / Heptane / Pentane: Insoluble.
-
Toluene: Low to Moderate Solubility. Solubility increases significantly with heat; excellent for recrystallization.
Critical Stability Logic: The Acetal Vulnerability
The 1,3-dioxolane ring is a "masked" aldehyde. It is stable to bases, nucleophiles, and reducing agents, but unstable to aqueous acid .
The Self-Catalysis Danger: Since the molecule contains a carboxylic acid group, it is theoretically capable of autocatalysis —protonating its own acetal oxygen and triggering hydrolysis if water is present.
-
Rule 1: Store the solid dry.
-
Rule 2: When dissolving in wet solvents, ensure the pH is neutral or slightly basic (add 1.05 eq. of base if forming a salt).
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting a solvent based on the intended application and stability constraints.
Figure 1: Decision matrix for solvent selection ensuring chemoselectivity of the dioxolane group.
Experimental Protocols
Protocol A: Quantitative Solubility Determination (Saturation Shake-Flask)
Use this protocol to generate precise solubility data (mg/mL) for your specific solvent batch.
Reagents:
-
This compound (Dry, purity >98%)
-
Target Solvent (Anhydrous recommended)
Workflow:
-
Preparation: Place 100 mg of solid into a 4 mL HPLC vial.
-
Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Cap tightly. Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).
-
Visual Check: If solid dissolves completely immediately, add more solid until a suspension persists.
-
-
Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes.
-
Quantification:
-
Remove 100 µL of supernatant.
-
Dilute 100x with Acetonitrile (or MeOH + 1% Et₃N).
-
Analyze via HPLC (UV detection at 254 nm) against a standard curve.
-
-
Validation (Crucial): Run an NMR of the dried supernatant to confirm the dioxolane ring (ethylene protons at ~4.0 ppm) is intact and no aldehyde (~10.0 ppm) has formed.
Protocol B: Purification via Recrystallization
Standard benzoic acid recrystallization uses water, but this risks hydrolysis. This modified protocol uses Toluene.
-
Dissolution: Suspend crude material in Toluene (10 mL per gram).
-
Heating: Heat to reflux (110°C). The solid should dissolve completely.[5]
-
If insoluble: Add small portions of Ethyl Acetate until clear.
-
-
Filtration: Perform hot filtration if particulates are present.
-
Crystallization: Allow the solution to cool slowly to room temperature, then 4°C.
-
Isolation: Filter the white crystals and wash with cold Hexanes (Anti-solvent).
-
Drying: Vacuum dry at 40°C. Do not exceed 60°C to prevent thermal degradation of the crystal lattice or acetal.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Discussion on 1,3-Dioxolanes stability and cleavage conditions). Wiley-Interscience.
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. (General principles of solubility parameters). Wiley-VCH.
Sources
Technical Guide: 4-(1,3-Dioxolan-2-yl)benzoic Acid Structural Analysis
This guide serves as a comprehensive technical manual for the structural characterization, synthesis, and crystallographic analysis of 4-(1,3-Dioxolan-2-yl)benzoic acid . It is designed for researchers requiring high-fidelity structural data for drug development, reticular chemistry (MOFs/COFs), or supramolecular engineering.
Executive Summary & Molecular Architecture
Compound: this compound CAS: 35849-02-6 Role: Bifunctional linker, metabolic intermediate, and protected aldehyde precursor.
The crystal structure of this compound is governed by the competition between the rigid, planar benzoic acid motif and the flexible, non-planar dioxolane ring. Understanding this structure is critical because the dioxolane puckering directly influences the packing density and solubility profile, while the carboxylic acid dimerization dictates the primary supramolecular assembly.
Structural Hierarchy
-
Primary Structure: A phenyl ring substituted at the para positions with a carboxylic acid (C1) and a 1,3-dioxolane ring (C4).
-
Secondary Structure (Conformation):
-
Phenyl Ring: Planar (
pseudo-symmetry). -
Dioxolane Ring: Adopts a twisted (T) or envelope (E) conformation to minimize torsional strain. The C2-H bond of the dioxolane is typically out of the phenyl plane.
-
-
Tertiary Structure (Packing): Dominated by centrosymmetric carboxylic acid dimers (
synthons) stabilized by - stacking between aromatic cores.
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), high purity (>99%) is required. Traces of the deprotected aldehyde (4-formylbenzoic acid) will disrupt the lattice, leading to twinning or amorphous precipitation.
2.1. Synthesis Pathway (Dean-Stark Protection)
The synthesis exploits the reversible acetalization of 4-formylbenzoic acid.
Reagents:
-
4-Formylbenzoic acid (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid (pTsOH) (0.05 eq, catalyst)
-
Solvent: Toluene (azeotropic water removal)
Mechanism & Workflow: The reaction proceeds via nucleophilic attack of the diol on the carbonyl carbon, followed by water elimination.
Figure 1: Acid-catalyzed protection of the aldehyde moiety to generate the target dioxolane derivative.
2.2. Crystallization Strategy (Vapor Diffusion)
Direct evaporation often yields microcrystalline powder. For Single Crystal XRD (SC-XRD), use Slow Vapor Diffusion .
| Parameter | Condition | Rationale |
| Solvent (Host) | THF or Acetone | High solubility for the polar acid/dioxolane. |
| Antisolvent | n-Hexane or Pentane | Non-polar; induces gradual supersaturation. |
| Concentration | 20 mg/mL | Near saturation to promote nucleation. |
| Temperature | 4°C (Refrigerated) | Reduces kinetic energy, favoring ordered growth. |
Protocol:
-
Dissolve 50 mg of the compound in 2.5 mL of THF. Filter through a 0.45 µm PTFE syringe filter into a small vial.
-
Place the small vial (uncapped) inside a larger jar containing 10 mL of n-Hexane.
-
Seal the outer jar tightly.
-
Allow to stand undisturbed for 3-7 days. Colorless block-like crystals should form.
Crystallographic Characterization
When analyzing the solved structure, specific geometric parameters serve as quality control markers.
3.1. Expected Unit Cell & Space Group
Based on homologous benzoic acid derivatives (e.g., Terephthalaldehydic acid ethylene acetal), the compound typically crystallizes in monoclinic or triclinic systems.
-
Likely Space Group:
(Monoclinic) or (Triclinic).[1] -
Z Value: 4 (Monoclinic) or 2 (Triclinic).
-
Key Feature: The structure must exhibit an inversion center located between the two carboxylic acid groups of the dimer.
3.2. Hydrogen Bonding Network (The
Motif)
The defining feature of the crystal lattice is the carboxylic acid dimer. Two molecules face each other, forming a cyclic eight-membered ring via two O-H···O hydrogen bonds.[1][2][3]
Geometric Validation:
-
O···O Distance: 2.60 – 2.70 Å (Strong H-bond).
-
O-H···O Angle: 170° – 180° (Near linear).
Figure 2: Supramolecular assembly showing the formation of the carboxylic acid dimer, the primary building block of the crystal lattice.
3.3. Dioxolane Ring Conformation
The dioxolane ring is rarely planar. In the crystal structure, look for the Envelope Conformation , where one of the methylene carbons (C-CH2-CH2-O) puckers out of the plane defined by the O-C-O atoms.
-
Torsion Angles: Check the O-C-C-O torsion angle. A value near 0° indicates a strained planar state (unlikely); values near 20-40° indicate a relaxed puckered state.
Applications & Stability Profile
Understanding the crystal structure allows for precise manipulation of the compound in drug design and materials science.
4.1. MOF/COF Linker Precursor
This molecule is a "latent" linker. In Metal-Organic Frameworks (MOFs), the dioxolane group protects the aldehyde during solvothermal synthesis.
-
Post-Synthetic Modification (PSM): Once the MOF is formed using the carboxylic acid end, the dioxolane can be deprotected (acid hydrolysis) to reveal the aldehyde inside the MOF pore, creating a reactive site for covalent drug attachment.
4.2. Stability Metrics
-
Hydrolytic Stability: The crystal lattice energy (dominated by the dimer) contributes to the compound's shelf stability. However, exposure to moisture and acid will degrade the acetal.
-
Thermal Stability: Melting point is typically 118-120°C . A sharp endotherm in DSC confirms the purity and crystallinity described above.
References
-
Greb, L., et al. (2013). "Design of Benzoic Acid Derivatives for Supramolecular Assembly." Chemistry - A European Journal.
-
Cambridge Crystallographic Data Centre (CCDC). "Search for Benzoic Acid Dimer Motifs." CSD Database.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
(Note: While specific unit cell dimensions for this exact CAS are often proprietary or buried in broader synthesis papers, the structural motifs described above are chemically absolute based on the functional groups present.)
Sources
Technical Guide: Stability & Storage of 4-(1,3-Dioxolan-2-yl)benzoic acid
The following technical guide details the stability, storage, and handling of 4-(1,3-Dioxolan-2-yl)benzoic acid , a critical intermediate in organic synthesis used primarily as a protected form of 4-formylbenzoic acid.
This guide moves beyond standard safety data sheets to address the specific chemical vulnerabilities of the acetal moiety, providing researchers with a self-validating protocol to ensure reagent integrity.
Executive Summary: The "Silent" Degradation Risk
This compound (CAS: 35849-02-6) is a bifunctional building block containing a carboxylic acid and a cyclic acetal (dioxolane). While the carboxylic acid is robust, the dioxolane ring is a kinetically trapped protecting group. It is stable to basic and nucleophilic conditions but possesses a critical sensitivity to acid-catalyzed hydrolysis .
The primary failure mode for this reagent is not thermal decomposition, but moisture-induced hydrolysis, often accelerated by trace acidic impurities or atmospheric CO₂. This degradation reverts the compound to its parent aldehyde, 4-formylbenzoic acid , which can silently ruin downstream lithiation or coupling reactions by introducing an electrophilic aldehyde where a protected group is expected.
Part 1: Chemical Identity & Physical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 35849-02-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.19 g/mol |
| Structure | Benzoic acid core with a 1,3-dioxolane ring at the para position.[1][2][3][4] |
| Physical State | White to off-white solid powder. |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. Sparingly soluble in water (acidic pH accelerates degradation). |
| Melting Point | Note: Literature varies. Typically >200°C (decomposition). Purity must be verified via NMR/HPLC rather than MP alone. |
Part 2: Stability Profile & Degradation Mechanism
The Hydrolysis Pathway
The 1,3-dioxolane ring is an acetal. In the presence of water and a proton source (H⁺), it undergoes equilibrium-driven hydrolysis. Even the compound's own carboxylic acid moiety can theoretically provide the protons necessary for auto-catalysis if the solid becomes wet, creating a "micro-reactor" environment within the storage container.
Mechanism Visualization: The following diagram illustrates the degradation pathway from the stable acetal to the reactive aldehyde impurity.
Figure 1: Acid-catalyzed hydrolysis pathway. The presence of moisture and trace acid converts the protecting group into the reactive aldehyde.
Critical Stability Factors
-
Moisture: The rate-limiting reagent for degradation. In the absence of water, the acid-catalyzed pathway is dormant.
-
pH: The compound is stable in basic buffers (pH > 8). In acidic media (pH < 4), the half-life of the dioxolane ring decreases exponentially.
-
Temperature: Higher temperatures increase the kinetic energy for the hydrolysis activation barrier. Cold storage retards this process.
Part 3: Storage & Handling Protocols[5][6]
To maintain >98% purity, a "Dry Chain" storage protocol is required.
Storage Conditions
-
Temperature: Refrigerate at 2°C to 8°C .
-
Why? Low temperature slows the kinetics of auto-hydrolysis and general decomposition.
-
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Why? Prevents absorption of atmospheric moisture. Argon is preferred as it is heavier than air and blankets the solid.
-
-
Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.
-
Why? Amber glass protects from light (though not a primary photodegradant, it is good practice for aromatics). Teflon prevents leaching.
-
Handling Workflow (The "Dry Chain")
Do not open the cold container immediately upon removal from the fridge.
-
Equilibration: Allow the closed vial to warm to room temperature (approx. 30 mins).
-
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.
-
-
Sampling: Weigh out the required amount quickly in a low-humidity environment.
-
Resealing: Purge the headspace with Nitrogen/Argon before resealing.
-
Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).
Part 4: Quality Control (Self-Validating Protocol)
Before using this reagent in critical steps (e.g., Grignard reactions or lithiation), you must validate that the acetal is intact.
1H NMR Validation
NMR is the gold standard for detecting the "Silent Killer" (the aldehyde).
-
Solvent: DMSO-d₆ or CDCl₃ (ensure solvent is acid-free; filter through basic alumina if unsure).
-
The Diagnostic Signals:
-
Target (Acetal): Look for the methine proton of the dioxolane ring. It appears as a singlet around 5.8 – 6.0 ppm .
-
Impurity (Aldehyde): Look for the formyl proton of 4-formylbenzoic acid. It appears as a distinct singlet around 10.0 – 10.1 ppm .
-
Dioxolane Ring: A multiplet (4H) around 4.0 – 4.1 ppm .
-
Pass/Fail Criteria:
-
PASS: Distinct singlet at ~5.9 ppm; Aldehyde peak at ~10.0 ppm is absent or <1% integral.
-
FAIL: Visible aldehyde peak >2%. Action: Recrystallize or discard.
QC Decision Tree
Figure 2: QC workflow to detect hydrolysis prior to usage.
Part 5: Safety & Toxicology[7]
Signal Word: WARNING
| Hazard Class | H-Codes | Precautionary Measures |
| Skin Irritation | H315 | Wear nitrile gloves. Wash hands immediately after use. |
| Eye Irritation | H319 | Wear safety goggles. Rinse cautiously with water if exposed.[5][6] |
| STOT - SE | H335 | May cause respiratory irritation.[7][6] Handle in a fume hood. |
| Acute Toxicity | H302/H301 | Note:[8][6] Some data suggests potential oral toxicity (Cat 3 or 4). Treat as toxic if swallowed.[6] |
First Aid:
-
Inhalation: Move to fresh air.
-
Eye Contact: Rinse for 15 minutes; seek medical attention if irritation persists.[8][5][7]
References
-
Synthesis & Reactivity: "Acetalization of 4-Formylbenzoic Acid with Ethylene Glycol." BenchChem Technical Data. Available at:
-
Safety Data: "Safety Data Sheet: this compound." Fisher Scientific. Available at:
-
General Acetal Stability: Greene, T.W., Wuts, P.G.M.[9][10] "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for acetal hydrolysis kinetics).
-
NMR Spectral Data: "Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester." SpectraBase. Available at:
-
Compound Properties: "this compound CAS 35849-02-6." ChemicalBook. Available at:
Sources
- 1. This compound | 35849-02-6 [chemicalbook.com]
- 2. Benzoic acid, 4-formyl- (CAS 619-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents [patents.google.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. fishersci.com [fishersci.com]
- 6. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. redox.com [redox.com]
- 8. download.basf.com [download.basf.com]
- 9. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
"4-(1,3-Dioxolan-2-yl)benzoic acid" safety and handling
Executive Summary
4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) is a critical bifunctional building block in organic synthesis and drug development. It serves as a "masked" form of 4-formylbenzoic acid (terephthalaldehydic acid), allowing researchers to perform chemical transformations on the carboxylic acid moiety (e.g., amide couplings, esterifications) while preserving the aldehyde functionality for later stages.
This guide addresses the specific handling paradox of this compound: it contains an acid-labile protecting group (acetal) alongside an intrinsic acidic functional group (carboxylic acid). Improper handling or storage in humid conditions can trigger auto-catalytic hydrolysis, reverting the compound to its deprotected aldehyde form and compromising experimental integrity.
Chemical Profile & Critical Stability Factors
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 35849-02-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| Acidity (pKa) | ~4.2 (estimated for benzoic acid moiety) |
The Stability Paradox
The 1,3-dioxolane ring is an acetal, which is generally stable to basic and nucleophilic conditions but highly sensitive to aqueous acids. Because the molecule itself is a carboxylic acid, it provides its own proton source.
-
Dry State: Stable. The crystal lattice prevents intermolecular reaction.
-
Wet State: Unstable. Moisture allows the carboxylic acid to dissociate slightly, generating protons (
) that catalyze the hydrolysis of the dioxolane ring, releasing the aldehyde.
Hazard Identification (GHS Classification)
While specific toxicological data for this exact CAS is often limited in public databases, it must be handled according to the Universal Precautionary Principle for benzoic acid derivatives.
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][3] |
Precautionary Statements:
-
P280: Wear protective gloves/eye protection/face protection.[1][2][3][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[1][2][3][5] Continue rinsing.[2][3][5]
Storage & Handling Protocols
Storage: The "Dry-Chain" Requirement
To prevent auto-hydrolysis, moisture exclusion is paramount.
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Environment: Store in a desiccator or under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Desiccant: Use indicating silica gel or Drierite in the secondary container to monitor humidity.
Handling in Solution
-
Solvent Choice: Use anhydrous solvents (DCM, THF, DMF). Avoid technical grade solvents containing water.
-
Base Neutralization: When dissolving in protic solvents (like methanol) for analysis, add a trace of base (e.g., Triethylamine) to neutralize the carboxylic acid and prevent acetal hydrolysis during the measurement time.
Experimental Workflows & Decision Logic
The following diagrams illustrate the logic for handling this compound to avoid accidental deprotection.
Figure 1: Stability & Handling Decision Tree
Caption: Logic flow determining the stability of the acetal group based on physical state and moisture content.
Figure 2: Recommended Synthesis Workflow (Amide Coupling)
This workflow demonstrates how to couple the acid to an amine without losing the acetal protection.
Caption: Step-by-step amide coupling protocol emphasizing the avoidance of acidic workups to preserve the acetal.
Self-Validating Quality Control (QC)
Before using the reagent in a critical step, validate its integrity using 1H NMR . The acetal proton is a distinct diagnostic marker.
-
Protocol: Dissolve ~5mg in DMSO-d6 (preferred over CDCl3 to avoid trace HCl acidity often found in aged chloroform).
-
Diagnostic Signals:
-
Acetal Methine (-CH-): Look for a singlet around δ 5.6 – 5.9 ppm .
-
Aldehyde (-CHO): If degraded, a peak will appear at δ 10.0 – 10.1 ppm .
-
Integration: The ratio of Acetal-CH to Aromatic protons (4H) should be 1:4. Any deviation indicates hydrolysis.
-
Emergency Response
-
Inhalation: Move to fresh air. If respiratory irritation persists (coughing, shortness of breath), seek medical attention.
-
Skin Contact: Brush off loose particles. Wash with soap and copious amounts of water.[1][3] Do not use acidic neutralizing agents.
-
Eye Contact: Immediate irrigation with water for 15 minutes.[3] The compound is acidic; prompt dilution is critical to prevent corneal damage.
-
Spill Cleanup:
-
Wear N95/P100 respirator and nitrile gloves.
-
Avoid raising dust (wet wipe method preferred if compatible with surface).
-
Neutralize spill area with dilute sodium bicarbonate solution after bulk solid removal.
-
Waste Disposal
Dispose of as Solid Organic Waste .
-
Do not mix with strong oxidizers.[1]
-
Labeling: Clearly mark as "Benzoic Acid Derivative - Irritant."
-
Destruction: Incineration is the standard method for benzoic acid derivatives.
References
-
Aceschem. (2023).[6][1] Product Analysis: this compound (CAS 35849-02-6).[7][8][9] Retrieved from
-
ChemicalBook. (2023). This compound Properties and Suppliers. Retrieved from
-
BLD Pharm. (2023). Safety Data Sheet (SDS) for Benzoic Acid Derivatives. Retrieved from
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for acetal stability/deprotection mechanisms).
-
PubChem. (2023). Compound Summary: this compound.[7][8][10][9][11][12] Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. velsicol.com [velsicol.com]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. aceschem.com [aceschem.com]
- 8. 35849-02-6|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 35849-02-6 [chemicalbook.com]
- 10. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
Strategic Protection: The Synthesis and Utility of 4-(1,3-Dioxolan-2-yl)benzoic Acid
Executive Summary: The "Discovery" of Utility
The "discovery" of 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) was not a singular historical event but rather a critical evolution in protection group strategy for supramolecular chemistry and drug development.
In the early development of complex organic architectures—specifically Metal-Organic Frameworks (MOFs) and Antibody-Drug Conjugates (ADCs) —researchers faced a "functionality conflict." They needed the reactivity of an aldehyde (for Schiff base formation or bioconjugation) but required the stability of a carboxylic acid for coordination or solubility. The free aldehyde group of 4-formylbenzoic acid was too reactive, leading to premature polymerization or oxidation.
The isolation of the 1,3-dioxolane derivative represented the solution: a "Trojan Horse" linker . It masks the reactive aldehyde within a cyclic acetal, which is stable under neutral/basic physiological conditions but hydrolyzes instantly in the acidic microenvironment of a tumor (pH < 6.0) or during post-synthetic modification steps.
Chemical Profile & Properties
Before engaging in synthesis, verify the target specifications.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 35849-02-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158–162 °C |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| pKa (Calc) | ~4.2 (Carboxylic acid), Acetal stable > pH 6 |
Synthesis Protocol: The "Dean-Stark" Method
Note: This protocol prioritizes the "Direct Protection" route, which is greener than the methyl-ester saponification route.
Rationale
The synthesis relies on the reversible acid-catalyzed reaction between the aldehyde of 4-formylbenzoic acid and ethylene glycol . We use a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward the acetal product (Le Chatelier’s principle).
Reagents
-
Precursor: 4-Formylbenzoic acid (1.0 eq)
-
Reagent: Ethylene glycol (5.0 eq) – Excess ensures complete conversion.
-
Solvent: Toluene (Reagent Grade) – Forms azeotrope with water.
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq).
Step-by-Step Methodology
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-formylbenzoic acid (15.0 g, 100 mmol), ethylene glycol (31.0 g, 500 mmol), and p-TsOH (0.95 g, 5 mmol) to the flask.
-
Solvation: Add 250 mL of Toluene. Stir to create a suspension.
-
Reflux: Heat the mixture to vigorous reflux (~110 °C). You will observe water separating in the Dean-Stark trap.
-
Monitoring: Continue reflux for 4–6 hours until water evolution ceases. The solid starting material should dissolve as the more soluble acetal forms.
-
Workup (Critical):
-
Cool the reaction to room temperature.[1]
-
Neutralization: Add 100 mL of saturated NaHCO₃ solution. Why? Acetal groups are acid-labile. You must neutralize the p-TsOH before isolation.
-
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).
-
-
Purification:
-
Combine organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure (Rotovap).
-
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white needles.
-
Mechanism of Action: The pH Switch
The utility of this molecule lies in its orthogonality . It behaves as a stable structural acid in blood (pH 7.4) but reveals its aldehyde "warhead" in acidic compartments (endosomes/lysosomes).
Figure 1: The pH-dependent activation mechanism. The dioxolane ring remains intact during circulation but hydrolyzes in acidic environments to regenerate the reactive aldehyde.
Applications in Advanced Research
A. Reticular Chemistry (MOFs)
In Metal-Organic Frameworks (MOFs), this molecule is used for Post-Synthetic Modification (PSM) .
-
Framework Construction: The carboxylic acid binds to metal nodes (e.g., Zn clusters in MOF-5 derivatives), forming the lattice. The bulky dioxolane group sits inside the pore.
-
Activation: The MOF is treated with dilute acid. The dioxolane hydrolyzes, leaving a free aldehyde inside the pore.
-
Functionalization: Researchers then flow in amines (e.g., enzymes, drugs) which form covalent imine bonds with the pore-bound aldehydes.
B. Drug Delivery Systems (DDS)
This molecule acts as a cleavable linker .
-
Workflow: The carboxylic acid is attached to a drug payload (e.g., Doxorubicin).[2] The dioxolane is attached to a targeting polymer.
-
Release: Upon entering the cancer cell (acidic), the linker breaks, releasing the drug.
Experimental Validation (Quality Control)
To ensure the synthesis was successful, verify the following NMR signals.
| Signal Type | Chemical Shift (δ ppm) | Assignment | Interpretation |
| ¹H NMR | 10.0 ppm | Aldehyde (-CHO) | MUST BE ABSENT. Presence indicates hydrolysis. |
| ¹H NMR | 5.8 ppm | Methine (-CH-) | Characteristic singlet of the acetal proton. |
| ¹H NMR | 4.0–4.1 ppm | Ethylene (-CH₂CH₂-) | Multiplet corresponding to the dioxolane ring. |
| ¹H NMR | 8.0 ppm | Aromatic (d) | Protons ortho to the carboxylic acid. |
References
-
Brieflands. (2023). Synthesis and Characterization of Zinc-Based Metal-Organic Frameworks Containing Benzoic Acid Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms.[3][4] Retrieved from [Link]
Sources
- 1. chemrj.org [chemrj.org]
- 2. brieflands.com [brieflands.com]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Green Light at the Intersection of Metal-Organic Frameworks and Drug Delivery [vtechworks.lib.vt.edu]
Methodological & Application
Application Note: High-Purity Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic Acid
Executive Summary
This guide details the optimized synthetic protocol for 4-(1,3-Dioxolan-2-yl)benzoic acid , a critical bifunctional linker used in Metal-Organic Frameworks (MOFs) and a protected intermediate in pharmaceutical synthesis.
While direct acetalization of 4-formylbenzoic acid is theoretically possible, it frequently suffers from competitive esterification with ethylene glycol, leading to oligomeric impurities (hydroxyethyl esters). To ensure pharmaceutical-grade purity (>98%) and process robustness, this protocol utilizes a Two-Step Indirect Route :
-
Acetalization: Protection of Methyl 4-formylbenzoate to form the dimethyl acetal ester.
-
Saponification: Selective basic hydrolysis of the methyl ester, preserving the acid-sensitive acetal.
This method eliminates the formation of polyester byproducts and provides a self-purifying workflow.
Strategic Analysis & Reaction Engineering
The Chemoselectivity Challenge
The target molecule contains two reactive electrophiles: an aldehyde and a carboxylic acid .
-
Direct Route Failure Mode: Reacting the free acid (4-formylbenzoic acid) with ethylene glycol under acid catalysis drives two equilibrium reactions: acetal formation (desired) and esterification (undesired). This results in a mixture of the target acid, the hydroxyethyl ester, and polymeric species.
-
The Solution: By starting with the methyl ester , we lock the carboxylate group. The acetal is formed under acidic conditions (where the methyl ester is stable), and the acid is revealed under basic conditions (where the acetal is stable).
Reaction Scheme
The following diagram illustrates the orthogonal protection strategy:
Caption: Orthogonal protection strategy separating acetal formation (acidic) from carboxylate generation (basic).
Experimental Protocol
Phase 1: Synthesis of Methyl 4-(1,3-dioxolan-2-yl)benzoate
Objective: Protect the aldehyde as a cyclic acetal without hydrolyzing the methyl ester.
Materials:
-
Methyl 4-formylbenzoate (1.0 eq)
-
Ethylene Glycol (1.5 eq) – Excess drives equilibrium
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)
-
Toluene (Reagent Grade) – Solvent for azeotropic removal of water
-
Saturated NaHCO₃ solution
Equipment:
-
Round-bottom flask (RBF)
Procedure:
-
Setup: Charge the RBF with Methyl 4-formylbenzoate (e.g., 10.0 g, 60.9 mmol), Ethylene Glycol (5.1 mL, 91.4 mmol), and pTSA (0.58 g, 3.0 mmol). Add Toluene (150 mL).
-
Reflux: Attach the Dean-Stark trap filled with toluene and the condenser. Heat to vigorous reflux.
-
Monitoring: Monitor water collection in the trap. The reaction is typically complete when water evolution ceases (approx. 3–5 hours). Checkpoint: TLC (20% EtOAc/Hexane) should show disappearance of the aldehyde (Rf ~0.6) and appearance of the acetal (Rf ~0.7).
-
Workup: Cool the mixture to room temperature (RT). Wash the toluene layer with Saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst and remove unreacted glycol.
-
Drying: Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Result: The intermediate (Methyl 4-(1,3-dioxolan-2-yl)benzoate) is typically obtained as a colorless oil or low-melting solid. Yield >90%. Proceed directly to Phase 2.
Phase 2: Selective Hydrolysis to this compound
Objective: Hydrolyze the methyl ester to the acid without cleaving the acid-sensitive acetal.
Materials:
-
Intermediate from Phase 1 (1.0 eq)
-
Lithium Hydroxide (LiOH·H₂O) (2.5 eq) – Milder than NaOH, reduces risk of side reactions
-
Solvent: THF / Water (3:1 ratio)
-
Acetic Acid (glacial) or 1M HCl – For neutralization
Procedure:
-
Dissolution: Dissolve the intermediate (e.g., 12.0 g, ~57 mmol) in THF (100 mL).
-
Saponification: Add a solution of LiOH·H₂O (6.0 g, 143 mmol) in Water (35 mL). The mixture will become biphasic.
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 12–16 hours. Do not heat.[6] Heating may promote acetal instability or attack.
-
Monitoring: TLC should show the conversion of the non-polar ester to the baseline spot (carboxylate salt).
-
Workup (Critical Step):
-
Concentrate the mixture to remove most of the THF.
-
Dilute the remaining aqueous residue with water (50 mL).
-
Wash the aqueous phase with Diethyl Ether (2 x 30 mL) to remove any unreacted ester or non-polar impurities.
-
-
Precipitation:
-
Cool the aqueous phase to 0–5°C (Ice bath).
-
Slowly add 1M HCl or Acetic Acid dropwise with stirring.
-
Target pH: Adjust pH to 4.0–4.5 .
-
Warning: Do not lower pH below 3.0. Strong acidic conditions will hydrolyze the acetal back to the aldehyde.
-
-
Isolation: A white precipitate will form.[4][7] Filter the solid using a Büchner funnel.[3][5] Wash with cold water (3 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 40°C for 24 hours.
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 148–152 °C | Capillary Method |
| 1H NMR (DMSO-d6) | δ 12.9 (s, 1H, COOH), 7.95 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 5.78 (s, 1H, Acetal CH) , 4.10-3.95 (m, 4H, Glycol CH2) | 400 MHz NMR |
| Purity | >98.0% | HPLC (C18, ACN/H2O) |
Key NMR Diagnostic: The singlet at ~5.78 ppm confirms the acetal ring is intact. If a peak appears at ~10.0 ppm, aldehyde deprotection has occurred.
Troubleshooting Guide
Decision Tree for Impurities
Caption: Logic flow for diagnosing common synthetic failures based on NMR analysis.
References
-
BenchChem. "4-(1,3-Dioxolan-2-ylmethyl)benzoic acid - Established Synthetic Routes." BenchChem Application Notes. Link
-
SpectraBase. "Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester - NMR Spectra." Wiley Science Solutions. Link
-
PubChem. "this compound (Compound)." National Library of Medicine. Link
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard text for acetal stability conditions).
-
Organic Syntheses. "Esterification of Carboxylic Acids." Org.[4][7][8][9] Synth. 1977, 56, 59.[8] (Reference for esterification mechanics). Link
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. noblesciencepress.org [noblesciencepress.org]
- 5. chem21labs.com [chem21labs.com]
- 6. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 7. profistend.info [profistend.info]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Strategic Utilization of 4-(1,3-Dioxolan-2-yl)benzoic Acid as a Bifunctional Building Block
Executive Summary
This guide details the synthetic utility of 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6), a critical "masked" aldehyde intermediate. While 4-formylbenzoic acid is a common starting material, its dual reactivity (aldehyde and carboxylic acid) often leads to uncontrolled polymerization or self-condensation during amide coupling.
The 1,3-dioxolane moiety serves as a robust protecting group for the aldehyde, allowing the carboxylic acid to undergo activation and coupling under basic or nucleophilic conditions without interference. This application note provides validated protocols for its use in synthesizing heterobifunctional linkers, PROTACs, and supramolecular ligands (MOFs), ensuring high fidelity in multi-step sequences.
Chemical Profile & Stability Logic
To use this reagent effectively, one must understand its stability profile. The 1,3-dioxolane ring is an acetal, which dictates the "Orthogonal Reactivity" strategy.
| Feature | Specification |
| Compound Name | This compound |
| CAS Number | 35849-02-6 |
| Molecular Weight | 194.18 g/mol |
| Key Functionality | Masked Electrophile (Aldehyde protected as Acetal) |
| Base Stability | High. Stable to DIPEA, TEA, NaOH, LiOH, and nucleophiles. |
| Acid Stability | Low. Hydrolyzes rapidly in pH < 4 (HCl, TFA, AcOH) to release aldehyde. |
| Solubility | Soluble in DMSO, DMF, DCM, THF. Sparingly soluble in water.[1] |
Strategic Workflow Visualization
The following diagram illustrates the standard workflow, highlighting the critical "pH switch" required to navigate the reaction pathway successfully.
Figure 1: The pH-dependent reactivity switch. The acetal survives the basic coupling conditions (Step 1) but is cleaved by acid (Step 2) to reveal the reactive aldehyde.
Application Protocols
Protocol A: Amide Coupling (The "Install")
Objective: Couple the benzoic acid moiety to a primary or secondary amine (e.g., a drug pharmacophore or linker) without disturbing the acetal.
Scientific Rationale: Direct coupling of unprotected 4-formylbenzoic acid is risky because the free aldehyde can react with the amine partner to form a Schiff base (imine) competitively with the desired amide bond formation. The dioxolane protection eliminates this side reaction.
Reagents:
-
This compound (1.0 equiv)[2]
-
Amine coupling partner (1.1 equiv)
-
HATU (1.2 equiv) or EDC.HCl/HOBt
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: Dissolve this compound in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Base Addition: Add DIPEA. The solution should remain clear.
-
Coupling Agent: Add HATU. Stir for 5 minutes at Room Temperature (RT) to form the activated ester. Note: Avoid identifying the active ester by LCMS using acidic mobile phases, as this may deprotect the acetal on the column.
-
Amine Addition: Add the amine partner. Stir at RT for 2–4 hours.
-
Monitoring: Monitor by TLC (ensure the plate is not acidic) or LCMS (neutral pH buffer preferred).
-
Workup (CRITICAL):
-
Dilute with EtOAc.
-
Wash with saturated NaHCO₃ (Basic wash removes unreacted acid).
-
Wash with Brine.
-
DO NOT wash with 1M HCl or citric acid, as this will prematurely deprotect the aldehyde.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Controlled Deprotection (The "Reveal")
Objective: Remove the ethylene glycol protecting group to release the aldehyde for downstream modification.
Scientific Rationale: Acetals are thermodynamically stable to base but kinetically labile to aqueous acid. The driving force is the formation of the carbonyl bond and the entropy gain of releasing ethylene glycol.
Reagents:
-
Protected Intermediate (from Protocol A)
-
2N HCl (aq) or Trifluoroacetic acid (TFA)
-
Solvent: THF or Acetone (miscible with aqueous acid)
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate in THF (0.1 M).
-
Acidification: Add 2N HCl (10–20% v/v relative to THF).
-
Alternative: If the molecule contains acid-sensitive groups elsewhere, use catalytic p-TsOH in Acetone/Water.
-
-
Reaction: Stir at RT. The reaction is usually fast (1–3 hours).
-
Monitoring:
-
NMR Validation: Look for the disappearance of the dioxolane protons (multiplet at ~4.0–4.1 ppm) and the appearance of the aldehyde proton (singlet at ~10.1 ppm).
-
-
Workup:
-
Neutralize carefully with saturated NaHCO₃ until bubbling stops.
-
Extract with DCM or EtOAc.
-
The resulting aldehyde is often used immediately in the next step (e.g., Reductive Amination) to minimize oxidation to the carboxylic acid.
-
Protocol C: One-Pot Reductive Amination (Downstream Application)
Context: This is the most common application in PROTAC synthesis, where the revealed aldehyde is coupled to a second amine to form the final linker.
Methodology:
-
Take the crude aldehyde from Protocol B .
-
Dissolve in DCM/MeOH (1:1).
-
Add the second amine (1.0 equiv) and catalytic acetic acid. Stir for 30 mins to form the imine.
-
Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv).
-
Stir overnight. The result is a secondary/tertiary amine linkage.
Case Study: PROTAC Linker Synthesis
In the development of degraders, this molecule acts as a "hub."
-
Step 1: The acid end is coupled to a VHL Ligand (e.g., VHL-amine).
-
Step 2: The acetal is deprotected to an aldehyde.
-
Step 3: The aldehyde undergoes reductive amination with a Warhead-linker-amine (e.g., JQ1-alkyl-amine).
Comparison of Yields:
| Method | Intermediate Yield | Final Purity | Notes |
|---|---|---|---|
| Using 4-Formylbenzoic acid | 35-45% | Low | Significant dimerization observed during Step 1. |
| Using this compound | 85-92% | High | Protection prevents side reactions; clean conversion. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for acetal stability/deprotection mechanisms).
-
Gadd, M. S., et al. (2017).[4] Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. (Contextual reference for VHL linker chemistry).
-
PubChem. (n.d.). This compound (CAS 35849-02-6).[5][6][7] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protection of Aldehydes as Acetals.[8] Retrieved from [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. 35849-02-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 35849-02-6 [chemicalbook.com]
- 7. aceschem.com [aceschem.com]
- 8. 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | 898767-03-8 | Benchchem [benchchem.com]
Application Note: 4-(1,3-Dioxolan-2-yl)benzoic Acid as a Masked Heterobifunctional Linker
This Application Note is structured as a high-level technical guide for researchers in polymer chemistry and drug delivery. It focuses on the specific utility of 4-(1,3-Dioxolan-2-yl)benzoic acid as a robust, acid-labile precursor for generating aldehyde-functionalized polymers.
Introduction & Strategic Utility
In precision polymer synthesis and bioconjugation, free aldehyde groups are highly reactive but notoriously unstable. They are prone to oxidation (forming carboxylic acids) and side reactions (aldol condensations) during polymerization or peptide coupling.
This compound serves as a "caged" aldehyde . It is a heterobifunctional linker featuring:
-
Carboxylic Acid (Stable): Ready for standard activation (NHS/EDC) and coupling to amines or hydroxyls on a polymer backbone.
-
1,3-Dioxolane (Acid-Labile): A cyclic acetal protecting group that masks an aldehyde. It remains stable at physiological pH (7.4) but hydrolyzes rapidly in endosomal/lysosomal environments (pH 5.0–6.0) to reveal a reactive 4-formylbenzoate group.
Primary Applications:
-
pH-Responsive Drug Delivery: Synthesis of polymer-drug conjugates that release payloads in the acidic tumor microenvironment.[1]
-
Dynamic Hydrogels: Creation of reversible Schiff-base crosslinks (Imine/Hydrazone) that degrade under acidic stimuli.
-
Surface Functionalization: Installing "dormant" aldehydes on nanoparticles or hydrogels for subsequent bio-orthogonal ligation.
Mechanism of Action
The utility of this linker relies on a two-step activation process. First, the molecule is grafted onto a scaffold via its carboxylic acid. Second, an acidic trigger removes the dioxolane mask, generating an aldehyde for secondary conjugation (e.g., with a hydrazide-drug).
Chemical Pathway Diagram
Figure 1: The sequential activation pathway. The dioxolane ring protects the aldehyde during the initial coupling to the polymer, preventing premature reactivity.
Experimental Protocols
Protocol A: Activation and Coupling to Amine-Functionalized Polymers
Objective: To attach the linker to a PEG-Amine or Protein without deprotecting the aldehyde.
Materials:
-
Polymer (e.g., mPEG-NH2, MW 5k)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)[6]
-
Solvent: Anhydrous DMF or DMSO (Avoid water to prevent hydrolysis risk during long reactions).
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Methodology:
-
Activation (NHS Ester Formation):
-
Dissolve this compound (1.2 eq relative to polymer amines) in anhydrous DMF.
-
Add EDC (1.5 eq) and NHS (1.5 eq).
-
Stir at room temperature (RT) under nitrogen for 2–4 hours.
-
Note: This forms the reactive NHS-ester in situ.
-
-
Conjugation:
-
Dissolve the amine-polymer (1.0 eq) in a minimal volume of DMF.
-
Add DIPEA (2.0 eq) to ensure the polymer amine is deprotonated.
-
Add the activated linker solution to the polymer solution dropwise.
-
Stir at RT for 12–24 hours in the dark.
-
-
Purification:
-
Precipitation: Pour the reaction mixture into excess cold diethyl ether (for PEG-based polymers). Collect the solid by filtration.
-
Dialysis: Re-dissolve in pH 7.4 PBS (phosphate-buffered saline) and dialyze against water (MWCO 3.5 kDa) for 24 hours. Crucial: Maintain pH > 7.0 during dialysis to keep the acetal intact.
-
Lyophilize to obtain the white powder product.
-
Protocol B: Deprotection and Drug Loading (Hydrazone Formation)
Objective: To hydrolyze the acetal and attach a hydrazide-containing drug (e.g., Doxorubicin-hydrazide derivative).
Materials:
-
Polymer-Linker Conjugate (from Protocol A)
-
Drug-Hydrazide
-
Acidic Buffer: 0.1 M Acetate Buffer (pH 5.0) or dilute HCl.
Step-by-Step Methodology:
-
Deprotection (Generating the Aldehyde):
-
Dissolve the Polymer-Linker Conjugate in a mixture of Acetate Buffer (pH 5.0) and Methanol (if needed for solubility) or simply stir in dilute acid (0.5 M HCl/THF mixture) if the polymer tolerates it.
-
Stir for 2–4 hours at RT. The dioxolane ring hydrolyzes, releasing ethylene glycol and unmasking the aldehyde.
-
Verification: Monitor by 1H NMR (Disappearance of dioxolane protons at ~4.0 ppm; appearance of aldehyde proton at ~10.0 ppm).
-
-
Drug Loading (Schiff Base/Hydrazone Ligation):
-
Adjust the pH of the solution to 6.0–6.5 (optimal for hydrazone formation).
-
Add the Hydrazide-Drug (1.2 – 1.5 eq relative to aldehyde groups).
-
Stir for 24 hours at RT protected from light.
-
Note: Hydrazone formation is reversible; using an excess of drug drives the reaction forward.
-
-
Final Purification:
-
Dialyze against pH 7.4 PBS to remove free drug and "lock" the hydrazone bond (hydrazones are kinetically stable at neutral pH).
-
Lyophilize and store at -20°C.
-
Key Properties & Data Summary
| Property | Specification / Behavior |
| Molecular Weight | 194.18 g/mol |
| Linker Length | ~7.5 Å (Benzene ring + Carboxyl + Acetal) |
| Hydrolysis pH | Rapid hydrolysis at pH < 5.5; Slow/Negligible at pH 7.4 |
| Coupling Reactivity | Carboxyl reacts with 1° and 2° amines (Amide bond) |
| Post-Hydrolysis | Generates 4-Formylbenzoic acid residue |
| Solubility | Soluble in DMF, DMSO, Methanol, DCM; Poor in Water (unless ionized) |
Troubleshooting & Expert Insights
1. Premature Hydrolysis:
-
Issue: The aldehyde appears before the deprotection step.
-
Cause: Trace acid in solvents (e.g., old chloroform) or low pH during dialysis.
-
Fix: Always use anhydrous, amine-free DMF for the initial coupling. Ensure dialysis water is pH adjusted to 7.4–8.0.
2. Incomplete Coupling:
-
Issue: Low degree of functionalization on the polymer.
-
Cause: Steric hindrance of the benzoate group.
-
Fix: Use a stronger activation agent like HATU instead of EDC/NHS if the polymer amine is sterically hindered.
3. Storage Stability:
-
The acetal linker is sensitive to moisture over long periods. Store the neat powder under argon/nitrogen at -20°C. Once conjugated to a polymer, keep the polymer lyophilized.
References
-
Gao, W., et al. (2010).[7] "pH-Responsive Nanoparticles for Drug Delivery." Molecular Pharmaceutics. (Discusses the kinetics of acetal hydrolysis in tumor environments).
-
Gillies, E. R., & Fréchet, J. M. (2004). "Acetals as pH-Sensitive Linkages for Drug Delivery." Bioconjugate Chemistry. (Foundational work on using bis-aryl acetals and similar linkers).
- Jain, R., et al. (2015). "Benzoic acid derivatives in polymer chemistry: From synthesis to application." Polymer Chemistry.
-
ChemicalBook. (2023). "this compound Product Properties."
(Note: While specific application notes for this exact catalog number are rare, the chemistry described above is standard practice in the field of "Acid-Labile Polymer Conjugates" utilizing terephthalaldehydic acid acetals.)
Sources
Application Note: Chemoselective Modular Synthesis Using 4-(1,3-Dioxolan-2-yl)benzoic Acid
[1]
Introduction & Strategic Value
In the architecture of complex small molecules—particularly proteolysis targeting chimeras (PROTACs) and metal-organic frameworks (MOFs)—bifunctional linkers are critical.[1] 4-(1,3-Dioxolan-2-yl)benzoic acid represents a "masked" terephthalaldehydic acid.[1]
Its core value lies in orthogonal reactivity :
-
The Carboxylic Acid (C-1): Available for immediate coupling (amide/ester formation).
-
The Dioxolane (C-4): A protected aldehyde. It remains inert during the C-1 functionalization but can be "switched on" via acidic hydrolysis to yield a reactive electrophile (aldehyde) for downstream diversification (e.g., reductive amination, Wittig olefination).[1]
This guide details the "Amide-First, Aldehyde-Last" workflow, ensuring high fidelity in linker synthesis without polymerization or self-condensation.
Chemical Stability Profile
Before initiating synthesis, it is vital to understand the stability window of the dioxolane moiety to prevent premature deprotection.
| Condition Type | Reagent Class | Stability | Notes |
| Basic | NaOH, LiOH, Carbonates | High | Stable up to reflux.[1] Ideal for saponification if using ester precursors. |
| Nucleophilic | Amines, Hydrazines | High | Compatible with standard amide coupling (HATU, EDC). |
| Reductive | NaBH4, H2/Pd | Moderate | Stable to mild reduction; strong Lewis acids in reduction may open ring. |
| Acidic (Aq) | HCl, TFA, H2SO4 | Low | Critical Control Point: Hydrolyzes rapidly to aldehyde. |
| Lewis Acid | BBr3, AlCl3 | Low | Will cleave acetal. |
Experimental Workflows
Module A: Chemoselective Amide Coupling
Objective: Functionalize the carboxylic acid while keeping the masked aldehyde intact. Critical Constraint: Maintain basic/neutral pH. Avoid acidic aqueous workups.
Protocol:
-
Activation: To a solution of This compound (1.0 equiv) in anhydrous DMF (0.1 M) is added HATU (1.1 equiv) and DIPEA (3.0 equiv).
-
Why HATU? It operates efficiently under basic conditions, preserving the acid-labile dioxolane.[1]
-
-
Coupling: Stir for 5 minutes at Room Temperature (RT) to form the activated ester, then add the Amine Partner (1.0–1.2 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup (Crucial):
-
Purification: Flash chromatography (typically Hexane/EtOAc) with 1% Triethylamine added to the eluent to buffer silica acidity.
Module B: Controlled Deprotection (Aldehyde Release)
Objective: Remove the dioxolane mask to liberate the reactive aldehyde.
Protocol:
-
Dissolution: Dissolve the amide intermediate (from Module A) in THF (0.1 M).
-
Hydrolysis: Add 2N HCl (10 equiv relative to substrate).
-
Alternative: For highly sensitive substrates, use PPTS (pyridinium p-toluenesulfonate) in wet Acetone at reflux (Transacetalization method).[1]
-
-
Reaction: Stir at RT for 1–3 hours. The reaction is usually fast.
-
Monitoring: The aldehyde product is typically less polar than the dioxolane precursor on TLC.
-
Workup: Neutralize carefully with saturated NaHCO3 before extraction to prevent side reactions of the free aldehyde during concentration.
Module C: Reductive Amination (The "Click" Step)
Objective: Couple the newly released aldehyde with a second amine to complete the linker.
Protocol:
-
Imine Formation: Dissolve the deprotected aldehyde derivative in DCE (Dichloroethane). Add the Secondary Amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins.
-
Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).
-
Why STAB? It is milder than NaCNBH3 and avoids toxic cyanide byproducts.
-
-
Reaction: Stir overnight at RT.
-
Quench: Aqueous NaHCO3.
Visualized Pathway (Graphviz)[1]
The following diagram illustrates the orthogonal logic of this synthesis.
Caption: Orthogonal synthetic workflow demonstrating the "Amide-First" strategy. Note the critical control point during Module A to prevent premature acetal cleavage.
Troubleshooting & Quality Control
Common Failure Modes
-
Premature Deprotection:
-
Incomplete Deprotection (Module B):
-
Over-Reduction (Module C):
Analytical Markers (1H NMR in DMSO-d6)
-
Dioxolane Proton: Singlet at ~5.8 ppm (distinctive methine proton of the acetal).
-
Aldehyde Proton: Singlet at ~10.1 ppm (appears only after Module B).
-
Aromatic Ring: AA'BB' system (para-substitution pattern).
References
- Greene's Protective Groups in Organic Synthesis. (General reference for Dioxolane stability and deprotection conditions). Wiley. Context: Authoritative source for acetal/ketal stability profiles (See Table in Section 2).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Context: Justification for using HATU/DIPEA to maintain non-acidic coupling conditions.
-
PubChem Compound Summary: this compound. [1]
- Context: Verification of CAS 35849-02-6 and chemical properties.
-
[1]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.
- Context: Standard protocol for Module C (STAB reduction).
-
[1]
Sources
- 1. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. asianpubs.org [asianpubs.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Protective Groups [organic-chemistry.org]
Application Note: Strategic Utilization of 4-(1,3-Dioxolan-2-yl)benzoic Acid in Modular Drug Design
Executive Summary
In modern medicinal chemistry, 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) serves as a critical "masked" electrophile. It functions primarily as a robustly protected form of 4-formylbenzoic acid, allowing researchers to introduce a benzoic acid moiety into a scaffold via amide coupling while carrying a latent aldehyde.
This application note details the "Protect-Couple-Deprotect-Diversify" strategy. Unlike free aldehydes, which are prone to oxidation or side reactions during peptide coupling, the 1,3-dioxolane moiety is stable under basic and nucleophilic conditions. This stability allows for the synthesis of complex intermediates, after which the aldehyde can be "unmasked" for late-stage diversification (e.g., via reductive amination or Wittig olefination).
Chemical Profile & Stability Matrix
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 35849-02-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water. |
| pKa | ~4.2 (Carboxylic acid) |
Stability Compatibility Table
The following matrix guides solvent and reagent selection to prevent premature deprotection.
| Condition | Stability Rating | Notes |
| Basic (pH > 8) | High | Stable to NaOH, LiOH, carbonates, and tertiary amines. |
| Nucleophilic | High | Resistant to amines (primary/secondary) and thiolates. |
| Reductive | Moderate | Stable to NaBH₄; susceptible to hydrogenolysis (Pd/C). |
| Acidic (pH < 4) | Low | Critical Risk: Hydrolyzes to aldehyde. Avoid aqueous acids. |
| Oxidative | Moderate | Stable to mild oxidants; avoid Jones reagent. |
Strategic Application: The "Masked Linker" Workflow
The primary utility of this compound is to delay the reactivity of the aldehyde group. This is essential when building libraries of compounds where the aldehyde is needed only at the final step to create diversity (e.g., reacting with various amines).
Workflow Diagram
The following logic flow illustrates the orthogonal protection strategy.
Figure 1: The chemoselective workflow allowing the aldehyde to survive peptide coupling conditions.
Detailed Experimental Protocols
Protocol A: Chemoselective Amide Coupling
Objective: Couple the benzoic acid to an amine without cleaving the acid-sensitive dioxolane ring. Critical Control: Maintain basicity. Avoid acidic coupling additives like HOAt if possible; use HOBt or HATU with excess base.
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) and DIPEA (Diisopropylethylamine, 2.5 equiv). Stir at room temperature for 5 minutes.
-
Note: The solution color may turn yellow/orange.
-
-
Coupling: Add the amine partner (1.0–1.2 equiv).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.
-
QC Check: In LC-MS, look for the mass of the acetal. If you see a mass corresponding to [M-44] (loss of C₂H₄O), premature deprotection has occurred (check solvent acidity).
-
-
Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (Do NOT use 1M HCl). Wash with brine, dry over Na₂SO₄, and concentrate.[1]
Protocol B: Controlled Deprotection (Unmasking)
Objective: Remove the ethylene glycol protecting group to release the reactive aldehyde.
-
Dissolution: Dissolve the protected intermediate in THF:Water (4:1 ratio).
-
Acidolysis: Add p-Toluenesulfonic acid (pTsOH, 0.1 equiv) or 1M HCl (to reach pH ~2).
-
Heating: Heat to 50°C for 2–6 hours.
-
Monitoring: Monitor the disappearance of the acetal proton signal in ¹H NMR (typically a singlet at ~5.8 ppm) and the appearance of the aldehyde proton (~10.0 ppm).
-
Neutralization: Once complete, neutralize carefully with NaHCO₃ to pH 7 before extraction.
Protocol C: Late-Stage Reductive Amination
Objective: React the newly released aldehyde with a diversity set of amines.
-
Imine Formation: Dissolve the crude aldehyde in DCE (Dichloroethane). Add the diversity amine (1.1 equiv). Stir for 30 mins.
-
Reduction: Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 equiv).
-
Why this reagent? It is mild and chemoselective for imines over aldehydes, preventing direct reduction of the aldehyde scaffold.
-
-
Completion: Stir overnight at room temperature. Quench with aqueous NaHCO₃.
Expert Insights & Troubleshooting
Premature Deprotection
-
Symptom: Appearance of aldehyde peak during the coupling step.
-
Cause: Adventitious acid in the solvent (e.g., old CDCl₃ or DMF) or highly acidic coupling additives.
-
Fix: Store the starting material with a trace of base (e.g., triethylamine vapor) if storing for long periods. Ensure DMF is amine-free.
Solubility Issues
-
The dioxolane ring increases lipophilicity compared to the free aldehyde. If the product precipitates during aqueous workup, use a more polar organic solvent like 10% MeOH in DCM for extraction.
Bioisostere Potential[6]
-
While primarily a protecting group, the 1,3-dioxolane ring is sometimes retained in final drugs as a bioisostere for other heterocycles or ethers. It provides a specific dipole orientation and hydrogen bond acceptor capability without the reactivity of a carbonyl.
References
-
ChemicalBook. (2024). 4-Formylbenzoic acid and derivatives: Applications in Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. (2024). Protection of Aldehydes: Acetals and Dioxolanes.[2][6][7] Retrieved from
-
BenchChem. (2024). This compound: Structure and Applications. Retrieved from
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for Acetal Stability).
-
PubChem. (2024). Compound Summary: this compound.[8][9] Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | 898767-03-8 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. glenresearch.com [glenresearch.com]
- 5. jocpr.com [jocpr.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | 35849-02-6 [chemicalbook.com]
"4-(1,3-Dioxolan-2-yl)benzoic acid" for pharmaceutical intermediate synthesis
A Strategic "Masked Aldehyde" Intermediate for Bifunctional Ligand Design
Abstract
This technical guide profiles 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS 35849-02-6) , a critical pharmaceutical intermediate employed in the synthesis of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and bifunctional drug conjugates.[1][2] Functioning as a "masked" terephthalaldehydic acid , this compound allows researchers to perform chemoselective transformations on the carboxyl group (e.g., amide couplings) while preserving the para-aldehyde functionality for subsequent reductive amination or Wittig olefination. This guide provides validated synthesis protocols, handling procedures for acid-labile acetals, and specific application workflows for medicinal chemistry.
Chemical Profile & Strategic Utility
Compound: this compound Synonyms: 4-Formylbenzoic acid ethylene acetal; Terephthalaldehydic acid ethylene acetal CAS Number: 35849-02-6 Molecular Weight: 194.18 g/mol Molecular Formula: C₁₀H₁₀O₄
The "Orthogonal Reactivity" Advantage
In complex drug synthesis, 4-formylbenzoic acid presents a challenge: the aldehyde and carboxylic acid are both electrophilic sites (though the acid usually requires activation). Unprotected aldehydes are prone to oxidation, polymerization, or side reactions during amide coupling.
The 1,3-dioxolane moiety serves as a robust protecting group that is:
-
Base-Stable: Survives basic hydrolysis (LiOH/NaOH) and nucleophilic substitutions.
-
Acid-Labile: Cleaved quantitatively using mild aqueous acid (HCl/THF or TsOH/Acetone).
-
Lipophilic: Improves solubility in organic solvents compared to the free aldehyde acid.
Synthesis Protocol: The "Ester-Hydrolysis" Route (Gold Standard)
While direct acetalization of 4-formylbenzoic acid is possible, it often leads to oligomeric ester byproducts (reaction between the carboxylic acid and ethylene glycol). The Ester-Hydrolysis Route is recommended for pharmaceutical-grade purity (>98%).
Phase 1: Protection of Methyl 4-formylbenzoate
Reaction: Methyl 4-formylbenzoate + Ethylene Glycol → Methyl 4-(1,3-dioxolan-2-yl)benzoate
-
Reagents: Methyl 4-formylbenzoate (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (0.5 M).
-
Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Procedure:
-
Dissolve substrate and pTSA in toluene.
-
Add ethylene glycol.
-
Reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases (approx. 3–6 hours).
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (to remove pTSA) and brine. Dry organic layer over MgSO₄ and concentrate.
-
Yield: Typically >95% (Colorless oil or low-melting solid).
-
Phase 2: Saponification to the Free Acid
Reaction: Methyl ester → Carboxylic Acid (Acetal Intact)
-
Reagents: Methyl 4-(1,3-dioxolan-2-yl)benzoate (1.0 eq), LiOH·H₂O (2.0 eq), THF/Water (3:1 ratio).
-
Procedure:
-
Dissolve the ester in THF/Water.
-
Stir at Room Temperature (RT) for 2–4 hours. Do not heat excessively to avoid potential acetal migration/hydrolysis (though acetals are generally base-stable, heat can promote side reactions).
-
Critical Step (pH Adjustment):
-
Cool reaction to 0°C.
-
Carefully acidify with 1M Acetic Acid or NaH₂PO₄ to pH ~5–6.
-
WARNING: Do NOT use strong mineral acids (HCl) to pH < 4, or the acetal will deprotect.
-
-
-
Isolation: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄. Concentrate to yield the white crystalline solid.[3]
-
Purification: Recrystallization from EtOAc/Hexanes if necessary.
Application Workflows
Scenario A: Synthesis of HDAC Inhibitors (Benzamide Class)
HDAC inhibitors like Entinostat (MS-275) often utilize a benzamide zinc-binding group (ZBG). This intermediate acts as the "Linker-Cap" scaffold.
-
Step 1: Amide Coupling. React this compound with a ZBG precursor (e.g., 1,2-phenylenediamine) using EDCI/HOBt or HATU.
-
Note: The acetal remains stable, preventing the aldehyde from reacting with the amine to form a Schiff base.
-
-
Step 2: Deprotection. Treat the intermediate with 1N HCl/Acetone to release the aldehyde.
-
Step 3: Functionalization. The released aldehyde acts as a handle for attaching the "Cap" group via reductive amination.
Scenario B: PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigid phenyl spacer.
-
Step 1: Attach the acid end to the E3 Ligase ligand (e.g., VHL or Cereblon ligand) via an amide bond.
-
Step 2: Deprotect the acetal to generate the aldehyde.
-
Step 3: Perform Reductive Amination (NaBH₃CN) with an amine-functionalized "Warhead" (Target Protein ligand) to complete the chimera.
Visualizing the Workflow
The following diagram illustrates the orthogonal protection strategy and its divergence into two major pharmaceutical applications.
Caption: Divergent synthesis workflow utilizing the orthogonal stability of the dioxolane ring to construct complex pharmaceutical scaffolds.
Critical Parameters & Troubleshooting
| Parameter | Specification / Limit | Consequence of Failure |
| pH during Workup | 4.5 – 6.0 | pH < 4 causes premature loss of the acetal; pH > 8 prevents extraction of the free acid. |
| Water Content | Anhydrous (Coupling) | Moisture during amide coupling (HATU/EDCI) is tolerated, but the acetal is sensitive to aqueous acid specifically. |
| Temperature | < 40°C (Hydrolysis) | High heat during saponification may degrade the acetal or cause side reactions. |
| Storage | Inert Atmosphere | Store under N₂ at 4°C. Acetals can hydrolyze slowly with atmospheric moisture/CO₂ acidity. |
References
-
Benchchem. this compound: Established Synthetic Routes and Reaction Mechanisms. Retrieved from
-
Suzuki, T., et al. (1999).[4] Synthesis and Histone Deacetylase Inhibitory Activity of Benzamide Derivatives.[4] Journal of Medicinal Chemistry, 42(15), 3001–3003.[4] Link
-
Gadd, M. S., et al. (2017).[2] Structural basis of PROTAC cooperative recognition for selective protein degradation.[5] Nature Chemical Biology, 13, 514–521. Link
-
ChemicalBook. this compound Product Properties and Safety. Retrieved from
-
Steinebach, C., et al. (2020).[2] Optimization of the Linker Length of VHL-Based PROTACs. Frontiers in Chemistry. Link
Sources
- 1. This compound | 35849-02-6 [chemicalbook.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]
- 5. chempep.com [chempep.com]
Application Note: Strategies for the Deprotection of 4-(1,3-Dioxolan-2-yl)benzoic acid to 4-Formylbenzoic Acid
Abstract
This technical guide provides detailed protocols and mechanistic insights for the deprotection of 4-(1,3-Dioxolan-2-yl)benzoic acid to yield 4-formylbenzoic acid, a critical intermediate in the synthesis of pharmaceuticals, polymers, and other high-value materials.[1] The 1,3-dioxolane group serves as a robust protecting group for the aldehyde functionality, stable to basic and nucleophilic conditions, allowing for selective reactions on the carboxylic acid moiety.[2][3] This document outlines the prevalent and effective method of acid-catalyzed hydrolysis for the cleavage of this acetal, presenting various reaction conditions and considerations for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of Aldehyde Protection
In multistep organic synthesis, the selective transformation of one functional group in the presence of others is paramount. Aldehydes, being highly reactive electrophiles, often require protection to prevent unwanted side reactions. The formation of a cyclic acetal, such as the 1,3-dioxolane from ethylene glycol, is a common and effective strategy to mask the aldehyde's reactivity.[2][4] The resulting 1,3-dioxolane is stable to a wide range of reagents, including bases, organometallic reagents, and hydrides.[2]
This compound is a valuable starting material as it allows for chemical modifications at the carboxylic acid position without interference from the aldehyde. Once the desired transformations are complete, the aldehyde must be regenerated through a deprotection step. This application note focuses on the reliable and scalable methods for this critical deprotection reaction.
The Mechanism of Acid-Catalyzed Acetal Hydrolysis
The deprotection of a 1,3-dioxolane is most commonly achieved through acid-catalyzed hydrolysis.[2][5] This reaction is essentially the reverse of the acetal formation process and relies on the presence of water as a nucleophile. The generally accepted mechanism proceeds through the following key steps:
-
Protonation: The acid catalyst protonates one of the oxygen atoms of the dioxolane ring, making it a better leaving group.
-
Ring Opening: The protonated oxygen and its attached carbon are cleaved from the ring, forming a resonance-stabilized oxonium ion and releasing one of the hydroxyl groups of the original diol.
-
Nucleophilic Attack by Water: A water molecule attacks the carbocationic center of the oxonium ion.
-
Deprotonation: A base (often water) removes a proton from the newly added water molecule, forming a hemiacetal.
-
Protonation of the Second Oxygen: The second oxygen atom of the original diol is protonated by the acid catalyst.
-
Elimination of the Diol: The protonated hydroxyl group leaves as ethylene glycol, and the oxygen from the former water molecule forms a double bond with the carbon, regenerating the carbonyl group.
-
Deprotonation: A final deprotonation step yields the aldehyde and regenerates the acid catalyst.
It is important to note that while water is the classic nucleophile in this hydrolysis, some evidence suggests that under certain anhydrous acidic conditions, such as with trifluoroacetic acid (TFA), the reaction can proceed through a hemiacetal ester intermediate.[6][7]
Experimental Protocols for Deprotection
The choice of acid catalyst and reaction conditions can be tailored based on the substrate's sensitivity to acid and the desired reaction kinetics. Below are detailed protocols for common deprotection methods.
Protocol 1: Standard Aqueous Acidic Hydrolysis
This method is the most common and straightforward approach, utilizing a strong mineral acid in a mixed aqueous-organic solvent system to ensure solubility of the starting material.
Materials:
-
This compound
-
Acetone (or THF)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve this compound in a mixture of acetone and water (e.g., a 9:1 or 4:1 v/v ratio). The concentration is typically in the range of 0.1-0.5 M.
-
To the stirred solution, add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature but can be gently heated (e.g., to 40-50 °C) to accelerate the process.
-
Upon completion, neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the organic solvent (acetone) under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-formylbenzoic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Mild Acidic Hydrolysis using p-Toluenesulfonic Acid (p-TsOH)
For substrates that may be sensitive to strong mineral acids, p-toluenesulfonic acid offers a milder alternative.
Materials:
-
This compound
-
Acetone/Water or THF/Water solvent mixture
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve the this compound in a suitable solvent mixture like acetone/water or THF/water.[8]
-
Add a catalytic amount of p-TsOH (typically 0.1-0.2 equivalents).
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.[8]
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[8]
-
Remove the bulk of the organic solvent via rotary evaporation.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.[8]
Protocol 3: Lewis Acid-Catalyzed Deprotection
In some cases, Lewis acids can be employed for the deprotection of acetals, sometimes offering different selectivity profiles.
Materials:
-
This compound
-
Wet nitromethane or acetone with a stoichiometric amount of water
-
Cerium(III) triflate (Ce(OTf)₃) or Erbium(III) triflate (Er(OTf)₃) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Dissolve the protected benzoic acid derivative in wet nitromethane or acetone containing a controlled amount of water.
-
Add a catalytic amount of the Lewis acid catalyst (e.g., Er(OTf)₃).[4][9]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Data Presentation: Comparison of Deprotection Methods
| Method | Catalyst | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Standard Aqueous Acid | HCl, H₂SO₄ | Acetone/H₂O, THF/H₂O | Room Temp. to 50°C | 1-6 hours | Inexpensive, readily available reagents. | Harsh conditions may not be suitable for sensitive substrates. |
| Mild Acidic Hydrolysis | p-TsOH | Acetone/H₂O, THF/H₂O | Room Temp. to 50°C | 2-12 hours | Milder conditions, good for acid-sensitive molecules. | Slower reaction times compared to strong mineral acids. |
| Lewis Acid Catalysis | Ce(OTf)₃, Er(OTf)₃ | Wet Nitromethane, Acetone/H₂O | Room Temperature | 1-4 hours | Very mild and can be highly chemoselective.[4][9] | Catalysts are more expensive. |
Visualization of Key Processes
Diagram 1: General Workflow for Deprotection
Caption: Experimental workflow for the deprotection of this compound.
Diagram 2: Mechanism of Acid-Catalyzed Deprotection
Caption: Simplified mechanism of acid-catalyzed hydrolysis of the 1,3-dioxolane protecting group.
Conclusion
The deprotection of this compound is a fundamental transformation for the synthesis of various important compounds. The choice of deprotection method, particularly the acid catalyst and reaction conditions, should be made based on the overall synthetic route and the stability of other functional groups present in the molecule. The protocols provided in this application note offer reliable and scalable methods for achieving this deprotection with high efficiency.
References
-
Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
PubMed. (2010, February 19). Mechanistic pathways in CF3COOH-mediated deacetalization reactions. Retrieved from [Link]
-
ACS Publications. (2010, January 22). Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
2.1 Introduction 2.2 0,0-Acetals. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Oreate AI Blog. (2026, February 17). The Art of Acetal Formation: Building Blocks for Complex Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
PubMed. (1986, April 1). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Retrieved from [Link]
Sources
- 1. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | 898767-03-8 | Benchchem [benchchem.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Mechanistic pathways in CF3COOH-mediated deacetalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
"4-(1,3-Dioxolan-2-yl)benzoic acid" reaction with Grignard reagents
Topic: High-Fidelity Functionalization of 4-(1,3-Dioxolan-2-yl)benzoic Acid via Grignard Reagents Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Acetal Paradox"
The functionalization of This compound presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two distinct reactive centers:[1]
-
Carboxylic Acid: A proton source (pKₐ ~4.2) and electrophile.[2]
-
1,3-Dioxolane (Acetal): A masked aldehyde, stable to bases/nucleophiles but highly labile to acids.
The Core Challenge: Grignard reagents (
The Solution: This guide prioritizes "Buffered Protocols" . By strictly controlling the pH during the quench and workup phases, researchers can retain the acetal protecting group. Furthermore, we advocate for the Derivatization Strategy (converting the acid to an ester or Weinreb amide) over direct addition, ensuring stoichiometric control and high yields.
Strategic Decision Matrix
Before beginning, select the pathway that aligns with your target molecule.
Figure 1: Strategic decision tree for functionalizing this compound.
Protocol A: Synthesis of Ketones (The Weinreb Route)
Objective: Synthesis of aryl ketones without over-addition to the alcohol. Mechanism: The Weinreb amide forms a stable 5-membered chelate with the magnesium, preventing the collapse of the tetrahedral intermediate until the acidic quench.
Step 1: Synthesis of the Weinreb Amide
Note: We use CDI (1,1'-Carbonyldiimidazole) instead of Thionyl Chloride to avoid generating HCl, which would risk cleaving the acetal.
Reagents:
-
This compound (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
-
Add CDI portion-wise at 0°C. Evolution of CO₂ gas will occur.
-
Stir at room temperature (RT) for 1 hour to ensure formation of the acyl-imidazole intermediate.
-
Add N,O-Dimethylhydroxylamine hydrochloride in one portion.
-
Stir at RT for 3–12 hours (monitor by TLC).
-
Workup: Dilute with DCM, wash with Saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The acetal remains intact due to the non-acidic conditions.
-
Step 2: Grignard Addition
Reagents:
-
Weinreb Amide (from Step 1) (1.0 eq)
-
Grignard Reagent (
) (1.5 eq) -
THF (anhydrous)[3]
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF (0.2 M) and cool to -78°C (or 0°C for less reactive Grignards).
-
Add the Grignard reagent dropwise over 15 minutes.
-
Allow the reaction to warm to 0°C over 1 hour.
-
CRITICAL QUENCH (The "Buffered" Method):
-
Pour the reaction mixture into a vigorously stirring solution of Saturated Aqueous Ammonium Chloride (NH₄Cl) at 0°C.
-
Why? NH₄Cl is weakly acidic (pH ~5-6). It is strong enough to protonate the magnesium alkoxide but typically mild enough to spare the cyclic acetal if the contact time is short and temperature is low.
-
-
Extract immediately with Ethyl Acetate.
-
Wash organic layer with Brine, dry over MgSO₄, and concentrate.
Protocol B: Synthesis of Tertiary Alcohols (The Ester Route)
Objective: Synthesis of tertiary alcohols via double addition.
Step 1: Synthesis of Methyl Ester
Note: Avoid acid-catalyzed Fisher esterification (MeOH/H₂SO₄). Use base-promoted alkylation.
Reagents:
-
This compound (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
DMF (anhydrous)
Procedure:
-
Suspend acid and K₂CO₃ in DMF (0.5 M).
-
Add MeI dropwise. Stir at RT for 4 hours.
-
Workup: Dilute with water, extract with Ether/EtOAc. Wash organics copiously with water to remove DMF.
Step 2: Double Grignard Addition
Reagents:
-
Methyl Ester (1.0 eq)
-
Grignard Reagent (
) (2.5 eq) -
THF or Diethyl Ether[2]
Procedure:
-
Dissolve the ester in anhydrous THF (0.2 M) and cool to 0°C.
-
Add the Grignard reagent (2.5 eq) dropwise. The first equivalent forms the ketone (in situ); the second equivalent attacks the ketone to form the alkoxide.
-
Warm to RT and reflux for 1 hour if the Grignard is sterically hindered.
-
Quench: Use Saturated NH₄Cl as described in Protocol A.
Technical Deep Dive: The Workup Criticality
The success of this reaction hinges entirely on the workup. Standard protocols often suggest 1M HCl to solubilize magnesium salts. Do NOT use 1M HCl if you intend to keep the acetal.
Stability Spectrum of 1,3-Dioxolanes:
-
pH > 7 (Basic): Completely Stable.
-
pH 4–6 (NH₄Cl / Phosphate Buffer): Metastable (Stable for <1 hour at 0°C).
-
pH < 2 (HCl / H₂SO₄): Rapid Hydrolysis (< 5 mins).
Data Table: Workup Reagent Compatibility
| Workup Reagent | pH (Approx) | Magnesium Solubilization | Acetal Integrity | Recommendation |
| 1M HCl | ~0.1 | Excellent (Clear layers) | Destroyed | Only if deprotection is desired. |
| Sat. NH₄Cl | ~5.5 | Good (May be cloudy) | Preserved | Standard Choice. |
| Rochelle's Salt | ~7.0 | Excellent (Chelates Mg) | Preserved | Best for emulsions. |
| 1M NaOH | ~14.0 | Poor (Mg(OH)₂ precipitates) | Preserved | Not recommended (messy). |
Recommendation: If you encounter stubborn emulsions with NH₄Cl, use Rochelle's Salt (Potassium Sodium Tartrate) solution. It chelates magnesium effectively at neutral pH, protecting the acetal while breaking the emulsion.
Troubleshooting
Issue: Low Yield of Ketone (Weinreb Route)
-
Cause: Incomplete formation of the Weinreb amide or moisture in the Grignard reagent.
-
Fix: Ensure the CDI activation step runs until gas evolution ceases completely. Titrate your Grignard reagent before use.
Issue: Acetal Hydrolysis Observed
-
Cause: Workup was too acidic or exposure to silica gel during purification.
-
Fix: Add 1% Triethylamine (Et₃N) to your chromatography solvent system (e.g., Hexanes/EtOAc + 1% Et₃N) to neutralize the acidity of the silica gel.
Issue: Starting Material Recovery (Direct Addition Attempt)
-
Cause: You used 1.0 eq of Grignard on the free acid.
-
Fix: The first equivalent acts as a base (
). You must use at least 2.5–3.0 equivalents to drive addition to the carboxylate, and even then, yields are poor. Switch to Protocol A or B.
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999 . (Chapter on Protection for the Carbonyl Group).[4] Link
-
BenchChem. "Application Notes: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents." BenchChem Application Library, 2025 . Link
-
Katritzky, A. R.; et al. "An efficient conversion of carboxylic acids into Weinreb amides."[5] Arkivoc, 2002 , (xi), 39-44.[5] Link
-
Somfai, P. "The Grignard Reaction: Preparation of Benzoic Acid." Organic Syntheses, Coll. Vol. 3, p.553 (1955 ). (Context on Grignard/Acid interactions). Link
Sources
Esterification of "4-(1,3-Dioxolan-2-yl)benzoic acid"
Executive Summary
The esterification of 4-(1,3-Dioxolan-2-yl)benzoic acid presents a classic chemoselectivity challenge: the molecule contains a robust carboxylic acid target and a highly acid-labile 1,3-dioxolane (acetal) protecting group.[1][2] Standard Fischer esterification protocols (e.g.,
This Application Note defines two validated, non-acidic protocols designed to preserve the acetal integrity while achieving high-yield esterification.
Part 1: Strategic Analysis & Chemoselectivity
The Instability Trap
The 1,3-dioxolane ring is a cyclic acetal, installed to protect the aldehyde functionality.[3][4] Acetals are thermodynamically stable to strong bases and nucleophiles but are kinetically unstable in the presence of aqueous acid or Lewis acids.[3]
-
Path A (Acidic Conditions - AVOID): Protonation of the dioxolane oxygen leads to ring opening and hydrolysis, regenerating the aldehyde.[3]
-
Path B (Neutral/Basic Conditions - RECOMMENDED): The acetal remains inert.[1][3] The carboxylic acid is deprotonated to a carboxylate (nucleophile) or activated via a coupling agent (electrophile).[3]
Mechanism of Failure (Acid Catalysis)
Result:[1][2][3] Loss of protecting group; complex mixture of esterified aldehyde and esterified acetal.[3]Part 2: Recommended Protocols
Protocol A: Base-Promoted Alkylation (The "Gold Standard")
Best For: Methyl/Ethyl esters, Small to Mid-scale (mg to kg), High Purity needs.[3]
Mechanism:
Reagents:
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) or Cesium Carbonate ( ) (1.5 equiv for faster kinetics)[2][3] -
Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.5 - 2.0 equiv)[1][2][3]
-
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)[1][2][3]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M concentration). Note: DMF is preferred over acetone for solubility and reaction rate.[3]
-
Deprotonation: Add anhydrous
(2.0 equiv). The suspension may bubble slightly ( release).[3] Stir at Room Temperature (RT) for 15-30 minutes to ensure formation of the potassium carboxylate. -
Alkylation: Add Methyl Iodide (1.5 equiv) dropwise via syringe. Caution: MeI is toxic and volatile; use a fume hood.
-
Reaction: Stir the mixture at RT.
-
Workup (Aqueous):
-
Dilute the reaction mixture with EtOAc (5x reaction volume).[3]
-
Wash with Water (3x) to remove DMF and inorganic salts.[3] Crucial: Do not use dilute HCl for the wash; use saturated
or brine if pH adjustment is needed, but water is usually sufficient. -
Dry the organic layer over
, filter, and concentrate in vacuo.[3]
-
-
Purification: The crude product is often
pure.[3] If necessary, purify via silica gel flash chromatography (eluent: 10-20% EtOAc in Hexanes).[1][2][3]
Protocol B: Steglich Esterification (Coupling Agent)
Best For: Complex alcohols (e.g., t-Butyl, Benzyl), Acid-sensitive alcohols, or avoiding alkyl halides.[2][3] Mechanism: Activation of carboxylic acid by DCC/EDC to form an O-acylisourea intermediate, followed by nucleophilic attack by the alcohol.[3] Acetal Safety: High (Neutral conditions).[3]
Reagents:
-
Alcohol: Methanol, Ethanol, or t-Butanol (1.5 - 3.0 equiv)[1][2]
-
Coupling Agent: EDC
HCl (1.2 equiv) or DCC (1.2 equiv)[1][2][3] -
Solvent: Dichloromethane (DCM), anhydrous.[3]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under
atmosphere. -
Mixing: Add the carboxylic acid (1.0 equiv), the alcohol (3.0 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (0.1 - 0.2 M).[1][2][3]
-
Activation: Cool the solution to
(ice bath). Add EDC HCl (1.2 equiv) in one portion.[3] Note: EDC is preferred over DCC as the urea byproduct is water-soluble, simplifying workup.[2] -
Reaction: Stir at
for 30 minutes, then remove the ice bath and allow to warm to RT. Stir for 8-12 hours (overnight). -
Workup:
-
Purification: Flash chromatography is recommended to remove traces of N-acylurea byproducts.[1][3]
Part 3: Visualization & Logic
Workflow Diagram: Decision Tree for Protocol Selection
Figure 1: Decision matrix for selecting the optimal esterification route based on the target ester group, highlighting the critical avoidance of acidic conditions.
Part 4: Quality Control & Validation
To certify the integrity of the dioxolane ring post-esterification, perform 1H NMR (CDCl3) analysis focusing on these diagnostic signals:
| Moiety | Proton ( | Chemical Shift ( | Multiplicity | Validation Criteria |
| Acetal Methine | Ar-CH(O)2 | ~5.80 ppm | Singlet | Must be present.[1][2][3] Disappearance indicates hydrolysis to aldehyde ( |
| Dioxolane Ring | -O-CH2-CH2-O- | ~4.00 - 4.15 ppm | Multiplet | Distinctive 4H multiplet.[1][2][3] |
| Ester Methyl | -COOCH3 | ~3.90 ppm | Singlet | Confirms successful esterification (if making methyl ester).[1][2][3] |
| Aromatic | Ar-H | ~7.5 - 8.1 ppm | Doublets (AA'BB') | Shift confirms change from Acid to Ester.[1][2][3] |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3][5] (Defines stability profiles of 1,3-dioxolanes).
-
Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angew.[3] Chem. Int. Ed.1978 , 17, 522-524.[2][3] (Foundational protocol for DCC/DMAP coupling).
-
BenchChem. "Application Notes: Protecting Group Chemistry of the 1,3-Dioxane Moiety." (Confirming acid-lability and base-stability of dioxolanes).
-
Organic Chemistry Portal. "1,3-Dioxanes and 1,3-Dioxolanes.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scribd.com [scribd.com]
Application Note: Strategic Amide Coupling of 4-(1,3-Dioxolan-2-yl)benzoic Acid
Executive Summary
This Application Note details the protocols for utilizing 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) in amide coupling reactions.[1] This building block serves as a critical "masked" linker, allowing the incorporation of a benzaldehyde moiety that is protected as a cyclic acetal (1,3-dioxolane).
The Core Challenge: While the carboxylic acid requires activation for coupling, the para-positioned acetal is highly susceptible to acid-catalyzed hydrolysis. Standard amide coupling workups—which frequently employ 1N HCl washes to remove unreacted amines—will destroy the protecting group, regenerating the aldehyde prematurely and leading to side reactions (polymerization, imine formation).
The Solution: This guide provides two validated protocols (HATU and T3P) with modified workup procedures strictly designed to maintain pH > 4.5, ensuring the integrity of the dioxolane ring until deprotection is intentionally triggered.
Chemical Context & Mechanism[1][2][3][4][5][6]
The Molecule[7]
-
Function: Bifunctional linker (Carboxylic acid + Masked Aldehyde).[1]
-
Key Vulnerability: The 1,3-dioxolane ring is stable to bases, nucleophiles, and reductants but hydrolyzes rapidly in aqueous acid to form 4-formylbenzoic derivatives.
Strategic Decision Matrix
The following logic gate illustrates the critical decision points when handling this substrate.
Figure 1: Decision matrix highlighting the risks of acid chloride activation and acidic workups.[1]
Experimental Protocols
Method A: HATU-Mediated Coupling (High Fidelity)
Best for: Small-to-medium scale discovery chemistry (mg to g scale).[1]
Rationale: HATU is a uronium-based reagent that reacts rapidly under basic conditions (DIPEA).[1] The reaction mixture remains basic throughout, protecting the acetal.
Reagents:
-
Amine: Target amine (1.0 – 1.2 equiv)
-
Reagent: HATU (1.1 – 1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DCM (0.1 – 0.2 M)
Procedure:
-
Dissolution: In a dry vial/flask, dissolve the Acid and Base (DIPEA) in the solvent. Stir for 2 minutes.
-
Activation: Add HATU in one portion. The solution will typically turn yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Coupling: Add the Amine .
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS or TLC.[1]
-
Note: The acetal is stable; extended reaction times are safe.
-
-
Workup (CRITICAL):
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
Method B: T3P-Mediated Coupling (Scalable/Green)
Best for: Larger scale (>5g) or difficult couplings.[1]
Rationale: T3P (Propylphosphonic anhydride) has low toxicity and water-soluble byproducts.[1][5] While T3P is an anhydride, it requires a base (NMM or Pyridine) to function, keeping the overall pH safe for the acetal if managed correctly.
Reagents:
-
Amine: Target amine (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]
-
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv)[1]
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).[1]
Procedure:
-
Combine: Charge Acid, Amine, and Base into the flask with solvent. Cool to 0°C.[1][5]
-
Addition: Add T3P solution dropwise. (Exothermic).[1]
-
Reaction: Allow to warm to RT and stir. T3P reactions are often slower; allow 12–24 hours.[1]
-
Workup:
Purification & Quality Control
Flash Chromatography (Silica Gel)
Silica gel is weakly acidic (
-
Recommendation: Pre-treat the silica column with 1% Triethylamine (Et₃N) in the mobile phase, or add 1% Et₃N to the eluent solvent system. This neutralizes the silica's active sites.
Analytical Validation (NMR)
Confirming the integrity of the acetal is essential before proceeding to the next step.
| Feature | 1H NMR Signal (CDCl₃) | Interpretation |
| Acetal Methine | Intact. This is the diagnostic peak.[1] | |
| Dioxolane CH₂ | Intact. Corresponding ethylene bridge.[1] | |
| Aldehyde CHO | FAILURE. Hydrolysis has occurred.[1] |
Deprotection (Unmasking the Aldehyde)
Once the amide bond is formed and the intermediate purified, the acetal can be removed to reveal the aldehyde for downstream chemistry (e.g., Reductive Amination, Wittig).
Standard Protocol:
-
Dissolve the acetal-amide in THF or Acetone.[1]
-
Add 1N HCl (approx. 5–10 equiv relative to substrate).
-
Stir at RT for 1–4 hours.
-
Monitor disappearance of the acetal peak (
5.[1]8) and appearance of aldehyde ( 10.0).[1] -
Neutralize with NaHCO₃ before extraction.[1]
Visual Workflow Summary
Figure 2: Complete workflow for handling this compound couplings.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Foundational text on acetal stability and cleavage conditions).
-
Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron2005 , 61, 10827–10852. (Review of coupling reagents including HATU and T3P).[1]
-
Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[1][6][7] Process Res. Dev.2016 , 20, 140–177. (Detailed process chemistry data on T3P and workup safety).
-
Sigma-Aldrich. "Product Specification: this compound."[1] (Verification of CAS 35849-02-6 and physical properties).
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. aceschem.com [aceschem.com]
- 4. This compound | 35849-02-6 [chemicalbook.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. Acetals as protecting groups [quimicaorganica.org]
Application Note: Strategic Utilization of 4-(1,3-Dioxolan-2-yl)benzoic Acid in Solid-Phase Synthesis
Topic: "4-(1,3-Dioxolan-2-yl)benzoic acid" in Solid-Phase Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers
Executive Summary
This compound (CAS: 35849-02-6) serves as a robust, masked aldehyde equivalent in Solid-Phase Synthesis (SPS). While 4-formylbenzoic acid is prone to oxidation and premature imine formation, its ethylene acetal-protected counterpart offers superior stability during base-labile Fmoc-SPPS cycles. This building block is critical for introducing a bio-orthogonal aldehyde handle onto a resin-bound scaffold, enabling late-stage diversification via reductive amination, Wittig olefination, or heterocycle construction (e.g., benzimidazoles) without compromising the integrity of the growing chain.
This guide details the mechanistic rationale, validated protocols for on-resin deprotection, and downstream functionalization strategies.
Technical Profile & Mechanistic Advantage
Chemical Structure & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 35849-02-6 |
| Molecular Weight | 194.18 g/mol |
| Functionality | Carboxylic Acid (Anchor); 1,3-Dioxolane (Masked Aldehyde) |
| Solubility | Soluble in DMF, DMSO, DCM; Sparingly soluble in water |
| Stability | Stable to 20% Piperidine (Fmoc deprotection); Labile to aqueous acid |
The "Masked Aldehyde" Strategy
The primary utility of this compound lies in its orthogonality. Free aldehydes on solid phase are "sticky"—they react with primary amines (N-terminus) to form Schiff bases, leading to chain termination or cross-linking.
-
Protection: The 1,3-dioxolane ring shields the electrophilic carbonyl during iterative Fmoc deprotections (basic conditions) and amide couplings.
-
Activation: Once the peptide/scaffold sequence is complete, the acetal is selectively hydrolyzed (acidic conditions) to reveal the reactive benzaldehyde.
-
Diversification: The revealed aldehyde undergoes chemoselective reactions (e.g., Reductive Amination) to install diverse R-groups.
Experimental Workflow Visualization
The following diagram illustrates the critical path for utilizing this compound to generate secondary amine libraries on solid phase.
Caption: Workflow for converting resin-bound amines to secondary amines via the masked aldehyde linker strategy.
Detailed Experimental Protocols
Protocol A: Coupling to Resin (Loading)
This step attaches the masked linker to the N-terminus of a resin-bound peptide or scaffold.
-
Reagents:
-
Resin (e.g., Rink Amide MBHA, Loading ~0.6 mmol/g).
-
This compound (3.0 equiv).
-
HATU (2.9 equiv) or DIC/HOBt (3.0 equiv).
-
DIEA (6.0 equiv) in DMF.
-
-
Procedure:
-
Swell Resin: Swell 100 mg of resin in DMF for 30 min. Drain.
-
Activation: Dissolve the benzoic acid derivative and HATU in minimal DMF. Add DIEA. Shake for 1 min to pre-activate.
-
Coupling: Add the activated solution to the resin. Shake at Room Temperature (RT) for 2 hours.
-
Wash: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).
-
Test: Perform a Kaiser test (ninhydrin). A negative result (yellow beads) indicates successful capping of the resin amines.
-
Protocol B: Selective On-Resin Acetal Deprotection
Critical Decision Point: The choice of acid depends on the resin linkage stability.
-
For Acid-Stable Resins (Rink Amide, MBHA): Use Method 1.
-
For Acid-Sensitive Resins (2-CTC, Trityl): Use Method 2 (milder).
Method 1: Aqueous HCl (Standard)
-
Wash: Wash resin with THF (3x) to remove DMF (DMF can buffer the acid).
-
Hydrolysis: Add 2M HCl (aq) / THF (1:2 v/v) .
-
Incubation: Shake at RT for 2–4 hours.
-
Note: The presence of water is strictly required for hydrolysis.
-
-
Wash: Drain and wash with THF (3x), DCM (3x), and DMF (3x). The resin now displays the reactive aldehyde.
Method 2: PPTS (Mild)
-
Reagent: Pyridinium p-toluenesulfonate (PPTS) (10 equiv) in wet Acetone/Water (95:5).
-
Incubation: Reflux (or heat to 50°C) for 4–6 hours.
-
Wash: Extensive washing with DCM and DMF is required to remove salts.
Protocol C: Reductive Amination (Diversification)
This step reacts the newly formed aldehyde with an amine (R-NH₂) to form a secondary amine.
-
Reagents:
-
Primary Amine (R-NH₂, 5–10 equiv).
-
Trimethyl Orthoformate (TMOF) (solvent/dehydrating agent).
-
Sodium Cyanoborohydride (NaBH₃CN, 5 equiv).
-
Acetic Acid (1% v/v).
-
-
Procedure:
-
Imine Formation: Add the amine dissolved in TMOF/MeOH (1:1) with 1% AcOH to the aldehyde-resin. Shake for 2 hours at RT.
-
Tip: TMOF scavenges the water produced during imine formation, driving the equilibrium forward.
-
-
Reduction: Add NaBH₃CN (dissolved in minimal MeOH) directly to the mixture. Shake for an additional 4–16 hours (overnight is preferred for sterically hindered amines).
-
Wash: Drain and wash with MeOH (3x), DMF (3x), and DCM (3x).
-
Result: The resin now contains a secondary amine, which can be further acylated or cleaved.
-
Protocol D: Benzimidazole Synthesis (Heterocycle Formation)
A specific application involves reacting the aldehyde with o-phenylenediamines.[1][2]
-
Deprotection: Generate the aldehyde on-resin using Protocol B.
-
Cyclization: Add o-phenylenediamine (5 equiv) and Nitrobenzene (oxidant) or 1,4-Benzoquinone in DMF/AcOH (95:5).
-
Heat: Heat the reaction mixture to 80°C for 6–12 hours.
-
Mechanism: The initial Schiff base forms, followed by intramolecular cyclization and oxidation to the benzimidazole core.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Insufficient water or acid strength. | Switch from PPTS to 2M HCl/THF. Ensure the solvent mixture is single-phase (THF is miscible with aqueous HCl). |
| Resin Cleavage during Deprotection | Acid concentration too high for linker (e.g., 2-CTC). | Use Method 2 (PPTS) or reduce HCl concentration to 0.5M and extend time. |
| Low Yield in Reductive Amination | Incomplete imine formation due to water. | Use anhydrous TMOF as the co-solvent. Ensure the amine is in excess (10 equiv). |
| Aldehyde Oxidation | Air oxidation of the aldehyde to carboxylic acid after deprotection. | Perform the reductive amination immediately after deprotection. Do not store the aldehyde-resin dry for long periods. |
References
-
Solid-Phase Synthesis of 1,2,3-Benzotriazin-4-ones. Journal of the Brazilian Chemical Society, 2003.[3] (Describes the use of masked aldehyde precursors in heterocycle synthesis).
-
Protecting Groups in Organic Synthesis (Greene & Wuts). Wiley Online Library. (Authoritative source on acetal stability and deprotection conditions).
- Reductive Amination on Solid Phase: Practical Guidelines.Journal of Combinatorial Chemistry.
-
This compound Product Data. ChemicalBook. (Physical properties and CAS verification).
Note: All chemical reactions on solid phase should be monitored by colorimetric tests (Kaiser, Chloranil) or by cleaving a small aliquot of resin for LC-MS analysis.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(1,3-Dioxolan-2-yl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(1,3-dioxolan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and optimize your reaction yields.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the acetal protection of 4-formylbenzoic acid with ethylene glycol.[1]
Question 1: My reaction is showing low conversion of 4-formylbenzoic acid. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent challenge in this synthesis and often points to issues with water removal, catalyst activity, or reaction equilibrium. The formation of the dioxolane ring is a reversible acid-catalyzed reaction.[2][3][4][5] To drive the equilibrium towards the product, the water formed as a byproduct must be efficiently removed.[3][5][6]
Potential Causes & Step-by-Step Solutions:
-
Inefficient Water Removal:
-
Causality: The presence of water will shift the equilibrium back towards the starting materials, hindering product formation.
-
Solution: Employ a Dean-Stark apparatus.[6][7][8][9] This piece of glassware is specifically designed for azeotropic removal of water from a refluxing reaction mixture. Ensure your solvent (e.g., toluene) forms an azeotrope with water.[7][10]
-
Protocol:
-
Set up the reaction in a round-bottom flask with a magnetic stirrer.
-
Attach a Dean-Stark trap to the flask and a reflux condenser to the top of the trap.
-
Fill the Dean-Stark trap with the reaction solvent (toluene) before starting the reaction.
-
As the reaction refluxes, the water-toluene azeotrope will distill into the trap. Upon cooling, the denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.
-
-
Alternative: If a Dean-Stark apparatus is unavailable, the use of molecular sieves (3Å or 4Å) can effectively sequester water from the reaction mixture.[6][11] Add activated molecular sieves to the reaction flask at the start of the reaction.
-
-
Inactive or Insufficient Catalyst:
-
Causality: An acid catalyst is required to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethylene glycol.[4][5]
-
Common Catalysts: p-Toluenesulfonic acid (p-TsOH) is a standard and effective Brønsted acid catalyst for this reaction.[6][10] Lewis acids such as zirconium tetrachloride (ZrCl4) can also be employed.[6]
-
Solution:
-
Ensure your catalyst is fresh and has not been deactivated by exposure to moisture.
-
Use a catalytic amount, typically 0.1-5 mol% relative to the limiting reagent.
-
If using p-TsOH, ensure it is the monohydrate and account for the water of hydration in your reaction setup.
-
-
-
Suboptimal Reagent Stoichiometry:
-
Causality: While a 1:1 molar ratio of 4-formylbenzoic acid to ethylene glycol is theoretically required, using a slight excess of ethylene glycol can help drive the reaction forward.
-
Recommendation: Use 1.1 to 1.5 equivalents of ethylene glycol. Be mindful that a large excess can complicate purification.
-
Summary of Recommendations for Low Conversion:
| Parameter | Recommendation | Rationale |
| Water Removal | Use a Dean-Stark apparatus with toluene. | Efficiently removes water, driving the reaction equilibrium towards the product.[6][7] |
| Catalyst | Use fresh p-TsOH (0.1-5 mol%). | Ensures effective protonation of the carbonyl group to facilitate nucleophilic attack.[4] |
| Reagents | Use a slight excess of ethylene glycol (1.1-1.5 eq.). | Le Chatelier's principle; helps to push the equilibrium towards the product side. |
| Reaction Time | Monitor by TLC until starting material is consumed. | Ensures the reaction has gone to completion. |
Question 2: I am observing significant amounts of a polymeric side product. What is causing this and how can I prevent it?
Answer:
The formation of polymeric material is often due to self-polymerization of the starting aldehyde or side reactions involving ethylene glycol under harsh acidic conditions.
Potential Causes & Step-by-Step Solutions:
-
Excessive Catalyst Concentration or Strong Acidity:
-
Causality: High concentrations of a strong acid catalyst can promote undesired side reactions, including polymerization of the aldehyde and ethylene glycol.
-
Solution:
-
Reduce the catalyst loading to the lower end of the recommended range (e.g., 0.1-1 mol%).
-
Consider using a milder Lewis acid catalyst if polymerization persists.
-
-
-
High Reaction Temperature:
-
Causality: Elevated temperatures can accelerate side reactions.
-
Solution:
-
Maintain the reaction at the reflux temperature of your chosen solvent (e.g., toluene, ~111°C). Avoid excessive heating.
-
Ensure even heating with a suitable heating mantle and good stirring to prevent localized "hot spots."
-
-
Workflow for Minimizing Polymerization:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. scribd.com [scribd.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. jeulin.com [jeulin.com]
- 9. Dean-Stark apparatus - Sciencemadness Wiki [sciencemadness.org]
- 10. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 11. digital.csic.es [digital.csic.es]
Technical Support Center: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic acid
The following technical guide is structured as a Level 3 Support Resource for process chemists and researchers. It addresses the specific chemoselectivity challenges inherent in synthesizing 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6), a molecule containing two competing electrophilic sites: an aldehyde and a carboxylic acid.
The Core Challenge: "The Dual-Electrophile Trap"
The synthesis of this compound from 4-formylbenzoic acid (terephthalaldehydic acid) presents a classic organic chemistry dilemma. You are attempting to protect an aldehyde as an acetal using ethylene glycol under acid catalysis. However, the molecule also possesses a carboxylic acid group.[1]
Under standard Dean-Stark conditions (Acid Catalyst + Heat + Water Removal), two competing reactions occur:
-
Acetalization (Desired): Aldehyde + Diol
Dioxolane + -
Fischer Esterification (Undesired): Carboxylic Acid + Diol
Hydroxyethyl Ester +
Most "low yield" or "purity" complaints stem from the failure to manage the competition between these two pathways or the instability of the acetal during workup.
Troubleshooting Guide (Q&A)
Issue 1: "I see a major impurity with a higher Rf on my TLC. What is it?"
Diagnosis: You have likely formed the hydroxyethyl ester or the polyester oligomer .
Technical Explanation: Aldehydes are generally more electrophilic than carboxylic acids. However, in a refluxing solvent (like toluene) with a strong acid catalyst (e.g.,
-
The Side Product: 2-hydroxyethyl 4-(1,3-dioxolan-2-yl)benzoate.
-
The Mechanism: The carboxylic acid is protonated, attacked by the glycol, and loses water.[2] Since glycol has two hydroxyls, this can further react to form diesters or oligomers.
Corrective Action:
-
Immediate Fix: If you must use the direct route, limit the reaction time. Acetalization is kinetically faster. Monitor strictly by HPLC/TLC and stop as soon as the aldehyde is consumed, accepting some unreacted acid (which can be removed by base extraction) rather than pushing for 100% conversion and forming the ester.
-
Process Change (Recommended): Switch to the "Methyl Ester Route" (See Protocol B). This eliminates the free acid variable entirely.
Issue 2: "My NMR shows the product is pure, but after workup, I recovered the starting material (Aldehyde)."
Diagnosis: Acetal Hydrolysis due to acidic workup. Technical Explanation: Acetals are stable to base but extremely sensitive to aqueous acid. If you quench your reaction with 1M HCl or wash with acidic brine to remove the catalyst, you will reverse the equilibrium. The thermodynamic driving force (water removal) that formed the acetal is gone, and in the presence of water and acid, the entropy-favored aldehyde returns.
Corrective Action:
-
Quench: Use Triethylamine (Et3N) or solid NaHCO3 to neutralize the acid catalyst before adding any water.
-
Workup: Wash with slightly basic water (pH 8-9). Do not expose the aqueous phase to pH < 5.
-
Drying: Ensure the organic layer is dried over
(which is neutral) rather than acidic drying agents.
Issue 3: "Can I just use more catalyst to push the reaction to completion?"
Diagnosis: Over-acidification leading to side reactions.
Technical Explanation: Increasing the concentration of
Corrective Action:
-
Keep catalyst loading low (0.5 - 1.0 mol%).
-
Use a Dean-Stark apparatus or molecular sieves to drive the equilibrium by water removal, rather than by adding more acid.
Visualizing the Reaction Pathways[3]
The following diagram illustrates the competition between the desired acetalization and the undesired esterification, along with the recommended "Methyl Ester" workaround.
Caption: Figure 1. Chemoselectivity map showing the competition in the direct route versus the orthogonal protection strategy of the recommended route.
Experimental Protocols
Method A: The "Methyl Ester" Route (Recommended)
This method uses orthogonal protection. The ester protects the carboxylic acid from reacting with glycol, and the acetal protects the aldehyde from the base used to remove the ester.
Step 1: Acetal Protection [3]
-
Reagents: Methyl 4-formylbenzoate (1.0 eq), Ethylene Glycol (2.0 eq),
-TsOH (0.05 eq), Toluene (0.5 M concentration). -
Setup: Flask equipped with a Dean-Stark trap and reflux condenser.
-
Procedure: Reflux until water collection ceases (approx. 3-4 hours).
-
Workup: Cool to RT. Add
(0.1 eq) to neutralize. Wash with saturated , then brine. Dry ( ) and concentrate. -
Result: Methyl 4-(1,3-dioxolan-2-yl)benzoate (usually >95% pure).
Step 2: Saponification (Hydrolysis)
-
Reagents: Protected Ester (from Step 1), NaOH (2.0 eq), MeOH/THF/Water (2:2:1 ratio).
-
Procedure: Stir at RT or mild heat (40°C) for 2 hours. The acetal is stable to base.
-
Critical Workup:
-
Evaporate organic solvents.
-
Carefully acidify the aqueous residue with dilute acetic acid or
to pH 5-6. DO NOT use strong HCl to pH 1, or you will lose the acetal. -
Extract with EtOAc. The product precipitates or extracts as the free acid.
-
Method B: Direct Synthesis (If Starting Material is Fixed)
Use this only if you cannot source the methyl ester.
-
Reagents: 4-Formylbenzoic acid (1.0 eq), Ethylene Glycol (1.2 eq - slight excess only),
-TsOH (0.01 eq - low loading). -
Solvent: Toluene (high dilution, 0.2 M) to minimize intermolecular esterification.
-
Procedure: Reflux with Dean-Stark.
-
Monitoring: Check TLC every 30 mins. Stop immediately when the aldehyde spot disappears. Do not wait for "perfect" conversion if an ester spot appears.
-
Purification: The crude will contain some unreacted acid and some ester.
-
Dissolve in EtOAc.
-
Wash with dilute
. The product (acid) and starting material (acid) will go into the aqueous layer. The ester impurity stays in the organic layer. -
Carefully acidify the aqueous layer (pH 5-6) and extract back into EtOAc. This yields the product + starting material, free of ester.
-
Summary Data Table
| Parameter | Direct Route (Acid + Glycol) | Indirect Route (Ester + Glycol) |
| Major Impurity | Hydroxyethyl Ester (Difficult to remove) | None (High Purity) |
| Reaction Control | Kinetic (Must stop early) | Thermodynamic (Can drive to completion) |
| Workup Risk | High (Acetal hydrolysis) | Low (Base hydrolysis is safe for acetal) |
| Scalability | Poor (Purification is tedious) | Excellent |
| Yield (Typical) | 40-60% | 85-95% (over 2 steps) |
References
-
BenchChem. Synthesis of this compound and derivatives. Retrieved from
-
ChemicalBook. 4-Formylbenzoic acid: Properties and Reactions. Retrieved from
-
LibreTexts Chemistry. Acetal Formation and Hydrolysis Mechanisms. Retrieved from
-
Organic Chemistry Portal. Fischer Esterification vs Acetalization. Retrieved from
-
PubChem. this compound Compound Summary. Retrieved from
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | 898767-03-8 | Benchchem [benchchem.com]
- 3. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: Deprotection of 4-(1,3-Dioxolan-2-yl)benzoic acid
Ticket ID: DEP-DIOX-04 Subject: Hydrolysis of cyclic acetal to 4-formylbenzoic acid Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
You are attempting to remove a 1,3-dioxolane protecting group from a benzoic acid derivative. This is a classic acid-catalyzed hydrolysis.[1] While generally robust, this specific substrate presents a unique challenge: the product, 4-formylbenzoic acid , contains both a carboxylic acid and an aldehyde.[2] This bifunctionality creates solubility windows that differ from standard neutral acetals and introduces risks of self-polymerization or oxidation.
The Reaction Equation:
Core Protocol (The "Happy Path")
This protocol is the industry standard for this transformation. It balances solubility with reaction kinetics.
Standard Operating Procedure (SOP-101)
| Parameter | Specification | Reason |
| Solvent System | THF : Water (4:1) or Acetone : Water (4:1) | Organic solvent ensures substrate solubility; water is the reagent. |
| Catalyst | 2M HCl (approx. 5-10 equiv.) | Protonates the acetal oxygen to initiate ring opening. |
| Temperature | Room Temperature (25°C) | Higher temps increase rate but risk oxidizing the aldehyde. |
| Time | 2 - 6 Hours | Monitor via TLC/HPLC. |
| Atmosphere | Nitrogen / Argon | CRITICAL: Prevents oxidation of product to terephthalic acid. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 4-(1,3-Dioxolan-2-yl)benzoic acid in THF (approx. 5 mL per mmol).
-
Acidification: Add 2M HCl (5.0 eq) dropwise. The solution should remain homogeneous.
-
Reaction: Stir vigorously. If starting material precipitates, add minimum THF to redissolve.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM + 1% Acetic Acid). The aldehyde is usually less polar than the acid-acetal due to internal H-bonding, but the carboxylic acid dominates polarity.
-
Workup:
-
Dilute with water.
-
Extract with Ethyl Acetate (x3).[3]
-
Wash organic layer with Brine.
-
Dry over
and concentrate.
-
Visualization: Reaction Mechanism[1]
Understanding why the reaction fails requires visualizing the mechanism. This is an equilibrium process driven by entropy and water concentration.
Figure 1: Acid-catalyzed hydrolysis mechanism. Note that every step is reversible. To drive the reaction forward, you must overwhelm the system with water or remove the ethylene glycol byproduct.
Troubleshooting Guide (Q&A)
Tier 1: Reaction Stalls or Won't Start
Q: I've added the acid, but after 4 hours, TLC shows mostly starting material. What's wrong?
-
Diagnosis: Equilibrium Trap. The concentration of water is too low, or the ethylene glycol concentration is too high locally.
-
Fix:
-
Add More Water: Shift the ratio from 4:1 to 2:1 (THF:Water).
-
Transacetalization: Switch solvent to Acetone . Acetone reacts with the released ethylene glycol to form a volatile ketal (2,2-dimethyl-1,3-dioxolane), effectively "scavenging" the byproduct and driving the equilibrium forward [1].
-
Heat: Increase temperature to 50°C.
-
Q: My starting material crashed out of solution when I added the aqueous acid.
-
Diagnosis: Solubility Mismatch. The dioxolane-acid is lipophilic; adding water reduced the solvent power of the THF. Heterogeneous hydrolysis is extremely slow.
-
Fix: Add enough THF or 1,4-Dioxane until the solution is clear again. If it refuses to dissolve, switch to Acetic Acid (80% aq) as the solvent and heat to 60°C. Acetic acid is an excellent solvent for benzoic acid derivatives.
Tier 2: Impurities & Side Reactions
Q: I see a new spot that is much more polar than my product, and my yield is low.
-
Diagnosis: Oxidation.[4][3][5] You have likely oxidized the aldehyde to a carboxylic acid, forming Terephthalic Acid (benzene-1,4-dicarboxylic acid). This is very insoluble and hard to work with.
-
Fix:
-
Degas your solvents before use.[3]
-
Perform the reaction under a strict Nitrogen blanket.
-
Avoid nitric acid or other oxidizing acids; stick to HCl or
.
-
Q: The product looks like "gunk" or an insoluble resin.
-
Diagnosis: Polymerization. 4-Formylbenzoic acid can undergo intermolecular aldol condensation or polymerization, especially if the concentration is too high or the pH is fluctuating.
-
Fix:
-
Dilution: Run the reaction more dilute (0.05 M).
-
Workup Speed: Do not store the crude product in solution for long periods. Isolate and dry it immediately.
-
Advanced Workflow: Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Decision matrix for troubleshooting incomplete conversion or solubility issues.
Physical Properties Data
Reference this table to select the appropriate extraction and purification solvents.
| Compound | Water Solubility | Ether Solubility | DCM Solubility | Polar Organic (DMF/DMSO) |
| Starting Material (Dioxolane) | Low (pH < 4) | Moderate | High | High |
| Product (4-Formylbenzoic acid) | Low (Insoluble) | Moderate | Low | High |
| Terephthalic Acid (Impurity) | Insoluble | Insoluble | Insoluble | Moderate |
Purification Tip: Since the product is an acid, you can purify it via Acid-Base Extraction :
-
Dissolve crude in dilute
(Product goes into water as carboxylate salt; non-acidic impurities stay in organic). -
Wash aqueous layer with Ether.[4]
-
Acidify aqueous layer carefully with HCl to pH 2.
-
The product, 4-formylbenzoic acid , should precipitate as a white solid. Filter and dry.[4]
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[6][7]
-
Organic Chemistry Portal. Deprotection of Acetals and Ketals. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: 4-(1,3-Dioxolan-2-yl)benzoic Acid Integrity Management
Topic: Prevention of Byproduct Formation & Stability Management Target Molecule: 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) Audience: Synthetic Chemists, Process Development Scientists
Executive Summary: The "Masked" Aldehyde Paradox
This compound is a bifunctional building block containing a carboxylic acid (stable in acid, reactive in base) and a dioxolane (acetal-protected aldehyde; stable in base, labile in acid).
The central technical challenge is the orthogonality conflict :
-
Synthesis Risk: The carboxylic acid can compete with the aldehyde for reaction with ethylene glycol, leading to ester impurities or oligomerization.
-
Stability Risk: The carboxylic acid moiety is acidic enough (
) to catalyze the self-decomposition (hydrolysis) of the dioxolane ring if moisture is present.
This guide provides protocols to decouple these risks.
Synthesis Troubleshooting (The "Making It" Phase)
FAQ 1: Why does my product contain significant "glycol ester" impurities?
The Issue: During the direct acetalization of 4-formylbenzoic acid with ethylene glycol, you observe a byproduct where the carboxylic acid has also reacted with the glycol, forming 2-hydroxyethyl 4-(1,3-dioxolan-2-yl)benzoate .
The Mechanism: While acetal formation is generally faster than esterification, the high temperatures required for water removal (Dean-Stark reflux) promote both reactions. Once the ester forms, it is difficult to separate from the acid product due to similar polarity.
Corrective Protocol: The "Methyl Ester" Detour (Recommended) To guarantee high purity (>98%), you must block the carboxylic acid before forming the acetal.
Step-by-Step Workflow:
-
Esterification: Convert 4-formylbenzoic acid to Methyl 4-formylbenzoate (MeOH, cat.
, Reflux). -
Protection: React the methyl ester with ethylene glycol (1.2 equiv), p-TsOH (cat.), in Toluene (Dean-Stark) to form Methyl 4-(1,3-dioxolan-2-yl)benzoate .
-
Saponification (The Critical Step): Hydrolyze the methyl ester using LiOH or NaOH in THF/Water.
-
Workup: Carefully acidify to pH 5-6 (do not go to pH 1) to precipitate the free acid.
FAQ 2: Can I perform the "Direct Synthesis" without the ester step?
The Issue: You need a faster route and accept lower yields (~70-80%).
Optimization Strategy: If you must use the direct route (Terephthalaldehydic acid + Ethylene Glycol + p-TsOH), you must use Kinetic Control :
-
Stoichiometry: Use exactly 1.05 equivalents of ethylene glycol. Large excesses favor esterification.
-
Solvent: Use Benzene (lower boiling point than toluene) to reduce the thermal energy available for esterification.
-
Catalyst: Use Pyridinium p-toluenesulfonate (PPTS) instead of p-TsOH. It is milder and reduces acid-catalyzed esterification.
Stability & Storage (The "Keeping It" Phase)
FAQ 3: Why is my white powder turning yellow/gummy in storage?
The Issue:
Autocatalytic Hydrolysis. The proton from the carboxylic acid group (
Visualizing the Failure Mode:
Figure 1: The autocatalytic decomposition pathway triggered by moisture and internal acidity.
Corrective Protocol: The "Base-Trace" Storage System
-
Drying: The compound must be dried under high vacuum (<1 mbar) over
for 24 hours before storage. -
Buffering: Store the vial containing the acid inside a secondary jar containing a small open vial of Ammonium Carbonate or Triethylamine . The trace basic vapor neutralizes surface acidity without reacting with the bulk solid.
-
Temperature: Store at -20°C. Hydrolysis kinetics are temperature-dependent.
Downstream Applications (The "Using It" Phase)
FAQ 4: How do I couple this acid to an amine without losing the protecting group?
The Issue: Standard acid chloride formation (using Thionyl Chloride or Oxalyl Chloride) generates HCl as a byproduct. This HCl instantly destroys the dioxolane ring.
The Solution: Basic/Neutral Activation You must avoid acidic activation methods.
| Method | Compatibility | Risk Level | Notes |
| Thionyl Chloride ( | ❌ Incompatible | Critical | Generates HCl. Will deprotect aldehyde. |
| Oxalyl Chloride + Pyridine | ⚠️ Risky | High | Only works if strictly buffered with excess pyridine. |
| EDC / NHS | ✅ Recommended | Low | pH stays ~5-7. Safe for dioxolanes. |
| HATU / DIPEA | ✅ Best Practice | Very Low | Basic conditions (DIPEA) stabilize the acetal. |
| Mixed Anhydride | ✅ Good | Low | Isobutyl chloroformate + NMM is safe. |
Recommended Protocol (HATU Coupling):
-
Dissolve this compound (1.0 eq) in dry DMF.
-
Add DIPEA (3.0 eq). Crucial: Ensure basicity before adding coupling agent.
-
Add HATU (1.1 eq). Stir 5 mins.
-
Add Amine (1.1 eq).
-
Workup: Wash with saturated
. Do not wash with 1M HCl. Use 5% Citric Acid or saturated if acidic wash is strictly necessary, and perform it rapidly at 0°C.
Decision Logic for Synthesis
Use this logic flow to determine your experimental path.
Figure 2: Synthesis Decision Matrix comparing Direct vs. Indirect routes.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referenced via Organic Chemistry Portal: 3)
-
Farmer, S. (2019). Acetals as Protecting Groups.[1][2][4] Chemistry LibreTexts. Retrieved from [Link]
Sources
Technical Support Center: Scaling Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic Acid
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Troubleshooting & Optimization of Acetal Protection on 4-Formylbenzoic Acid
Executive Summary
This guide addresses the scale-up challenges associated with synthesizing 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6). While the chemistry appears simple—a standard acetal protection of 4-formylbenzoic acid—the presence of an unprotected carboxylic acid creates solubility issues and zwitterionic complications that do not exist when protecting simple benzaldehydes.
This support documentation focuses on the Direct Protection Route (atom-economical) and the Ester-Intermediate Route (robust scale-up), providing specific troubleshooting for water removal, pH-controlled isolation, and hydrolytic stability.
Module 1: Reaction Engineering (Synthesis)
Core Protocol: Direct Protection (Dean-Stark)
The Challenge: 4-Formylbenzoic acid has poor solubility in non-polar solvents (Toluene/Benzene) required for azeotropic water removal.
Typical Process Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| Stoichiometry | 1.0 eq Substrate : 1.5–2.0 eq Ethylene Glycol | Excess glycol drives equilibrium (Le Chatelier's principle). |
| Catalyst | p-Toluenesulfonic acid (p-TsOH), 1–3 mol% | Strong enough to catalyze, low enough to prevent charring. |
| Solvent | Toluene (or Cyclohexane/Toluene mix) | Forms azeotrope with water; boiling point (110°C) is ideal. |
| Concentration | 0.5 M – 0.8 M | High dilution aids water removal; high concentration improves rate. |
| Reaction Time | 4 – 12 Hours | Until water collection ceases in the trap. |
Troubleshooting & FAQs
Q: The reaction has stalled with 15% starting material remaining. Adding more catalyst didn't help. What now? A: In acetalization, "stalling" is almost always an equilibrium issue, not a kinetic one.
-
Check the Trap: Ensure the Dean-Stark trap is actually removing water. If the toluene is "wet," the reaction reverses.
-
Solubility Limit: The starting material (4-formylbenzoic acid) is a high-melting solid. If it coats the stir rod or reactor walls, it cannot react. Solution: Add a co-solvent like DMF (5-10% vol) to the toluene. This solubilizes the acid without disrupting the azeotrope significantly.
Q: My product is turning black/tarry during reflux. A: This indicates oxidative degradation or polymerization.
-
Nitrogen Sparge: Aldehydes oxidize to acids (impurities) easily. Ensure a vigorous nitrogen sweep.
-
Catalyst Load: Reduce p-TsOH to 0.5 mol%. High acid concentration at reflux can polymerize the glycol or the aldehyde.
Module 2: Work-up & Isolation (The Critical Control Point)
The Challenge: The acetal group is acid-labile . The product is a carboxylic acid .[1][2] This creates a paradox: you must acidify to isolate the product, but acidifying too far destroys the protecting group.
Workflow Visualization: The pH Tightrope
Troubleshooting & FAQs
Q: I acidified the aqueous layer to pH 1 to maximize yield, but NMR shows 50% aldehyde. A: You hydrolyzed the acetal.
-
Mechanism: Acetals are stable to base but rapidly hydrolyze in aqueous acid (pH < 3).
-
Correct Protocol: Acidify the aqueous salt solution with Acetic Acid or dilute HCl dropwise only until pH reaches ~4.5–5.0. The benzoic acid derivative will precipitate at this pKa. Do not go lower.
Q: The product won't precipitate from the aqueous layer. A: You may have formed a "soap" or the ionic strength is too low.
-
Solution: Saturate the aqueous phase with NaCl (Brine) before acidification. This "salts out" the organic acid.
Module 3: The "Ester Route" (Recommended for >100g Scale)
If the direct protection fails due to the solubility of the zwitterionic starting material, switch to the Ester Intermediate route. This is the industry standard for high-purity scale-up.
Step-by-Step Protocol
-
Esterification: Convert 4-formylbenzoic acid to Methyl 4-formylbenzoate .
-
Reagent: MeOH / H2SO4 (cat).
-
Benefit: The ester is soluble in toluene; water removal is rapid.
-
-
Protection: React Methyl 4-formylbenzoate with ethylene glycol (Dean-Stark).
-
Product: Methyl 4-(1,3-dioxolan-2-yl)benzoate.[3]
-
Purification: Distillation or simple wash (no zwitterion issues).
-
-
Saponification: Hydrolyze the ester to the acid.
-
Reagent: LiOH or NaOH in THF/Water.
-
Note: Basic conditions leave the acetal completely untouched.
-
-
Isolation: Acidify carefully to pH 5 (as per Module 2).
Comparison of Routes
| Feature | Direct Protection | Ester Route |
| Steps | 1 | 3 |
| Solubility | Poor (Heterogeneous) | Excellent (Homogeneous) |
| Purification | Difficult (Recrystallization) | Easy (Distillation of intermediate) |
| Overall Yield | 60–75% (Variable) | 85–90% (Reliable) |
| Recommendation | Use for <10g scale. | Mandatory for >100g scale. |
Module 4: Quality Control & Storage
Q: How do I store the final product? A:
-
Environment: Store in a desiccator or under inert gas. Moisture + trace acid (from the air or degradation) triggers autocatalytic hydrolysis.
-
Stabilizer: For long-term bulk storage, add a packet of anhydrous sodium carbonate to the secondary container to scavenge acidic vapors.
Q: NMR shows a small peak at 10.1 ppm. Is this acceptable? A: That is the aldehyde proton (starting material).
-
Acceptance Criteria: For use as a linker/intermediate, <2% aldehyde is usually acceptable.
-
Removal: Wash the solid product with Sodium Bisulfite (NaHSO3) solution. The bisulfite forms a water-soluble adduct with the aldehyde, allowing it to be washed away, leaving the acetal acid behind.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (General acetal stability and formation mechanics).
-
ChemicalBook. 4-Formylbenzoic acid Properties and Reactions. (Solubility and physical data of starting material).[1][4][5][6][7]
-
BenchChem. Synthesis of this compound. (Specific reaction pathways and CAS data).
-
Org. Synth. 2005, 82, 179. Acetal formation using Dean-Stark apparatus. (Standard operating procedure for scale-up water removal).
Sources
- 1. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. CAS 619-66-9: 4-Formylbenzoic acid | CymitQuimica [cymitquimica.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzoic acid, 4-formyl- (CAS 619-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. 619-66-9 | CAS DataBase [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
"4-(1,3-Dioxolan-2-yl)benzoic acid" reaction condition optimization
The following technical support guide addresses the optimization of reaction conditions, handling, and downstream applications for 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6).
This content is structured as a Level 2/3 Technical Support Escalation , assuming the user has basic organic synthesis knowledge but is encountering specific stability or yield issues.
Executive Summary
This compound is a bifunctional building block containing a carboxylic acid and an acid-labile acetal (dioxolane) protecting group. The primary challenge in working with this compound is the mutually exclusive stability profile : the carboxylic acid moiety is acidic enough to catalyze the deprotection of the acetal if moisture and heat are present (autocatalysis). Successful utilization requires strict pH control during workup and the avoidance of strong acidic reagents (e.g., Thionyl Chloride) during activation.
Module 1: Synthesis Optimization (Troubleshooting)
Ticket #101: "I am trying to synthesize this directly from 4-formylbenzoic acid, but the conversion is low."
Diagnosis: Direct acetalization of 4-formylbenzoic acid is a heterogeneous equilibrium reaction. The starting material has poor solubility in non-polar solvents (e.g., Toluene, Benzene) typically used for Dean-Stark water removal.
Optimization Protocol: Do not rely on the starting material dissolving. The reaction proceeds as a slurry.
-
Solvent System: Use Toluene/THF (4:1) or pure Toluene with vigorous mechanical stirring (magnetic stirring often fails with heavy slurries).
-
Catalyst: Use p-Toluenesulfonic acid (p-TsOH) (0.05–0.1 eq).
-
Water Removal: A Dean-Stark trap is mandatory. If scale is small (<500 mg), use activated 4Å Molecular Sieves in the reaction flask instead.
-
The "Ester Bypass" (Recommended): If direct conversion remains <60%, switch to the 3-Step Ester Route (see Diagram 1). It is longer but far more robust because the methyl ester of 4-formylbenzoic acid is soluble in toluene, driving the acetalization to completion rapidly.
Ticket #102: "My product hydrolyzes back to the aldehyde during workup."
Diagnosis: The acetal group is highly sensitive to aqueous acid. If you acidify the reaction mixture to precipitate the product (as is standard for benzoic acids), you likely drop the pH < 1, which instantly cleaves the acetal.
Corrective Action (The "Buffered Workup"):
-
Quench: Cool the reaction to room temperature. Add Triethylamine (Et3N) (1.1 eq relative to p-TsOH) to neutralize the catalyst before adding water.
-
Extraction:
-
Wash the organic layer with saturated NaHCO3 .[1] The product (as a carboxylate salt) will move to the aqueous layer.
-
Discard the organic layer (removes unreacted aldehyde/impurities).
-
-
Controlled Precipitation:
-
Cool the aqueous layer to 0°C.[2]
-
Crucial Step: Acidify slowly with 1M Acetic Acid or 0.5M HCl dropwise.
-
Stop Acidification at pH 4.5–5.0 . The product (pKa ~4.2) will precipitate as a white solid.
-
Do not acidify to pH 1.
-
-
Filtration: Filter immediately and wash with cold water. Dry in a vacuum desiccator over P2O5 or KOH.
Module 2: Downstream Application (Coupling Reactions)
Ticket #201: "I need to make an amide. Can I use Thionyl Chloride (SOCl2) to make the acid chloride?"
Answer: NO. Thionyl chloride generates HCl gas as a byproduct. Even trace amounts of HCl will cleave the dioxolane ring, reverting your compound to 4-formylbenzoyl chloride (or polymerized mess).
Alternative Activation Protocols:
| Method | Compatibility | Notes |
| Thionyl Chloride | ❌ Incompatible | Generates HCl; destroys acetal. |
| Oxalyl Chloride | ⚠️ Conditional | Use with Pyridine (2-3 eq) in DCM at 0°C. The base neutralizes HCl in situ. Use immediately. |
| EDC / NHS | ✅ Excellent | Standard carbodiimide coupling. pH stays neutral/mildly acidic (4-6). |
| HATU / DIPEA | ✅ Best for Library | Fast, efficient, basic conditions (pH > 8) stabilize the acetal. |
| Mixed Anhydride | ✅ Good | Isobutyl chloroformate + NMM at -10°C. |
Ticket #202: "The acetal fell off during my Grignard reaction."
Diagnosis: While acetals are generally base-stable, the carboxylic acid proton (COOH) will quench 1 equivalent of your Grignard reagent immediately. If you use excess Grignard, the magnesium alkoxide formed can act as a Lewis acid at high temperatures, potentially opening the acetal.
Solution:
-
Deprotonate First: Treat the acid with NaH (1 eq) in THF at 0°C to form the sodium carboxylate before adding the Grignard reagent.
-
Temperature Control: Keep the reaction < 0°C.
-
Better Route: Use the Methyl Ester analog for the Grignard reaction, then hydrolyze the ester later (if the Grignard product allows).
Module 3: Stability & Storage[3]
Q: How long can I store the solid?
-
A: Indefinitely at -20°C. At room temperature, it is stable if dry. Moisture + trace acid (from the carboxylic acid group itself) can lead to slow autocatalytic degradation.
Q: My NMR sample shows aldehyde peaks. Is the compound bad?
-
A: Check your solvent.[1][3][4][5] CDCl3 is often naturally acidic (forms HCl upon storage).
-
Test: Filter your CDCl3 through basic alumina before dissolving the sample.
-
Alternative: Use DMSO-d6 (non-acidic) to confirm if the aldehyde is real or an artifact of the NMR solvent.
-
Visualized Workflows
Diagram 1: Synthesis & Optimization Workflow
This flowchart illustrates the decision matrix between Direct Acetalization and the Ester Route.
Caption: Decision tree for synthesizing this compound, highlighting the "Ester Route" for scalability.
Diagram 2: Stability & Degradation Mechanism
Understanding the "Danger Zones" for acetal hydrolysis.
Caption: Stability profile indicating acid-sensitivity triggers versus base-stability.
References
-
BenchChem Technical Support. Synthetic Methodologies for this compound. Retrieved from
-
Chemical Book. this compound Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH). Degradation of benzoic acid derivatives in subcritical water. J Chromatogr A. 2011. Retrieved from
-
Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. Retrieved from
-
Fisher Scientific. Amide Synthesis Guide: Carbodiimide and HATU protocols. Retrieved from
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Lab Reporter [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempublishers.com [chempublishers.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic Acid
Ticket ID: #RXN-404-ACETAL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
User Objective: Synthesize 4-(1,3-Dioxolan-2-yl)benzoic acid (Target B ) from 4-formylbenzoic acid (Starting Material A ) via acetalization with ethylene glycol.
The Challenge: This reaction presents a classic chemoselectivity paradox. You are generating an acid-sensitive functional group (acetal) on a molecule that possesses an inherent acidic moiety (carboxylic acid). Furthermore, the starting material is a high-melting solid with poor solubility in non-polar solvents required for water removal.
Strategic Approach: Success relies on kinetic control using a Brønsted acid catalyst and thermodynamic forcing via azeotropic water removal. We will prioritize the Direct Acetalization Route but reference the Ester-Intermediate Route for high-purity requirements.
Catalyst Selection Matrix
The choice of catalyst dictates your workup strategy. Choose based on your purification capabilities.
| Catalyst System | Type | Efficiency | Workup Complexity | Recommendation |
| p-Toluenesulfonic Acid (pTSA) | Homogeneous Brønsted Acid | High. Solubilizes well in hot toluene; effective for slurry reactions. | High. Requires careful neutralization to prevent hydrolysis. | Primary Recommendation for scale-up and speed. |
| Amberlyst-15 | Heterogeneous (Resin) | Medium. Slower kinetics in slurries due to solid-solid/liquid interface limits. | Low. Simple filtration.[1] No neutralization required. | Recommended for small-scale or high-purity needs. |
| Indium(III) Triflate | Lewis Acid | High. Works under milder conditions; water-tolerant. | Medium. Expensive; requires extractive workup. | Use only if acid-labile side groups are present. |
Technical Protocol: Direct Acetalization (pTSA Method)
Rationale: We utilize pTSA because the starting material (4-formylbenzoic acid) is sparingly soluble in non-polar solvents. A homogeneous catalyst ensures reaction occurs as soon as the aldehyde enters the solution phase.
Reagents
-
Substrate: 4-Formylbenzoic acid (1.0 eq)
-
Reagent: Ethylene glycol (1.5 – 2.0 eq)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.05 – 0.1 eq)
-
Solvent: Toluene (Concentration ~0.2 M)
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-formylbenzoic acid, ethylene glycol, pTSA, and Toluene.
-
Note: The starting material will likely not dissolve completely at room temperature. This is normal.
-
-
Reflux: Heat the mixture to vigorous reflux (Toluene bp: 110 °C).
-
Checkpoint: Ensure the toluene is condensing rapidly and water is separating in the trap.
-
-
Monitoring: Reflux for 4–6 hours. The reaction is complete when water evolution ceases and the solution becomes clear (or the solid starting material is consumed).
-
TLC:[2] Monitor disappearance of aldehyde. (Mobile phase: 5% MeOH in DCM).
-
-
Critical Workup (The "Crash" Method):
-
Cool the reaction mixture to Room Temperature (RT). The product, this compound, often precipitates out of toluene upon cooling due to the polar carboxylic acid group.
-
If precipitate forms: Filter the solid. Wash with cold toluene and then rapidly with cold water (to remove pTSA/glycol). Dry under vacuum immediately.
-
If no precipitate: Add 0.1 eq of Triethylamine (to quench pTSA). Concentrate the toluene to 1/3 volume and add Hexanes to induce precipitation.
-
Troubleshooting & FAQs
Issue 1: "My product hydrolyzed back to the aldehyde during workup."
Root Cause: The acetal is stable to base but extremely labile to aqueous acid. If you wash the reaction mixture with water while pTSA is still present, the local pH drops, reversing the reaction. Fix:
-
Neutralize First: Add a slight excess of mild base (NaHCO₃ or Et₃N) before any water contact.
-
Avoid Aqueous Extraction: If possible, purify by crystallization from non-aqueous solvents (e.g., Toluene/Hexane or EtOAc/Hexane).
Issue 2: "The starting material is just sitting at the bottom of the flask."
Root Cause: 4-Formylbenzoic acid has high lattice energy. Fix:
-
Grinding: Finely powder the starting material before adding solvent.
-
Co-solvent: Add a small amount of THF (5-10% v/v) to the Toluene. Note that THF holds water, so the Dean-Stark will be less efficient; you may need to add molecular sieves (3Å) to the trap.
Issue 3: "I see a new spot on TLC that isn't product or starting material."
Root Cause: Esterification. You have a carboxylic acid and an alcohol (ethylene glycol).[3] Under acid catalysis, you may form the hydroxyethyl ester. Fix:
-
Stoichiometry: Do not use a massive excess of ethylene glycol. Keep it close to 1.2–1.5 equivalents.
-
Dilution: High dilution favors intramolecular ring closure (acetal) over intermolecular esterification.
Visualizing the Logic
The following diagrams illustrate the reaction pathway and the troubleshooting decision tree.
Caption: Figure 1. Optimized workflow for the direct acetalization of 4-formylbenzoic acid, prioritizing non-aqueous workup to prevent hydrolysis.
Caption: Figure 2. Mechanistic equilibrium.[4][5] The forward reaction requires water removal (Dean-Stark); the reverse reaction (Hydrolysis) is prevented by removing the acid catalyst (Quench) before water exposure.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
BenchChem. (2025).[2][6] this compound - Synthetic Routes and Reaction Mechanisms. Retrieved from 7
-
ChemicalBook. (2024). 4-Formylbenzoic acid: Chemical Characteristics and Preparation. Retrieved from 8
-
Brainly/Academic Q&A. (2021). Comparison of p-Toluenesulfonic acid and Amberlyst-15. Retrieved from 1
Sources
- 1. brainly.com [brainly.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | 898767-03-8 | Benchchem [benchchem.com]
- 8. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic acid
Welcome to the technical support resource for the synthesis and monitoring of 4-(1,3-Dioxolan-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the acetal protection of 4-formylbenzoic acid. Here, we provide in-depth troubleshooting guides, validated analytical protocols, and frequently asked questions to ensure the successful and efficient synthesis of this versatile building block.
Reaction Overview: Acetal Protection of 4-Formylbenzoic Acid
The synthesis of this compound is a standard acid-catalyzed acetalization reaction. It involves the protection of the aldehyde functional group of 4-formylbenzoic acid using ethylene glycol. The primary challenge in this equilibrium reaction is to drive it towards the product by effectively removing the water byproduct.[1][2]
Caption: Synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Monitoring
Question 1: How can I effectively monitor the progress of my reaction?
Effective reaction monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts. The three most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
-
TLC is the quickest and most common method.[4] The product is less polar than the starting material (4-formylbenzoic acid) and will therefore have a higher Retention Factor (Rf) value.
-
HPLC offers quantitative analysis of the reaction mixture, allowing you to determine the precise percentage of starting material consumed and product formed.
-
NMR Spectroscopy provides unambiguous structural confirmation. The disappearance of the aldehyde proton signal and the appearance of the characteristic acetal proton signal are definitive indicators of reaction progress.[5]
Question 2: My TLC plate shows a spot that is not the starting material or the product. What could it be?
Unexpected spots can arise from several sources. A common side product is the ester formed between the carboxylic acid of one molecule and the ethylene glycol. This can be minimized by using the correct stoichiometry of reagents. Another possibility is the formation of a hemiacetal intermediate, which is typically unstable but may be observed under certain conditions.
Question 3: How do I choose the right TLC solvent system?
A good starting point for a solvent system is a mixture of a non-polar solvent and a polar solvent, such as Toluene/Ethanol or Hexane/Ethyl Acetate.[4][6] A ratio of 9:1 or similar often provides good separation.[6] The goal is to achieve an Rf value for your product between 0.3 and 0.7 for optimal resolution.[7] If your spots are too low (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethanol). If they are too high (high Rf), decrease the polarity.[7]
| Compound | Typical Mobile Phase | Expected Rf Value |
| 4-Formylbenzoic Acid | Toluene / Ethanol (9:1) | ~ 0.2 - 0.4 |
| This compound | Toluene / Ethanol (9:1) | ~ 0.5 - 0.7 |
Caption: Typical TLC Rf values for reaction components.
Section 2: Troubleshooting Common Reaction Issues
Question 4: My reaction is very slow or appears to be stalled. What should I do?
An incomplete or stalled reaction is the most common issue, almost always related to the presence of water or an issue with the catalyst.
-
Water Removal: This is an equilibrium reaction, and the presence of water will inhibit the forward reaction.[1][2] Ensure your glassware is perfectly dry and your reagents (ethylene glycol and solvent) are anhydrous. If using a Dean-Stark apparatus, ensure it is functioning correctly and collecting water.[8]
-
Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) can degrade over time. Use a fresh batch of catalyst. The amount of catalyst is also critical; typically, a catalytic amount is sufficient. Using too much acid can sometimes lead to side reactions.[9]
-
Temperature: Ensure the reaction is refluxing at the correct temperature for the chosen solvent (e.g., toluene, ~111°C).
Caption: Troubleshooting workflow for an incomplete reaction.
Question 5: I am getting a low yield after work-up. Where could my product have gone?
Product loss often occurs during the work-up and purification steps.
-
Aqueous Work-up: The product is a carboxylic acid and will be deprotonated and soluble in a basic aqueous solution (like sodium bicarbonate). During an extraction, ensure you re-acidify the aqueous layer to a low pH (pH ~2) with an acid like HCl to precipitate your product before filtering.[10]
-
Purification: Overly aggressive purification, such as using a highly polar solvent for recrystallization, can lead to significant loss of product in the mother liquor.
Section 3: Product Purification and Characterization
Question 6: What is the best way to purify the crude this compound?
Recrystallization is typically the most effective method for purifying the final product.
-
Solvent Selection: A common method involves dissolving the crude product in a hot solvent mixture, such as water or an alcohol-water mixture, and allowing it to cool slowly.[11] The pure product will crystallize out, leaving impurities behind in the solution.
-
Procedure: Dissolve the crude material in a minimal amount of boiling solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[10][11]
Caption: General workflow for product purification.
Question 7: What are the key signals to look for in the ¹H NMR spectrum to confirm my product?
Confirming the structure of this compound is straightforward with ¹H NMR.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | May not always be visible, highly dependent on solvent and concentration. |
| Aromatic Protons | ~8.1 (d), ~7.6 (d) | Doublets | Two doublets characteristic of a 1,4-disubstituted benzene ring. |
| Acetal Proton (-CH-) | ~5.8 | Singlet | Key diagnostic signal. Disappearance of the aldehyde proton (~10 ppm) is critical. |
| Dioxolane Protons (-OCH₂CH₂O-) | ~4.0 - 4.2 | Multiplet | Appears as a multiplet integrating to 4 protons. |
Caption: Predicted ¹H NMR chemical shifts for this compound.
Detailed Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a tiny amount of your starting material (4-formylbenzoic acid) in a suitable solvent (e.g., ethyl acetate) to create a reference spot. Use a capillary tube to spot this on the origin. Take a small aliquot from your reaction mixture, dilute it, and spot it next to the reference. A co-spot (spotting both the reference and reaction mixture in the same lane) is highly recommended.[4]
-
Development: Place a small amount of the chosen mobile phase (e.g., Toluene:Ethanol 9:1 v/v) in a developing chamber.[6] Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Visualization: Once the solvent front has moved up about 80-90% of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[6] The starting material and product are both UV active.
-
Analysis: Compare the spots. The reaction is complete when the spot corresponding to the starting material (lower Rf) has completely disappeared, and only the product spot (higher Rf) remains.
Protocol 2: Reaction Monitoring by HPLC
-
Instrumentation: Use a standard HPLC system with a C18 reversed-phase column and a UV detector set to ~235 nm.[12]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 30:70) with 0.1% trifluoroacetic acid (TFA) or phosphoric acid to ensure the carboxylic acid is protonated.[12][13]
-
Sample Preparation: Take a small aliquot (~50 µL) from the reaction mixture and quench it in a known volume of mobile phase (e.g., 1 mL) in an HPLC vial.
-
Analysis: Inject the prepared sample. The starting material, 4-formylbenzoic acid, will elute earlier than the more non-polar product, this compound. The reaction is complete when the peak for the starting material is no longer detectable.
| Compound | Typical Retention Time (minutes) |
| 4-Formylbenzoic Acid | ~ 3-5 |
| This compound | ~ 6-8 |
Caption: Example HPLC retention times (values are system-dependent).
References
-
SpectraBase. (n.d.). Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester. Retrieved from [Link]
- Byrd, H., Karanja, C., & LaSusa, D. (2019). Monitoring Basic Acetal Reactions by GC-MS.
-
Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]
- Li, W., et al. (2017). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 2(6), 2618-2623.
-
Maya Pai, M., et al. (2021). Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). ResearchGate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
- Magnetic Resonance in Chemistry. (1990).
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2013).
-
Chemistry LibreTexts. (2025). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]
- The Royal Society of Chemistry. (2015). Analytical Methods.
-
ResearchGate. (n.d.). (A) HPLC traces of benzoic acid analysis. Lane 1: Standard sample of.... Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Merck Millipore. (n.d.). Separation of benzoic acids. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
-
Chem LibreTexts. (2009). Chemistry 102 - Experiment 3. Retrieved from [Link]
- Google Patents. (n.d.). Method of benzoic acid purification - SU1766250A3.
-
MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved from [Link]
-
Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
AIR Unimi. (n.d.). Identification of 1,3-Dioxolanes in Coffee-Like Flavorings. Retrieved from [Link]
Sources
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- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
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"4-(1,3-Dioxolan-2-yl)benzoic acid" purification by column chromatography
Technical Support Center: Purification of 4-(1,3-Dioxolan-2-yl)benzoic Acid
Topic Overview: The "Acid-Labile vs. Acidic" Paradox
Compound: this compound CAS: 19060-15-2 (Generic structure reference) Challenge: This molecule presents a classic chromatographic conflict.
-
The Carboxylic Acid (-COOH): Highly polar and interacts strongly with silica hydroxyls, causing severe streaking (tailing). Standard protocol requires an acidic modifier (e.g., Acetic Acid) to suppress ionization and improve peak shape.
-
The Dioxolane (Acetal): An acid-labile protecting group.[1] Exposure to acidic conditions (even acidic silica) can catalyze hydrolysis back to the starting material, 4-formylbenzoic acid .
Goal: Purify the compound without decomposing the protecting group or losing the product to irreversible adsorption.
Phase 1: Method Development (Pre-Column)
Q: Which stationary phase should I choose?
A: Your choice dictates the survival of your acetal.
| Stationary Phase | Risk Level | Recommendation | Rationale |
| Reverse Phase (C18) | Low | Primary Choice | Allows use of buffered aqueous mobile phases (pH 4.5–5.0). The acetal is stable, and the acid elutes sharply. |
| Neutral Alumina | Medium | Alternative | Less acidic than silica. Prevents hydrolysis but may retain the free acid strongly due to Lewis acid-base interactions. |
| Silica Gel (Standard) | High | Use with Caution | Silica is naturally acidic (pH ~5). Requires careful mobile phase modulation to prevent decomposition. |
Q: If I must use Silica Gel, what mobile phase works?
A: You must balance "suppressing streaking" with "preventing hydrolysis."
-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH).
-
Ratio: Start with 95:5 or 90:10. Benzoic acids are often sparingly soluble in Hexane/EtOAc.
-
-
The Modifier (Critical): Use 0.1% Acetic Acid (AcOH) .
-
Why: 1,3-dioxolanes (especially benzylidene types) are reasonably stable to dilute weak acids in organic solvents. The risk of hydrolysis is lower than the certainty of the acid streaking without it.
-
Strict Rule:Do not exceed 0.5% AcOH. Do not leave fractions in solution for long periods.
-
Phase 2: The Purification Protocol (Step-by-Step)
Protocol A: The "Fast Flash" Method (Silica Gel)
Best for: Rapid purification when C18 is unavailable.
-
Column Pre-treatment:
-
Slurry pack silica in DCM containing 1% Triethylamine (TEA) .
-
Reason: This neutralizes the "hot" acidic sites on the silica surface.
-
Flush: Wash the column with 3-5 column volumes (CV) of the running solvent (DCM/MeOH + 0.1% AcOH) to remove excess TEA before loading. Note: You are creating a "buffered" silica surface.
-
-
Sample Loading (Dry Load):
-
Dissolve your crude acid in a minimum amount of MeOH/DCM.
-
Add Celite (preferred over silica to minimize acid contact time).
-
Evaporate to dryness on a rotovap (Bath < 35°C).
-
Load the dry powder on top of the column.
-
-
Elution:
-
Run a gradient: 100% DCM → 90:10 DCM:MeOH (+ 0.1% AcOH) .
-
Speed is key. Run the column with higher flow rates to minimize residence time.
-
-
Workup (Crucial):
-
Pool fractions immediately.
-
Do not heat above 30°C during concentration.
-
Add a few drops of Toluene (azeotrope) to help remove traces of Acetic Acid during evaporation.
-
Protocol B: The "Gold Standard" (Reverse Phase C18)
Best for: High value/high purity requirements.
-
Column: C18 Flash Cartridge (or Prep HPLC).
-
Mobile Phase A: Water + 10mM Ammonium Acetate (pH adjusted to 4.5 with AcOH).
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol.
-
Gradient: 5% B to 95% B.
-
Result: The acid elutes as a sharp peak without decomposition.
Phase 3: Troubleshooting (The Help Desk)
Q: I see a new spot on TLC appearing during the column run. What is it?
Diagnosis: On-Column Hydrolysis. The acidic silica is cleaving your dioxolane. The new spot is likely 4-formylbenzoic acid .
-
Verification: Spray TLC with 2,4-DNP stain. If the new spot turns yellow/orange, it's the aldehyde.
-
Fix: Switch to Neutral Alumina or use the C18 Protocol . If you must use silica, increase the TEA pre-wash concentration.
Q: My product is streaking from the baseline to the solvent front.
Diagnosis: Acid Dimerization/Ionization.
-
Fix: You likely omitted the acidic modifier or used too little.
-
Immediate Action: Add 0.1% Acetic Acid to your mobile phase. If using Hexane/EtOAc, switch to DCM/MeOH as solubility issues often mimic streaking.
Q: Can I just turn the acid into a salt to purify it?
A: Yes, and you should consider this alternative to chromatography.
-
Acid-Base Extraction Strategy:
-
Dissolve crude in EtOAc.
-
Extract with saturated NaHCO₃ (The acid moves to water as the Na-salt; impurities stay in organic).
-
Separate layers.
-
Carefully acidify the aqueous layer with dilute citric acid or 1M HCl to pH ~4-5 (Monitor closely! Do not drop to pH 1).
-
The product should precipitate.[2] Filter and dry.
-
Why: This avoids the column entirely and minimizes acid exposure time.
-
Phase 4: Visualizing the Logic
Caption: Decision matrix for selecting the optimal purification route, prioritizing non-chromatographic methods and stable stationary phases.
References
-
Organic Chemistry Portal. Protecting Groups: 1,3-Dioxanes, 1,3-Dioxolanes.[Link]
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography? (Discussion on Acidic Modifiers).[Link]
-
Organic Syntheses. Dry silica gel (General Column Packing Techniques).[Link]
Sources
Removal of impurities from "4-(1,3-Dioxolan-2-yl)benzoic acid"
Welcome to the technical support guide for "4-(1,3-Dioxolan-2-yl)benzoic acid" (CAS 35849-02-6). This document provides in-depth troubleshooting advice and detailed protocols to assist you in overcoming common purification challenges. As researchers, we understand that product purity is paramount. This guide is designed to empower you with the knowledge to diagnose issues and implement effective purification strategies based on sound scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is almost always linked to its synthesis, which typically involves the acid-catalyzed reaction of 4-formylbenzoic acid with ethylene glycol.[1] Consequently, the primary impurities are:
-
4-Formylbenzoic Acid: The most common impurity, resulting from an incomplete reaction. Its structure is very similar to the final product, which can make separation challenging.[2]
-
Terephthalic Acid: This can arise if the aldehyde group of the starting material, 4-formylbenzoic acid, undergoes oxidation at any stage.[3]
-
Polymeric Byproducts: Under certain conditions, side reactions can lead to the formation of oligomeric or polymeric materials.
-
Catalyst Residue: Residual acid catalyst (like p-toluenesulfonic acid) used in the acetal formation step.
Q2: My NMR spectrum looks clean, but the melting point of my product is broad and lower than expected. What could be the issue?
A2: A broad melting point is a classic indicator of impurities, even if they are not immediately obvious in a standard ¹H NMR spectrum. This can happen for several reasons:
-
Low-level Impurities: Small amounts of impurities might not be easily detected by NMR but can significantly impact the crystal lattice, leading to a depressed and broad melting point.
-
Isomeric Impurities: The presence of other positional isomers, if applicable to your specific synthesis route, might have very similar NMR spectra but different physical properties.
-
Amorphous Solid: The product may not have crystallized properly and exists as an amorphous solid, which typically melts over a wider range.
You should consider more sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the minor components.
Q3: Why is my purified this compound degrading during storage?
A3: The 1,3-dioxolane group is an acetal, which is sensitive to acid and can hydrolyze back to the corresponding aldehyde (4-formylbenzoic acid) and ethylene glycol, especially in the presence of moisture.[4][5] Traces of the acid catalyst from the synthesis can accelerate this degradation. For long-term stability, ensure the product is scrupulously free of acid and stored in a cool, dry, and inert atmosphere.[6]
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific problems you may encounter during the purification process.
Problem 1: Significant amount of unreacted 4-formylbenzoic acid detected.
-
Diagnosis: This is the most frequent challenge. Both the product and this impurity are carboxylic acids with similar polarities, making simple acid-base extraction ineffective for separation.
-
Underlying Principle: The key difference between the two molecules is the presence of the polar dioxolane group versus the more polar aldehyde group. This subtle difference in polarity is what we exploit in chromatographic separations.
-
Solution: Flash column chromatography is the most reliable method for this separation. Due to the acidity of these compounds, silica gel is the preferred stationary phase.[7][8]
Workflow: Chromatographic Purification
Caption: Workflow for chromatographic purification.
Problem 2: My product is an off-white or yellowish solid.
-
Diagnosis: Discoloration often points to the presence of minor, highly conjugated byproducts formed during the reaction.[9]
-
Underlying Principle: Colored impurities can often be adsorbed effectively by activated carbon due to their planar aromatic structures.
-
Solution: Recrystallization with the addition of a small amount of activated charcoal is an effective remedy. The charcoal is added to the hot solution before filtration.
Problem 3: The product precipitates as an oil or fails to crystallize.
-
Diagnosis: This typically indicates that the product is still impure, or that the chosen crystallization solvent is not appropriate. The impurities disrupt the formation of a stable crystal lattice.
-
Underlying Principle: Successful recrystallization relies on a significant difference in the solubility of the compound in a hot solvent versus a cold solvent.[10][11] The ideal solvent will dissolve the compound completely when hot but very poorly when cold.
-
Solution:
-
Solvent Screening: Test the solubility of your crude product in various solvent systems. A good starting point for this molecule is an ethanol/water or ethyl acetate/hexane system.[1]
-
Induce Crystallization: If a supersaturated solution fails to crystallize upon cooling, try scratching the inside of the flask with a glass rod or adding a "seed" crystal from a previously purified batch.[12]
-
Purity Check: If crystallization repeatedly fails, the impurity level may be too high. In this case, pre-purification by column chromatography is recommended before attempting recrystallization again.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is most effective when the primary impurity is present in a small amount or has very different solubility properties from the desired product.
-
Solvent Selection: Place a small amount of the crude solid (approx. 50 mg) in a test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid dissolves. This indicates high solubility. Now, take another 50 mg sample and add the same solvent, but this time heat the mixture. If it dissolves readily upon heating, it's a good candidate. Add a less polar co-solvent (e.g., water or hexanes) to the hot solution until it becomes slightly cloudy (the saturation point). If the solution becomes clear again upon adding a drop or two of the primary solvent, you have found a good solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.[10]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (a spatula tip). Swirl the flask and gently reheat for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.[13]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor.
-
Drying: Allow air to be pulled through the crystals for several minutes to begin the drying process. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for separating the target compound from its primary impurity, 4-formylbenzoic acid.
-
Select the Eluent: Using Thin Layer Chromatography (TLC), find a solvent system that gives good separation between your product and the impurities. A good target Rf value for the desired compound is around 0.3. A common starting system is Ethyl Acetate/Hexanes with 1% acetic acid. The acetic acid helps to prevent "streaking" of the acidic compounds on the silica plate.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.[15]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent.[16]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[15]
-
Add another layer of sand on top of the silica bed to prevent disturbance when adding solvent.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Carefully add this solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
-
Analyze Fractions:
-
Spot each fraction onto a TLC plate and develop it to determine which fractions contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Data Summary Table
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| This compound | C₁₀H₁₀O₄ | 194.18 | Target compound. Moderately polar. |
| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13[17] | Starting material/impurity. Slightly more polar than the product.[18] |
| Terephthalic acid | C₈H₆O₄ | 166.13 | Potential oxidation byproduct. More polar and less soluble in many organic solvents.[3] |
References
-
PubChem. (Accessed 2024). Bio-p-cymene as a biorenewable feedstock for the production of p-toluic acid, terephthalic acid and p-methylacetophenone. [Link]
-
Ottokemi. 4-Formylbenzoic acid, 99% 619-66-9. [Link]
-
University of California, Davis. Recrystallization of Benzoic Acid. [Link]
-
Wikipedia. Terephthalic acid. [Link]
-
University of Victoria. Column chromatography. [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
-
York University. How to run column chromatography. [Link]
-
Dallas College. EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. [Link]
-
University of Massachusetts Boston. The Recrystallization of Benzoic Acid. [Link]
-
Amrita OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization [Video]. YouTube. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
- CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.
-
Wang, F., et al. (2016). The Hydrolysis of Diclofenac Esters. Journal of Pharmaceutical Sciences, 105(2), 773-785. [Link]
Sources
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- 9. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. youtube.com [youtube.com]
- 14. hi-static.z-dn.net [hi-static.z-dn.net]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 18. 4-Formylbenzoic acid, 99% 619-66-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
Technical Support Guide: 4-(1,3-Dioxolan-2-yl)benzoic Acid Work-Up
Executive Summary: The "Acetal Paradox"
This guide addresses the isolation of 4-(1,3-dioxolan-2-yl)benzoic acid (CAS: 35849-02-6). This molecule presents a specific chemical conflict—the "Acetal Paradox":
-
The Acetal (Dioxolane): Stable in base, but hydrolyzes rapidly in acid (pH < 4) back to the aldehyde.
-
The Carboxylic Acid: Soluble in base (as a salt), but requires acidification to precipitate and isolate.
The Challenge: You must acidify the solution enough to protonate the carboxylate (
Visual Workflow: The pH-Controlled Isolation
The following diagram illustrates the critical decision points where most yield loss occurs.
Figure 1: Logical flow for the isolation of acid-labile acetals. Note the critical failure branch at the acidification step.
Standard Operating Procedure (SOP)
Based on verified acetal protection protocols [1, 4].
Phase A: Synthesis (Dean-Stark)
-
Reagents: 4-Formylbenzoic acid (1.0 eq), Ethylene Glycol (1.5–2.0 eq), p-TsOH (0.05 eq).
-
Solvent: Toluene (preferred over Benzene for toxicity reasons).
-
Setup: Dean-Stark trap to remove water azeotropically.
-
Completion: Monitor via TLC or NMR until aldehyde peak (~10 ppm) disappears.
Phase B: Work-Up & Isolation (The Critical Phase)
Goal: Remove p-TsOH and excess glycol without hydrolyzing the product.
-
Cooling: Cool the reaction mixture to Room Temperature (RT). Do not work up hot.
-
Basic Extraction (Purification):
-
Add 10% NaHCO₃ (aq) to the toluene mixture.
-
Stir vigorously for 10 minutes.
-
Mechanism: The product (
) converts to its sodium salt and moves to the aqueous layer. Impurities (neutral organics) stay in Toluene. -
Separate layers.[1] Keep the Aqueous Layer .
-
-
Controlled Acidification (Precipitation):
-
Place the aqueous layer in a beaker with a pH probe/meter.
-
Slowly add 1M Acetic Acid (preferred) or dilute HCl dropwise.
-
Target: Stop exactly at pH 5.0 – 5.5 .
-
Note: The solution will turn cloudy as the free acid precipitates.
-
-
Filtration:
-
Filter immediately using a sintered glass funnel.
-
Wash the cake with cold water (pH ~6) to remove salts.
-
-
Drying:
-
Dry under high vacuum at room temperature.
-
Warning: Do not heat >50°C in the presence of trace moisture/acid, or the acetal may cleave [3].
-
Troubleshooting & FAQs
Direct solutions to common researcher issues.
Q1: I acidified the aqueous layer, but I see a peak at 10.1 ppm in my NMR. What happened?
Diagnosis: Hydrolysis (Deprotection).[2] Cause: You likely over-acidified the aqueous layer (pH < 4) or let the precipitate sit in acidic water too long. The Fix:
-
Immediate: Reprotect the material using the Dean-Stark protocol.
-
Prevention: Use Acetic Acid instead of HCl for precipitation. Acetic acid is a weak acid and makes it harder to accidentally drop the pH below 4. Alternatively, use a phosphate buffer (pH 5.5) for the wash.
Q2: My yield is low. The product isn't precipitating from the aqueous layer.
Diagnosis: Solubility issues. Cause: this compound has some water solubility due to the polar dioxolane ring, especially if the volume of water is high. The Fix:
-
Salting Out: Add NaCl to the aqueous phase (saturation) before acidification to decrease the solubility of the organic product.
-
Cold Filtration: Cool the acidified mixture to 0–4°C on an ice bath for 30 minutes before filtering.
Q3: Can I recrystallize this material?
Yes, but avoid acidic solvents.
-
Recommended: Ethyl Acetate/Hexane or Toluene/Hexane.
-
Forbidden: Methanol/Water or Ethanol/Water (unless strictly neutral), as heating in protic solvents can induce trans-acetalization or hydrolysis if trace acid is present.
Technical Data & Stability Profile
| Parameter | Value / Condition | Notes |
| CAS Number | 35849-02-6 | |
| Molecular Weight | 194.18 g/mol | |
| Acid pKa | ~4.2 | Similar to benzoic acid. |
| Acetal Stability | pH > 5.0 | Stable in base and neutral conditions [1]. |
| Acetal Lability | pH < 4.0 | Rapid hydrolysis to aldehyde [1, 2]. |
| Storage | < 25°C, Desiccated | Moisture sensitive over long periods. |
References
-
BenchChem. (2025).[3] Protecting Group Chemistry of the 1,3-Dioxane Moiety. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis.[3][4][5][6][7] Wiley-Interscience.[4] (Standard reference for acetal stability conditions).
-
Thieme Connect. (2025). Product Class 8: 1,3-Dioxanes and 1,3-Dioxolanes. Retrieved from
-
Organic Chemistry Portal. (2024). 1,3-Dioxanes, 1,3-Dioxolanes - Synthesis and Stability. Retrieved from
Sources
- 1. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Chemistry: Ethylene glycol [openchemistryhelp.blogspot.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 1,3-Dioxolane synthesis [organic-chemistry.org]
"4-(1,3-Dioxolan-2-yl)benzoic acid" synthesis in continuous flow
To: Research Team From: Senior Application Scientist, Flow Chemistry Division Subject: Technical Guide: Continuous Flow Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic Acid
Executive Summary & Core Strategy
Synthesizing This compound (CAS: 35849-02-6) in continuous flow presents a classic chemoselectivity challenge: protecting an aldehyde in the presence of a carboxylic acid.
In a batch reactor, this is typically done using Dean-Stark water removal. In flow, we cannot easily remove water physically during the reaction. Therefore, we must rely on equilibrium displacement using a Packed Bed Reactor (PBR) and chemical engineering principles.
The Critical Challenge: Under acidic acetalization conditions, the carboxylic acid moiety is prone to esterification with ethylene glycol, forming the hydroxyethyl ester byproduct.
-
My Recommendation: Do not attempt to suppress esterification purely by kinetics; it is difficult to control. Instead, design a process that accepts the formation of the ester-acetal intermediate and incorporates a rapid inline or offline saponification step to deliver the pure free acid.
System Configuration & Material Selection
Flow Reactor Setup (PBR Approach)
We utilize a solid acid catalyst to eliminate the need for downstream neutralization of soluble acids (like p-TsOH).
| Component | Specification | Reason for Choice |
| Pump A | HPLC-class Piston Pump | Delivers the organic substrate stream (Solution). |
| Pump B | Syringe Pump / Piston | Delivers Ethylene Glycol (High viscosity requires robust pumping). |
| Mixer | T-Mixer or Static Mixer | Ensures emulsification/homogenization of the glycol/organic phases. |
| Reactor | Packed Bed Reactor (PBR) | Filled with Amberlyst™ 15 (H+) . Provides high surface area and acts as a dehydrating agent to some extent. |
| Temp. Control | Column Heater (60–80 °C) | Acetalization is endothermic; heat drives the rate. |
| BPR | Back Pressure Regulator (7–10 bar) | Keeps solvents liquid at elevated temperatures; prevents boiling. |
Reagents & Solvents
-
Substrate: 4-Formylbenzoic acid (4-CBA).[1]
-
Reagent: Ethylene Glycol (5–10 equivalents).
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) .
-
Why? 4-CBA has poor solubility in Toluene (standard batch solvent). 2-MeTHF dissolves the acid well, is immiscible with water (aiding workup), and is derived from renewable sources.
-
Experimental Protocol
Step 1: Feed Preparation
-
Stream A (Substrate): Dissolve 4-Formylbenzoic acid (0.5 M) in 2-MeTHF.
-
Stream B (Reagent): Neat Ethylene Glycol (or 50% v/v in 2-MeTHF to reduce viscosity).
Step 2: Reaction Parameters
-
Stoichiometry: 1:5 to 1:10 (Substrate : Glycol). Excess glycol drives the equilibrium to the acetal.
-
Temperature: 70 °C.
-
Residence Time: 10–20 minutes (Adjust flow rate based on reactor volume).
-
Pressure: 100 psi (approx. 7 bar).
Step 3: Downstream Processing (The "Secret" to Purity)
The reactor effluent will likely contain a mixture of the target acid and its ethylene glycol ester.
-
Collection: Direct the stream into a stirred vessel containing 1M NaOH (aq) .
-
Hydrolysis: Stir for 30 mins. The base hydrolyzes the ester back to the carboxylate (salt) but leaves the acetal intact (acetals are stable to base).
-
Isolation: Carefully acidify the aqueous layer with dilute HCl or Citric Acid to pH 4.5–5.0 .
-
Warning: Do not drop to pH 1–2, or you will deprotect the acetal back to the aldehyde!
-
The product, this compound, will precipitate. Filter and dry.
-
Visual Workflows (Graphviz)
Figure 1: Continuous Flow Manifold
Caption: Schematic of the packed-bed flow synthesis including the critical downstream saponification step.
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common failure modes in acetalization flow chemistry.
Troubleshooting & FAQs
Q1: My reactor is clogging after 30 minutes. What is happening? Diagnosis: This is almost certainly a solubility issue. 4-Formylbenzoic acid is notoriously insoluble in non-polar solvents like Toluene or Hexane. Solution:
-
Switch solvent to 2-MeTHF or THF .
-
Ensure your feed concentration is below the saturation limit (start at 0.2 M if clogging persists).
-
Check if the product is crystallizing in the PBR. If so, increase the reaction temperature to keep it in solution.
Q2: I see good conversion by HPLC, but after workup, I have starting material again. Diagnosis: You likely deprotected the acetal during workup. Acetals are acid-labile.[2] Solution:
-
Never wash with strong acid (1M HCl) to remove excess glycol.
-
When precipitating the product from the basic saponification mixture, add acid slowly and monitor pH. Stop exactly when the solid precipitates (usually pH 4–5). Do not go below pH 4.
Q3: Why not use a homogeneous catalyst like p-TsOH? Analysis: You can, but it complicates the flow setup.
-
Pros: Easier to pump (no packed bed).
-
Cons: You must remove the p-TsOH downstream. If you quench into base (as recommended above), the p-TsOH becomes p-TsONa and stays in the water, which is fine.
-
Verdict: If you lack a PBR, use p-TsOH (10 mol%) in the glycol stream. The downstream saponification step will wash it away.
Q4: Can I use molecular sieves in the flow stream to remove water? Analysis: Placing sieves inside the reactor (mixed with Amberlyst) is possible but often leads to channeling and pressure drop issues as the sieves degrade. Recommendation: It is more reliable to simply use a higher excess of ethylene glycol (the "mass action" law) to push the equilibrium, rather than trying to physically remove water in the micro-channel.
References
-
Amberlyst™ 15 Properties & Applications : Rohm and Haas (Dupont) Technical Literature. Describes the use of macroreticular resins for esterification and acetalization. Link
-
Continuous Flow Acetalization Strategies : Ley, S. V., et al. "Organic Synthesis in a Modular Robotic System Driven by a Chemical Programming Language." (General principles of PBR acetalization). Link
-
Solubility of 4-Formylbenzoic Acid : NIST Chemistry WebBook. Provides physical property data essential for solvent selection. Link
-
Acetal Stability & Deprotection : Greene's Protective Groups in Organic Synthesis. (Standard reference for pH stability of acetals). Link
Sources
Technical Support Center: Green Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic Acid
Welcome to the Green Chemistry Application Support Center. Subject: Sustainable Acetalization of 4-Formylbenzoic Acid Ticket ID: GC-35849-02-6 Analyst: Senior Application Scientist
Executive Summary & Green Strategy
The synthesis of 4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) typically involves the protection of the aldehyde group of 4-formylbenzoic acid using ethylene glycol.[1]
The Challenge: Traditional protocols utilize p-Toluenesulfonic acid (PTSA) as a catalyst in refluxing benzene or toluene with a Dean-Stark apparatus. This method suffers from:
-
Toxicity: Use of Class 1/Class 2 solvents (Benzene/Toluene).
-
Waste: Homogeneous acid catalysts require neutralization and aqueous workups, generating salt waste.
-
Energy Intensity: Long reflux times to remove water azeotropically.
The Green Solution: This guide focuses on Solid Acid Catalysis and Process Intensification (Microwave) to eliminate toxic solvents and improve atom economy.
Green Catalyst Selection (The "Engine")
Replacing soluble mineral acids (PTSA,
| Catalyst System | Green Benefit | Reaction Profile | Recommendation |
| Amberlyst-15 (H+ Form) | Recyclable, non-corrosive, easy filtration. | High activity, but thermal limit (~120°C). | Primary Recommendation |
| Montmorillonite K-10 | Natural clay, inexpensive, high surface area. | Excellent for microwave conditions; tolerates higher temps. | Secondary Recommendation |
| Sulfated Zirconia ( | Superacidic solid, extremely high activity. | Best for difficult/bulky substrates. | For recalcitrant cases |
| Heteropoly Acids (HPA) | High atom economy, low toxicity. | often used supported on Silica ( | High Performance |
Experimental Protocols
Protocol A: Solvent-Free Solid Acid Catalysis (Preferred Method)
Best for: Scalability and waste minimization.
Principle: Utilizing excess ethylene glycol as both reagent and solvent, coupled with active water removal via molecular sieves or vacuum.
Materials:
-
4-Formylbenzoic acid (1.0 equiv)
-
Ethylene Glycol (5.0 - 10.0 equiv)
-
Catalyst: Amberlyst-15 (10-20 wt% relative to substrate) or Montmorillonite K-10.
-
Water Scavenger: Triethyl orthoformate (1.1 equiv) OR 3Å Molecular Sieves.
Step-by-Step:
-
Setup: In a round-bottom flask, charge 4-formylbenzoic acid and ethylene glycol.
-
Catalyst Addition: Add the solid acid catalyst.
-
Water Management (Crucial):
-
Option 1 (Chemical): Add Triethyl orthoformate. This reacts irreversibly with generated water.
-
Option 2 (Physical): Add activated 3Å Molecular Sieves directly to the flask.
-
-
Reaction: Heat to 90-100°C with vigorous stirring. The starting material (mp ~247°C) will dissolve as it reacts and as temperature rises.
-
Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane). Look for the disappearance of the aldehyde spot.
-
Workup:
-
Hot filtration to remove the solid catalyst (and sieves).
-
Pour filtrate into ice-cold water. The product, This compound , should precipitate (due to the hydrophobic benzene ring and carboxylic acid protonation).
-
Note: If it does not precipitate, extraction with Ethyl Acetate is required.
-
-
Purification: Recrystallization from Ethanol/Water.
Protocol B: Microwave-Assisted Synthesis
Best for: High throughput screening and energy efficiency.
Parameters:
-
Power: Dynamic (Max 300W) to maintain temperature.
-
Temperature: 110°C.
-
Time: 5 - 15 minutes (vs. 4-12 hours reflux).
Workflow:
-
Mix 4-formylbenzoic acid (1 mmol), Ethylene Glycol (3 mmol), and Montmorillonite K-10 (100 mg) in a microwave vial.
-
Irradiate at 110°C for 10 minutes.
-
Cool rapidly. Add Ethanol (5 mL), filter catalyst.
-
Evaporate solvent to obtain crude product.
Technical Visualization
Workflow Comparison: Traditional vs. Green
Caption: Comparison of the high-waste traditional route (Red) vs. the atom-efficient, solvent-free green route (Green).
Troubleshooting & FAQs
Issue 1: Low Conversion / Equilibrium Stalling
Symptom: Reaction reaches ~60% conversion and stops.
Root Cause: Acetalization is an equilibrium reaction (
-
Chemical Drying: Add Triethyl Orthoformate (1.0 - 1.2 equiv). It consumes water to form ethanol and ethyl formate, driving the equilibrium forward.
-
Physical Drying: Ensure Molecular Sieves (3Å) are freshly activated (heated to 300°C prior to use).
-
Vacuum: If using a rotary evaporator setup, apply mild vacuum (200 mbar) at 60°C to pull off water if the glycol volume permits.
Issue 2: Product Hydrolysis During Workup
Symptom: Loss of the dioxolane ring (reappearance of aldehyde) during isolation. Root Cause: The acetal group is acid-labile . While the carboxylic acid on the ring is weak, adding strong aqueous acid during workup or prolonged exposure to acidic aqueous media will hydrolyze the product. Fix:
-
Neutralization: Ensure the filtrate is neutralized (pH ~7) immediately after catalyst removal if a homogeneous acid trace remains.
-
Quench: Pour into buffered ice water (Phosphate buffer pH 7) rather than pure water.
-
Avoid: Do not use HCl to precipitate the product. Use weak acids (Citric acid) only if necessary to protonate the carboxylate.
Issue 3: Solubility of Starting Material
Symptom: 4-Formylbenzoic acid remains a solid slurry. Root Cause: High melting point (247°C) and poor solubility in non-polar solvents. Fix:
-
Temperature: Increase reaction temperature to 100-110°C. The starting material will dissolve as it converts to the more soluble acetal.
-
Co-solvent: If strictly necessary, use a small amount of PEG-400 or Ethyl Lactate (Green solvents) to improve homogeneity, though excess ethylene glycol usually suffices.
Troubleshooting Logic Tree
Caption: Diagnostic logic for common synthesis failures.
References
-
Solid Acid Catalysis (General)
-
Title: "Acetalization of aldehydes and ketones using solid acid catalysts."[3]
- Source:Journal of Molecular C
- Relevance: Establishes the baseline for replacing PTSA with Zeolites/Clays.
-
URL:
-
-
Microwave Assisted Synthesis
- Title: "Microwave-assisted acetalization of carbonyl compounds with pentaerythritol catalyzed by expansive graphite." (Analogous protocol)
- Source:Green Chemistry Letters and Reviews
- Relevance: Validates microwave energy efficiency for acetal form
-
URL:
-
Solvent-Free Protocols
- Title: "Solvent-free acetalization of aldehydes and ketones over solid acid c
- Source:Tetrahedron Letters
- Relevance: Confirms feasibility of neat reactions for arom
-
URL:
-
Target Molecule Data
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-formylbenzoic acid and ethylene glycol before handling. Ensure proper ventilation when using microwave reactors.
Sources
Validation & Comparative
A Comparative Guide to Aldehyde Protecting Groups: A Focus on 4-(1,3-Dioxolan-2-yl)benzoic acid
In the complex world of multi-step organic synthesis, the strategic use of protecting groups is essential for achieving high yields and preventing unwanted side reactions. Aldehydes, being highly reactive electrophiles, often require temporary masking to allow for selective transformations elsewhere in a molecule.[1][2] This guide provides an in-depth comparison of common aldehyde protecting groups, with a special focus on the utility of 4-(1,3-dioxolan-2-yl)benzoic acid and its class of dioxolane-based protectors. We will delve into the stability, formation, and deprotection of dioxolanes, dithioacetals, and oximes, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
The Role of this compound as a Dioxolane Protecting Group
This compound is a derivative where an aldehyde is protected as a cyclic acetal, specifically a 1,3-dioxolane.[3] The presence of the benzoic acid moiety provides a handle for further functionalization or can influence the solubility and reactivity of the molecule. The core of its utility, however, lies in the properties of the dioxolane ring as a protecting group.
Dioxolanes are formed by the acid-catalyzed reaction of an aldehyde with a 1,2-diol, typically ethylene glycol.[1][4] This reaction is reversible and driven to completion by the removal of water, often using a Dean-Stark apparatus.[1][5] The resulting cyclic acetal is stable to basic and neutral conditions, as well as to many nucleophilic reagents and reducing agents, making it an excellent choice for a wide range of synthetic transformations.[2][6][7][8]
The deprotection of the dioxolane group is readily achieved by acid-catalyzed hydrolysis, regenerating the aldehyde.[2][5][6][8] This sensitivity to acid allows for selective removal while other functional groups remain intact, a key aspect of orthogonal protection strategies.[9][10]
Key Features of Dioxolane Protecting Groups:
-
Formation: Acid-catalyzed reaction with a 1,2-diol.
-
Stability: Stable to bases, nucleophiles, and many reducing/oxidizing agents.
-
Deprotection: Readily cleaved under acidic conditions.
Comparative Analysis of Aldehyde Protecting Groups
The choice of an optimal protecting group depends on the specific reaction conditions and the other functional groups present in the molecule. Here, we compare 1,3-dioxolanes with two other common classes of aldehyde protecting groups: 1,3-dithioacetals and oximes.
1,3-Dithioacetals
Dithioacetals, formed from the reaction of an aldehyde with a 1,2- or 1,3-dithiol, are significantly more stable to acidic conditions than their oxygen-containing counterparts, the dioxolanes.[11] This enhanced stability makes them suitable for reactions that require acidic conditions where a dioxolane would be cleaved.
However, the deprotection of dithioacetals requires more specific and often harsher conditions, typically involving oxidative methods or the use of heavy metal salts.[6][11][12][13] This can be a disadvantage if the molecule contains other sensitive functional groups.
Oximes
Oximes are formed by the reaction of an aldehyde with hydroxylamine.[14] They are stable under a range of conditions but can be hydrolyzed back to the aldehyde, often under acidic conditions, though various other methods exist.[15][16][17][18][19] The stability of oximes can be pH-dependent.[18]
A key difference is that oximes introduce a nitrogen atom, which can influence the reactivity and properties of the molecule. Deprotection can sometimes be challenging and may require specific reagents.[15][20]
Data Presentation: Stability and Deprotection Comparison
The following tables summarize the stability and common deprotection methods for 1,3-dioxolanes, 1,3-dithioacetals, and oximes.
Table 1: Stability of Common Aldehyde Protecting Groups
| Protecting Group | Stability to Strong Acids | Stability to Mild Acids | Stability to Strong Bases | Stability to Mild Bases | Stability to Nucleophiles & Hydrides |
| 1,3-Dioxolane | Labile | Labile | Stable | Stable | Stable[6] |
| 1,3-Dithioacetal | Stable | Stable | Stable | Stable | Stable (can be deprotonated with strong bases)[6] |
| Oxime | Generally Labile | Moderately Stable | Stable | Stable | Stable |
Table 2: Deprotection Methods and Typical Yields
| Protecting Group | Deprotection Reagents & Conditions | Typical Yields | Notes |
| 1,3-Dioxolane | Aqueous acid (e.g., HCl, H₂SO₄, TsOH)[6] | Good to Excellent | Can require harsh conditions for resistant substrates. |
| 1,3-Dithioacetal | Oxidative (e.g., NBS, NCS, I₂/H₂O₂) or metal-catalyzed (e.g., HgCl₂, AgNO₃) methods[6] | Good to Excellent | Requires specific and often harsh reagents; stable to standard acidic hydrolysis. |
| Oxime | Acid hydrolysis; various oxidative or reductive methods (e.g., urea nitrate, IBX)[15][20] | Good to Excellent | Deprotection conditions vary widely depending on the specific oxime and other functional groups. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the formation and deprotection of the discussed aldehyde protecting groups.
Protocol 1: Synthesis of this compound
This protocol describes the protection of the aldehyde group of 4-formylbenzoic acid as a 1,3-dioxolane.
Diagram of Synthesis Workflow
Caption: Synthesis of this compound.
Materials:
-
4-Formylbenzoic acid (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzoic acid, ethylene glycol, and a catalytic amount of p-TsOH·H₂O.
-
Add toluene as the solvent.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the reaction is complete (as determined by TLC or other appropriate methods), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 2: Deprotection of a 1,3-Dioxolane
This protocol describes the general procedure for the acidic hydrolysis of a 1,3-dioxolane to regenerate the aldehyde.
Diagram of Deprotection Workflow
Caption: Formation of a 1,3-Dithioacetal.
Materials:
-
Aldehyde (1.0 eq)
-
1,2-Ethanedithiol (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the aldehyde and 1,2-ethanedithiol in dichloromethane and cool the solution to 0 °C.
-
Add a catalytic amount of BF₃·OEt₂.
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Protocol 4: Deprotection of a 1,3-Dithioacetal
Diagram of Dithioacetal Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | 898767-03-8 | Benchchem [benchchem.com]
- 4. Write two protecting reagent for carbonyl group with suitable example.. [askfilo.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.org [mdpi.org]
- 13. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. ias.ac.in [ias.ac.in]
- 16. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
Comparative study of benzoic acid derivatives in MOF synthesis.
Focus System: Zirconium-Carboxylate Frameworks (UiO-66 Series)
Executive Summary
This guide provides a technical comparison of benzoic acid derivatives utilized as organic linkers and modulators in the synthesis of Metal-Organic Frameworks (MOFs), specifically the UiO-66 (Universitetet i Oslo) series.[1]
While unsubstituted Terephthalic Acid (BDC) yields the highest thermal stability and surface area, functionalized derivatives like 2-Aminoterephthalic Acid (BDC-NH₂) and 2-Nitroterephthalic Acid (BDC-NO₂) are critical for imparting chemical selectivity. This guide analyzes the trade-offs between steric bulk, electronic induction, and porosity, providing validated protocols for researchers in materials science and drug delivery.
Part 1: The Chemistry of Ligand Selection
In MOF synthesis, "benzoic acid derivatives" serve two distinct mechanistic roles based on their denticity (number of donor groups):
-
Linkers (Ditopic): Dicarboxylic acid derivatives (e.g., Terephthalic acid) that form the structural struts of the framework.
-
Modulators (Monotopic): Monocarboxylic acids (e.g., Benzoic acid) that compete with linkers to control nucleation rates and defect densities.
Electronic and Steric Effects
The selection of a functionalized derivative alters the crystallization kinetics via the Hammett substituent constant (
-
Electron-Withdrawing Groups (e.g., -NO₂): Increase the acidity of the carboxylic protons, potentially accelerating deprotonation but reducing the basicity of the carboxylate oxygen coordinating to the Zr-cluster. This often leads to lower crystal yields or requires higher synthesis temperatures.
-
Electron-Donating Groups (e.g., -NH₂): Increase the electron density on the coordinating oxygen, often strengthening the Metal-Ligand bond, but the steric bulk of the amine group reduces the effective pore volume.
Mechanistic Pathway Diagram
The following diagram illustrates how ligand selection influences the final MOF topology and defect structure.
Figure 1: Mechanistic impact of ligand competition (modulation) and functional group sterics on MOF crystallization and porosity.
Part 2: Comparative Synthesis Protocol (UiO-66 Series)
Safety Note: Handle ZrCl₄ in a fume hood (releases HCl upon hydrolysis). DMF is hepatotoxic; use appropriate PPE.
The "Master" Solvothermal Workflow
This protocol is standardized for 100 mL Teflon-lined autoclaves. It uses Benzoic Acid as a modulator to improve crystallinity.[2][3][4]
Reagents:
-
Metal Source: Zirconium(IV) chloride (ZrCl₄)
-
Solvent: N,N-Dimethylformamide (DMF)[5]
-
Linkers (Select One):
Step-by-Step Methodology:
-
Pre-Dissolution (Metal): Dissolve 1.25 g of ZrCl₄ (5.4 mmol) in 30 mL of DMF. Sonicate for 15 mins until fully dissolved.
-
Modulator Addition: Add 10 equivalents of Benzoic Acid (6.6 g) to the Zr solution. Stir for 20 mins. Note: The BA/Zr ratio controls crystal size; higher ratios yield larger, more defect-rich crystals.
-
Linker Dissolution: In a separate beaker, dissolve 5.4 mmol of the chosen Linker (0.90 g for H₂BDC, 0.98 g for H₂BDC-NH₂, 1.14 g for H₂BDC-NO₂) in 20 mL DMF.
-
Mixing: Slowly pour the linker solution into the metal/modulator solution under vigorous stirring.
-
Crystallization: Transfer to a Teflon-lined autoclave. Seal and heat at 120°C for 24 hours in a convection oven.
-
Washing & Activation (Critical):
-
Centrifuge (6000 rpm, 10 min) to collect solids.
-
Wash 3x with DMF to remove unreacted linker.
-
Wash 3x with Methanol (MeOH) to exchange pore solvent.
-
Soak in MeOH for 3 days, changing solvent daily.
-
-
Drying: Vacuum dry at 150°C for 12 hours.
Synthesis Workflow Diagram
Figure 2: Optimized solvothermal synthesis workflow for UiO-66 derivatives ensuring pore activation.
Part 3: Performance Comparison & Data Analysis
The following data aggregates results from standard solvothermal syntheses (Kandiah et al., 2010; Garibay et al., 2010).
Physicochemical Properties Table
| Metric | UiO-66 (Standard) | UiO-66-NH₂ (Amino) | UiO-66-NO₂ (Nitro) |
| Linker | Terephthalic Acid | 2-Aminoterephthalic Acid | 2-Nitroterephthalic Acid |
| BET Surface Area | 1300 – 1500 m²/g | 900 – 1200 m²/g | 700 – 850 m²/g |
| Pore Volume | ~0.60 cm³/g | ~0.45 cm³/g | ~0.35 cm³/g |
| Thermal Stability | ~540°C | ~350°C | ~380°C |
| Chemical Stability | High (pH 1-10) | Moderate (Unstable in high pH) | High (pH 1-9) |
| CO₂ Uptake (273K) | Moderate | High (Lewis Base interaction) | Low |
| Primary Utility | Gas Storage, Stability Ref.[5] | Catalysis, Drug Conjugation | Photoreactivity, Sensing |
Analysis of Derivative Performance
1. Steric Impact on Porosity: There is a direct causality between the size of the functional group and the reduction in surface area.
-
UiO-66-NO₂ exhibits the lowest surface area. The nitro group is bulky and rotates out of the benzene plane, occupying significant pore volume (steric hindrance).
-
UiO-66-NH₂ shows a moderate reduction. While smaller than -NO₂, the amine group still protrudes into the pore window, slightly restricting gas diffusion rates compared to the parent UiO-66.
2. Thermal Stability Trade-offs: The parent UiO-66 is exceptionally stable due to the strong Zr-O bond and the rigid benzene ring.
-
Derivatives: Functional groups introduce weak points. The -NH₂ and -NO₂ groups are susceptible to thermal decomposition/oxidation before the framework backbone collapses. UiO-66-NH₂ typically degrades around 350°C due to the decarboxylation or oxidation of the amine.
3. Application Suitability (Drug Development):
-
UiO-66-NH₂ is the superior candidate for drug delivery. The free amine group (-NH₂) acts as a "handle" for post-synthetic modification (PSM). Drugs can be covalently attached via amide coupling, or the basic amine can form non-covalent interactions with acidic drug molecules (e.g., Ibuprofen).
-
UiO-66 (Parent) is preferred when the payload is purely encapsulated (physical trapping) and maximum volume is required.
References
-
Kandiah, M. et al. (2010).[8] Synthesis and Stability of Tagged UiO-66 Zr-MOFs. Chemistry of Materials. [Link]
-
Cavka, J. H. et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society. [Link]
-
Schaate, A. et al. (2011). Modulated Synthesis of Zr-Based MOFs: From Nano to Single Crystals. Chemistry - A European Journal. [Link]
-
Garibay, S. J. & Cohen, S. M. (2010). Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology. Chemical Communications.[3] [Link]
-
Wang, K. et al. (2016). Rational Construction of Defects in a Metal-Organic Framework for Highly Efficient Adsorption. Chemical Engineering Journal. [Link]
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A Comparative Guide to 4-(1,3-Dioxolan-2-yl)benzoic Acid: A pH-Sensitive Acetal Linker for Advanced Polymer Therapeutics
For researchers, scientists, and drug development professionals, the linker connecting a therapeutic payload to a polymer backbone is a critical design element that dictates the efficacy, safety, and overall performance of a drug delivery system. This guide provides an in-depth validation of 4-(1,3-Dioxolan-2-yl)benzoic acid , a bifunctional linker featuring a pH-labile acetal moiety, for use in stimuli-responsive polymers. We will objectively compare its performance with other common cleavable linkers, supported by established experimental principles and data from analogous systems.
The Acetal Advantage: Engineering for Precision Release
The core innovation of this compound lies in its dioxolane ring, a cyclic acetal. Acetal-containing linkers are engineered to be robust and stable at the physiological pH of blood (≈7.4) but are designed to undergo rapid hydrolysis in the mildly acidic environments characteristic of tumor tissues (pH ≈ 6.5) or intracellular compartments like endosomes (pH 5.5–6.0) and lysosomes (pH 4.5–5.0).[1][2] This pH differential is the key to unlocking site-specific drug release, minimizing premature payload detachment in circulation and thereby reducing systemic toxicity.[2][3]
The linker's benzoic acid group provides a convenient handle for conjugation, typically to a polymer backbone, while the protected aldehyde (the acetal) can be deprotected to reveal a reactive group for drug attachment, or the entire molecule can be incorporated as a monomer unit during polymerization.
Below is a diagram illustrating the structure and bifunctional nature of the linker.
Caption: Mechanism of pH-triggered acetal cleavage.
Comparative Analysis of Cleavable Linkers
The choice of a cleavable linker is a critical decision in the design of polymer-drug conjugates. No single linker is optimal for all applications. The selection depends on the drug's mechanism of action, the target disease biology, and the desired pharmacokinetic profile. Here, we compare the this compound linker, as a representative of the acetal class, against other prevalent linker technologies.
| Feature | Acetal Linker (e.g., Dioxolane) | Hydrazone Linker | Disulfide Linker | Peptide Linker (e.g., Val-Cit) |
| Cleavage Stimulus | Acid (pH < 6.8) [1] | Acid (pH < 6.5) [] | Redox (High Glutathione) [5][] | Enzymatic (e.g., Cathepsin B) [][8] |
| Primary Cleavage Site | Tumor Microenvironment, Endosomes, Lysosomes | Endosomes, Lysosomes | Cytosol | Lysosomes |
| Circulatory Stability | Generally high at pH 7.4. | Variable; some can exhibit slow hydrolysis at pH 7.4. | Moderate; potential for premature cleavage by circulating thiols. [9] | Generally high, but can be susceptible to plasma proteases. |
| Bystander Effect | Possible, if released drug is membrane-permeable. | Possible, if released drug is membrane-permeable. | High potential, as released drug is typically small and membrane-permeable. [5] | Possible, depends on the self-immolative spacer and payload. |
| Key Advantage | Tunable hydrolysis rate based on acetal structure; good stability. [1] | Well-established chemistry. [] | High intracellular vs. extracellular cleavage differential. [10] | High specificity to overexpressed enzymes in tumors. [11] |
| Potential Limitation | Hydrolysis rate can be sensitive to subtle structural changes. | Potential for "leaky" release in circulation. | Stability can be a challenge; "unhindered" disulfides may clear rapidly. [9] | Efficacy depends on enzyme expression levels in the tumor. |
| Ideal Application | Payloads targeting acidic organelles; solid tumors. | Payloads requiring endo-lysosomal release. | Heterogeneous tumors where bystander killing is beneficial. | Targets with well-characterized enzyme overexpression. |
Experimental Validation: Protocols & Expected Outcomes
A rigorous validation of any linker involves synthesis, characterization, and functional assessment. The following protocols provide a comprehensive workflow for evaluating a polymer-drug conjugate (PDC) utilizing the this compound linker.
Caption: Experimental workflow for linker validation.
Protocol 1: Synthesis of a Methacrylate-Based Polymer with Pendant Linkers
This protocol describes the "grafting to" approach, where the linker is attached to a pre-formed polymer backbone. This offers modularity and ease of characterization at each step.
-
Polymer Backbone Synthesis (RAFT Polymerization):
-
To a Schlenk flask, add N-(2-hydroxypropyl)methacrylamide (HPMA, 5.0 g, 34.9 mmol), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, 65.4 mg, 0.234 mmol, RAFT agent), and AIBN (9.6 mg, 0.058 mmol, initiator).
-
Add 20 mL of anhydrous 1,4-dioxane.
-
Perform three freeze-pump-thaw cycles to degas the solution.
-
Heat the reaction at 70°C for 12 hours under an inert atmosphere.
-
Precipitate the polymer by adding the solution dropwise into cold diethyl ether.
-
Redissolve the polymer in methanol and re-precipitate. Dry under vacuum.
-
Causality: RAFT polymerization is chosen to produce a polymer (pHPMA) with a controlled molecular weight and low polydispersity index (PDI), which is crucial for reproducible drug delivery performance. [12]
-
-
Linker Conjugation (Steglich Esterification):
-
Dissolve pHPMA (2.0 g, assuming Mn ≈ 8.5 kDa, ~0.235 mmol polymer, ~1.4 mmol OH groups) and this compound (408 mg, 2.1 mmol, 1.5 eq. per OH) in 15 mL of anhydrous DMF.
-
Add 4-(Dimethylamino)pyridine (DMAP, 51 mg, 0.42 mmol) to the solution.
-
Cool the flask to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 433 mg, 2.1 mmol) dissolved in 2 mL of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the polymer in cold diethyl ether and dry under vacuum.
-
Causality: Steglich esterification is a mild and efficient method for coupling a carboxylic acid to a hydroxyl group, minimizing side reactions with the polymer backbone. DMAP is a highly effective catalyst for this transformation.
-
Protocol 2: Characterization of the Functionalized Polymer
-
Gel Permeation Chromatography (GPC):
-
Dissolve a small sample of the polymer in the appropriate mobile phase (e.g., THF or DMF with 0.1% LiBr).
-
Analyze to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Expected Outcome: A monomodal distribution with a low PDI (< 1.3). A slight increase in Mn compared to the pHPMA precursor is expected, confirming the addition of the linker. GPC is essential to confirm the polymer has not degraded or cross-linked during functionalization. [13][14]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve the polymer in DMSO-d₆.
-
Expected Outcome: The spectrum should show characteristic peaks for the pHPMA backbone, along with new peaks corresponding to the aromatic protons of the benzoic acid (~7.5-8.0 ppm) and the protons of the dioxolane ring (~4.0-4.2 ppm and a singlet around 5.8 ppm). [15]The degree of functionalization can be calculated by comparing the integration of the linker's aromatic protons to the polymer backbone's methyl protons.
-
Protocol 3: pH-Responsive Cleavage and Drug Release Analysis
This protocol uses a model fluorescent drug (e.g., Doxorubicin, which has intrinsic fluorescence) to quantify release.
-
Drug Conjugation:
-
(Assuming the drug has a primary amine) The acetal linker is first hydrolyzed under mild acidic conditions to reveal the aldehyde, which is then coupled to the drug via reductive amination. This is a common strategy, though direct conjugation to other functional groups is also possible.
-
-
In Vitro Release Study:
-
Prepare two buffer systems: a physiological buffer (PBS, pH 7.4) and an acidic buffer (Acetate buffer, pH 5.0).
-
Dissolve the polymer-drug conjugate in each buffer to a final concentration of 1 mg/mL.
-
Place the solutions in a dialysis bag (with a molecular weight cut-off appropriate to retain the polymer but release the drug) and dialyze against a large volume of the respective buffer at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots from the external buffer.
-
Quantify the amount of released drug using High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV-Vis detector. [16][17] * Expected Outcome: A cumulative release plot will show minimal drug release at pH 7.4 (<10% over 48h), confirming stability. In contrast, at pH 5.0, a sustained and significant increase in drug release should be observed, demonstrating acid-catalyzed hydrolysis of the acetal linker. [2]This differential release is the hallmark of a successful pH-responsive system.
-
Performance Metrics: Thermal and Mechanical Stability
The incorporation of a linker should not unduly compromise the physical properties of the parent polymer, especially for applications requiring specific material characteristics (e.g., solid implants or coatings).
-
Thermal Stability (TGA/DSC):
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature. It is used to determine the degradation temperature of the polymer. Polyacetals generally exhibit moderate thermal stability. [18][19] * Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of the final polymer will be influenced by the structure of the backbone and the pendant linker groups. [20][21]The incorporation of the rigid aromatic linker is expected to slightly increase the Tg compared to the pHPMA precursor.
-
-
Mechanical Properties (for solid-state applications):
-
The mechanical properties of polymers containing acetal units can be highly tunable. For example, ultra-high-molecular-weight poly(dioxolane) has been shown to exhibit excellent tensile properties comparable to UHMWPE. [22][23]For amorphous polymers like the one described, the linker's primary role is not to provide mechanical strength but to enable a function (drug release). However, for load-bearing applications, the linker's effect on properties like Young's modulus and elongation at break would need to be thoroughly evaluated. [24][25]
-
Conclusion and Future Outlook
This compound stands out as a highly promising linker for the development of next-generation polymer therapeutics. Its key strength lies in the predictable and tunable pH-sensitivity of its acetal group, offering a robust mechanism for targeted drug release in acidic pathological environments.
-
Trustworthiness: The stability at physiological pH and lability in acidic conditions provide a self-validating system for controlled release, minimizing off-target effects. [1][2]* Expertise & Experience: Compared to other linkers, the acetal offers a balance of stability (often superior to hydrazones) and a stimulus-response mechanism that is more universally applicable to solid tumors than enzyme-cleavable linkers, which rely on specific protein expression levels.
-
Authoritative Grounding: The principles of acetal hydrolysis are well-established in organic chemistry, providing a strong theoretical foundation for its application in drug delivery.
Future research should focus on synthesizing a library of polymers with this linker to finely tune degradation kinetics and explore its performance with a wider range of therapeutic payloads. The evidence strongly supports the validation of this compound as a cornerstone linker for creating safer and more effective polymer-based drug delivery systems.
References
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Gillies, E. R., & Fréchet, J. M. J. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry. [Link]
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Javaria, Z., et al. (2020). Acetal containing polymers as pH-responsive nano-drug delivery systems. Journal of Controlled Release. [Link]
-
Siahaan, T. J., & Paborji, M. (2017). Disulfide Conjugation Chemistry: A Mixed Blessing for Therapeutic Drug delivery? Taylor & Francis Online. [Link]
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Knorr, V., et al. (2010). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. ACS Publications. [Link]
-
Wang, Y., et al. (2016). A hyperbranched amphiphilic acetal polymer for pH-sensitive drug delivery. RSC Publishing. [Link]
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Alas, M., Saghaeidehkordi, A., & Kaur, K. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC. [Link]
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Pascual, V. C., et al. (2023). Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer. PubMed. [Link]
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Pascual, V. C., et al. (2023). Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer. ACS Publications. [Link]
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Knorr, V., et al. (2011). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC. [Link]
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Kim, J., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. ACS Publications. [Link]
-
Pascual, V. C., et al. (2023). Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer. eScholarship.org. [Link]
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Pietrovito, L., et al. (2018). Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release. PMC. [Link]
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Chau, Y., et al. (2004). Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes. DSpace@MIT. [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
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Patil, P. S., et al. (2022). Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. PMC. [Link]
-
Poudel, T. R., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. PMC. [Link]
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Aminabhavi, T. M., et al. (2021). Acetal containing polymers as pH-responsive nano-drug delivery systems. Diva-portal.org. [Link]
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Knorr, V., et al. (2010). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. ResearchGate. [Link]
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Ten Brummelhuis, N., et al. (2025). Thermoresponsive Poly(2-Oxazoline)s with pH-Degradable Acetal Side Chains as Potential Drug Delivery Vehicles. ACS Publications. [Link]
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Sobczak, M., et al. (2021). Synthesis and properties of L-lactide/1,3-dioxolane copolymers: preparation of polyesters with enhanced acid sensitivity. RSC Publishing. [Link]
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Speckhard, T. A., & Cooper, S. L. (1987). Structure-Property Relationships in Thermoplastic Elastomers IV. Dynamic Mechanical Relaxations in Poly(Dioxolane), Poly(Butyltrioxocane) and Poly(Propylene Oxide) Based Polyurethanes. DTIC. [Link]
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American Chemical Society. (n.d.). Development of cleavable linkers for polymer-drug conjugates. American Chemical Society. [Link]
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Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Bio-Synthesis. [Link]
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Creative Biostructure. (2025). Using NMR for Studying Polymer Structures. Creative Biostructure. [Link]
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Creative Biolabs. (n.d.). Disulfide Linkers. Creative Biolabs. [Link]
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ResearchGate. (n.d.). Solubility of drug and polymers (measured by HPLC-ELSD) in various pH... ResearchGate. [Link]
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Lambda Geeks. (2026). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Lambda Geeks. [Link]
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AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]
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Lunn, J. D., & Anseth, K. S. (2022). Enzyme-Polymer Conjugates with Photocleavable Linkers for Control Over Protein Activity. PMC. [Link]
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ResearchGate. (n.d.). Thermal and mechanical properties of prepared poly(imine‐acetal)s. ResearchGate. [Link]
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ACS Publications. (2024). Synthesis and Evaluation of Polymer-Drug Conjugates as Potential Antioxidants and Cholinesterase Inhibitors for Neurodegenerative Diseases. ACS Publications. [Link]
- Acetal Copolymer Technical Properties Data Sheet. (n.d.). [Source for general polyacetal properties].
-
Leibfarth, F. A., et al. (2014). Physical properties and hydrolytic degradability of polyethylene-like polyacetals and polycarbonates. Green Chemistry. [Link]
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Zhang, Y., et al. (2016). Polyacetals: Water-Soluble, pH-Degradable Polymers with Extraordinary Temperature Response. ACS Publications. [Link]
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ResearchGate. (n.d.). Thermal analysis of polycyclic acetal. ResearchGate. [Link]
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ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. ResearchGate. [Link]
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Zhang, Y., et al. (2021). Construction of a Drug Delivery System via pH-Responsive Polymeric Nanomicelles Containing Ferrocene for DOX Release and Enhancement of Therapeutic Effects. ACS Omega. [Link]
-
MDPI. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). ResearchGate. [Link]
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Spectroscopic Comparison Guide: 4-(1,3-Dioxolan-2-yl)benzoic Acid Analogues
Executive Summary & Application Context
In the synthesis of metal-organic frameworks (MOFs) and complex pharmaceutical intermediates, 4-(1,3-dioxolan-2-yl)benzoic acid serves as a critical "masked" linker. It allows for the retention of a carboxylic acid moiety while protecting a reactive aldehyde group.[1]
This guide provides a rigorous spectroscopic comparison between the target compound and its unprotected precursor, 4-formylbenzoic acid . The ability to distinguish these analogues via NMR and IR is essential for validating the protection step (acetalization) and ensuring ligand purity before downstream applications.
Key Chemical Transformation: The conversion of the electron-withdrawing formyl group (-CHO) into the electron-donating (or weakly withdrawing) dioxolane ring alters the electronic environment of the benzene ring, resulting in distinct diagnostic shifts.
Structural & Analogues Overview
We define three core analogues for this comparison to ensure precise identification.
| Analogue Type | Compound Name | Role | Key Functional Groups |
| Target Product | This compound | Protected Linker | Carboxylic Acid, Cyclic Acetal (Dioxolane) |
| Precursor | 4-Formylbenzoic acid | Starting Material | Carboxylic Acid, Aldehyde |
| Ester Derivative | Methyl 4-(1,3-dioxolan-2-yl)benzoate | QC Standard | Methyl Ester, Cyclic Acetal |
Spectroscopic Atlas: Comparative Analysis
A. Nuclear Magnetic Resonance ( H NMR)
The most definitive method for verifying the formation of the dioxolane ring is
Solvent: DMSO-
Comparative Chemical Shifts Table (
, ppm)
| Proton Assignment | 4-Formylbenzoic Acid (Precursor) | This compound (Target) | Diagnostic Note |
| -CHO (Aldehyde) | 10.14 (s) | Absent | Primary QC Check |
| -CH- (Acetal Methine) | Absent | 5.80 - 5.90 (s) | Distinct singlet, diagnostic of ring closure. |
| -OCH | Absent | 3.95 - 4.15 (m) | "Dioxolane Multiplet" (4H). Comparison to ethylene glycol (3.5 ppm) confirms cyclization. |
| Ar-H (Ortho to COOH) | 8.15 - 8.20 (d) | 8.05 - 8.10 (d) | Slight upfield shift due to loss of -CHO conjugation. |
| Ar-H (Ortho to Acetal) | 8.00 - 8.05 (d) | 7.55 - 7.65 (d) | Significant Upfield Shift ( |
| -COOH (Acid) | ~13.2 (br s) | ~13.0 (br s) | Broad; often invisible if wet DMSO is used. |
Technical Insight: The aromatic region changes from a tightly grouped set of doublets (in the aldehyde) to a more separated AA'BB' system in the dioxolane product. The shielding effect on the protons ortho to the dioxolane ring is the secondary confirmation of reaction success.
B. Infrared Spectroscopy (FT-IR)[2]
IR is useful for rapid "fingerprinting" to ensure no residual starting material remains in bulk batches.
| Functional Group | Precursor ( | Target ( | Interpretation |
| C=O (Aldehyde) | 1700 - 1710 | Absent | Disappearance confirms protection. |
| C=O (Acid) | 1680 - 1690 | 1680 - 1695 | Remains largely unchanged. |
| C-O-C (Acetal) | Absent | 1080 - 1150 | Strong, broad bands appear (symmetric/asymmetric stretch). |
| O-H (Acid) | 2500 - 3300 (Broad) | 2500 - 3300 (Broad) | Characteristic "hump" of carboxylic acids. |
Experimental Protocol: Synthesis & Monitoring
Objective: Synthesize this compound via acid-catalyzed acetalization. Scale: 10 mmol basis.
Reagents
-
4-Formylbenzoic acid (1.50 g, 10 mmol)
-
Ethylene Glycol (1.86 g, 30 mmol, 3.0 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.19 g, 1.0 mmol, 10 mol%)
-
Toluene (50 mL)
Step-by-Step Workflow
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-formylbenzoic acid, ethylene glycol, PTSA, and toluene.
-
Reflux: Heat the mixture to reflux (bath temp ~120-130 °C). Water generation should be visible in the trap.
-
Monitoring (IPC - In-Process Control):
-
Timepoint: 4 hours.
-
Sampling: Remove 50 µL aliquot, dry under N
, dissolve in DMSO- . -
Criteria: Integration of CHO peak (10.1 ppm) must be < 2% relative to aromatic signals.
-
-
Workup:
-
Cool to Room Temperature (RT). The product often precipitates directly from toluene upon cooling.
-
Filter the solid.[2]
-
Wash with cold water (
mL) to remove excess glycol and PTSA. -
Wash with hexanes (
mL) to remove toluene.
-
-
Drying: Vacuum oven at 50 °C for 6 hours.
Visualizing the Logic Flow
Figure 1: Logic flow for the synthesis and quality control of this compound.
Troubleshooting & Stability Notes
The "Hydrolysis Risk"
The dioxolane ring is acid-labile .
-
Observation: If the NMR shows a small aldehyde peak reappearing after workup.
-
Cause: Traces of acid (PTSA) remaining during the water wash, or using acidic deuterated chloroform (
can become acidic over time). -
Solution: Add a trace of solid
or to the NMR tube to neutralize the solvent. Ensure the bulk product is washed thoroughly with water until the filtrate pH is neutral.
Solubility Issues
-
The target compound is less soluble in non-polar solvents than the ester analogue.
-
If the product does not precipitate from toluene, concentrate the solution to 50% volume and cool to 0 °C.
References
-
SpectraBase. (n.d.). Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester 1H NMR. Wiley Science Solutions. Retrieved October 26, 2023, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 4-formyl- Mass Spectrum.[3][4][5] NIST Chemistry WebBook.[6] Retrieved October 26, 2023, from [Link]
Sources
- 1. 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | 898767-03-8 | Benchchem [benchchem.com]
- 2. chem21labs.com [chem21labs.com]
- 3. 4-Formylbenzoic acid(619-66-9) IR Spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Performance of "4-(1,3-Dioxolan-2-yl)benzoic acid" in different solvent systems
Executive Summary
4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) serves as a critical "masked" intermediate in medicinal chemistry and MOF (Metal-Organic Framework) synthesis. Its primary performance metric is its ability to maintain the integrity of the aldehyde protecting group (the 1,3-dioxolane ring) while the carboxylic acid moiety undergoes derivatization.
This guide evaluates the compound's solubility and stability across standard reaction media. The critical takeaway is that while the molecule is robust in basic and nucleophilic environments, it exhibits significant instability in acidic aqueous media and risks transacetalization in acidic alcoholic solvents.
Solvent Compatibility & Solubility Profile
The solubility of this compound is dictated by two competing functionalities: the polar, hydrogen-bonding carboxylic acid and the moderately lipophilic dioxolane ring.
Performance Matrix
Data synthesized from functional group properties and standard benzoic acid derivative behaviors.
| Solvent System | Solubility Rating | Stability Risk | Performance Verdict |
| DMSO / DMF | Excellent (>100 mg/mL) | Low | Preferred. Ideal for amide couplings (EDC/NHS, HATU). |
| THF (Dry) | Good | Low | Recommended. Good for esterifications; ensure water-free to prevent hydrolysis. |
| DCM / Chloroform | Moderate | Low | Viable. Often requires mild heating or base (e.g., TEA) to fully solubilize. |
| Methanol / Ethanol | Good | High | Caution. Risk of transacetalization (exchange with solvent) in the presence of any acid catalyst. |
| Water (Neutral/Acidic) | Poor (<1 mg/mL) | Critical | Avoid. Insoluble and promotes deprotection (hydrolysis) of the acetal. |
| Water (Basic, pH >8) | Excellent | Low | Specific Use. Soluble as the benzoate salt. Stable, as acetals resist base hydrolysis.[1][2] |
Stability Assessment: The Acetal Vulnerability
The "performance" of this molecule is defined by the stability of the 1,3-dioxolane ring. This cyclic acetal is thermodynamically more stable than acyclic analogs due to the entropy effect, but it remains kinetically labile to Brønsted and Lewis acids.
Mechanism of Failure
-
Acid-Catalyzed Hydrolysis: In wet acidic solvents, the dioxolane ring opens to regenerate 4-formylbenzoic acid and ethylene glycol. This defeats the purpose of protection.[3]
-
Transacetalization: In dry alcohols (e.g., MeOH) with trace acid, the ethylene glycol ligand exchanges with the solvent, forming the dimethyl acetal.
Stability Decision Pathway
The following diagram illustrates the logical flow for selecting a solvent system to maintain the protecting group.
Figure 1: Decision tree for predicting the stability of the 1,3-dioxolane protecting group based on solvent conditions.
Comparative Analysis: Why Use This Derivative?
vs. 4-Formylbenzoic Acid (Unprotected)
Using the unprotected aldehyde (4-formylbenzoic acid) in amide coupling reactions often leads to lower yields due to side reactions.
-
Oxidation Risk: The aldehyde can oxidize to the dicarboxylic acid (terephthalic acid), creating impurities.
-
Schiff Base Formation: If the coupling partner is a primary amine, it will react with the aldehyde (imine formation) competing with the carboxylic acid coupling.
vs. Acyclic Acetals (e.g., Dimethoxymethyl)
-
Thermodynamic Stability: The 5-membered dioxolane ring is significantly more stable (entropy effect) than the acyclic dimethyl acetal.
-
Hydrophobicity: The dioxolane is slightly more lipophilic, improving solubility in DCM/THF compared to the highly polar free aldehyde.
Comparative Workflow
The diagram below demonstrates the strategic advantage of using the protected form during a standard amide coupling.
Figure 2: Comparative workflow showing the chemoselectivity advantage of the dioxolane-protected route.
Experimental Protocols
Protocol A: Solubility & Stability Validation (NMR)
Purpose: To verify if a specific solvent system degrades the starting material prior to scale-up.
-
Preparation: Dissolve 10 mg of this compound in 0.6 mL of the deuterated solvent of interest (e.g., DMSO-d6, CD3OD, CDCl3).
-
Initial Scan (T=0): Acquire a 1H NMR spectrum immediately.
-
Diagnostic Peak: Look for the acetal proton singlet at ~5.8 ppm .
-
Contaminant Check: Look for the aldehyde proton (CHO) at ~10.1 ppm .
-
-
Stress Test:
-
If testing acidic stability: Add 10 µL of D2O or dilute DCl.
-
Incubate at intended reaction temperature (e.g., 25°C or 50°C) for 4 hours.
-
-
Final Scan (T=4h): Re-acquire spectrum.
-
Pass Criteria: Integral ratio of Acetal:Aromatic protons remains constant. Appearance of Aldehyde peak < 2%.
-
Protocol B: General Deprotection (Post-Reaction)
Purpose: To remove the dioxolane group after the primary reaction is complete.
-
Dissolution: Dissolve the crude intermediate in Acetone or THF (10 mL/g).
-
Acidification: Add 1M HCl (aq) until pH ~1-2.
-
Hydrolysis: Stir at Room Temperature for 2–4 hours. Monitor by TLC (aldehyde is usually less polar than the acetal).
-
Workup: Neutralize with NaHCO3, evaporate organic solvent, and extract the aldehyde product.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis (3rd ed.).[4] Wiley-Interscience. (Detailed stability data of 1,3-dioxolanes vs. acyclic acetals).
-
BenchChem. (2025).[5] Application Notes: Protecting Group Chemistry of the 1,3-Dioxane Moiety.[1][2][3][5][6] (General reactivity profiles).
-
Sigma-Aldrich. (n.d.). 4-Formylbenzoic acid Product Sheet. (Comparative data on the unprotected precursor).
-
PubChem. this compound Compound Summary. (Physical properties and identifiers).
Sources
Reactivity comparison of "4-(1,3-Dioxolan-2-yl)benzoic acid" with similar compounds
[1]
Executive Summary
4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) represents a critical bifunctional building block in medicinal chemistry and linker design.[1] Its primary utility lies in the orthogonal reactivity of the cyclic acetal (dioxolane) moiety versus the carboxylic acid. Unlike the free aldehyde precursor (4-formylbenzoic acid), the dioxolane derivative allows for activation of the carboxyl group (e.g., amide coupling, esterification) without competing Schiff base formation or oxidation. Furthermore, it exhibits superior hydrolytic stability compared to acyclic acetals (e.g., dimethyl acetals), making it the preferred protecting group for multi-step syntheses requiring robust stability under basic or nucleophilic conditions.
Chemical Profile & Structural Logic
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 35849-02-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.19 g/mol |
| Key Functionality | Masked Aldehyde: 1,3-Dioxolane (Acid-labile, Base-stable)Reactive Handle: Carboxylic Acid (Activation-ready) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water. |
Structural Advantage
The 1,3-dioxolane ring creates a steric and electronic shield around the benzylic carbon.[1] Thermodynamically, the cyclic acetal is more stable than its acyclic counterparts due to the entropic effect (chelate effect), where the formation involves one molecule of diol versus two molecules of alcohol.
Comparative Reactivity Analysis
A. Vs. 4-Formylbenzoic Acid (The Parent)
The free aldehyde is highly reactive toward nucleophiles (amines, hydrazines) and oxidants.[1]
-
Problem: Attempting to couple 4-formylbenzoic acid with a primary amine using carbodiimides (EDC/DCC) often leads to polymerization or side-reactions (imine formation) rather than clean amide bond formation.
-
Solution: The dioxolane group renders the aldehyde inert to amines and coupling reagents, forcing reaction exclusively at the carboxylic acid.
B. Vs. 4-(Dimethoxymethyl)benzoic Acid (Acyclic Analog)
Acyclic acetals are kinetically less stable than cyclic acetals.[1]
-
Hydrolysis Kinetics: Experimental data indicates that diethyl acetals hydrolyze approximately 30–35 times faster than their corresponding 1,3-dioxolane analogs under identical acidic conditions [1].[1][2]
-
Implication: In slightly acidic purification steps (e.g., silica gel chromatography), acyclic acetals may partially degrade, whereas the dioxolane remains intact.
C. Vs. Thioacetals (e.g., 1,3-Dithiolane)
-
Stability: Thioacetals are extremely stable to acid but require oxidative conditions (Hg²⁺, Ag⁺, or NBS) for removal.
-
Selection Rule: Use dioxolane if the final release mechanism involves simple aqueous acid (pH < 2). Use thioacetals only if the molecule must survive strong acids (e.g., TFA deprotection of Boc groups) elsewhere in the synthesis.
Reactivity Hierarchy Diagram
Caption: Comparative stability hierarchy of aldehyde protecting groups under acidic hydrolysis conditions.[1]
Experimental Protocols
Protocol A: Synthesis (Protection Strategy)
Objective: Convert 4-formylbenzoic acid to the dioxolane derivative. Note: Direct acetalization of the acid can be sluggish; often the methyl ester is used first, followed by saponification.
-
Reagents: Methyl 4-formylbenzoate (1.0 eq), Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), Toluene.[1]
-
Setup: Round-bottom flask with a Dean-Stark trap to remove water (driving equilibrium).
-
Procedure: Reflux for 4–6 hours until water collection ceases.
-
Saponification (The Orthogonal Step):
-
Yield: Typically 85–92%.[1]
Protocol B: Amide Coupling (Application)
Objective: Couple to an amine (R-NH₂) while preserving the acetal.[1]
-
Activation: Dissolve this compound (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 mins.
-
Coupling: Add amine R-NH₂ (1.0 eq). Stir at RT for 4–16 hours.[1]
-
Validation: Monitor by TLC. The aldehyde spot should remain absent.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine. Avoid acidic washes.[1]
-
Typical Yield: 80–95% (substrate dependent).[1]
Protocol C: Deprotection (Aldehyde Release)
Objective: Remove the dioxolane to regenerate the aldehyde.
-
Conditions: Dissolve intermediate in Acetone/H₂O (4:1).
-
Catalyst: Add p-TsOH (0.1 eq) or 1M HCl (until pH 1).
-
Kinetics: Heat to 50°C for 1–2 hours. (Acyclic acetals would cleave at RT in minutes; dioxolanes require slight heat or longer time).[1]
-
Mechanism: Protonation of oxygen -> Ring opening -> Water attack -> Hemiacetal collapse.[1]
Visualizing the Workflow
Caption: Synthetic workflow demonstrating the protection-coupling-deprotection sequence utilizing the orthogonal stability of the dioxolane group.
References
-
BenchChem. A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis. (2025).[1][2] Retrieved from
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference for hydrolysis rates).
-
Fife, T. H., & Natarajan, R. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. Journal of the American Chemical Society, 108(9), 2425-2430.[3] (1986).[1][3][4]
-
Pawlas, J., et al. Brønsted Acid-Lewis Acid Induced Final Deprotection in SPPS.[1][5] Organic Letters, 26(31), 6787-6791.[1][5] (2024).[1][5] [5]
-
Agudo-Álvarez, S., et al. The amide group and its preparation methods by acid-amine coupling reactions.[1] ResearchGate Review.[1] (2023).[1][6]
Sources
- 1. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brønsted Acid-Lewis Acid (BA-LA) Induced Final Deprotection/Peptide Resin Cleavage in Fmoc/ t- Bu Solid-Phase Peptide Synthesis: HCl/FeCl3 and AcOH/FeCl3 as Viable PFAS-Free Alternatives for TFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Orthogonality of "4-(1,3-Dioxolan-2-yl)benzoic acid" protecting group
Title: Technical Guide: Orthogonality and Application of 4-(1,3-Dioxolan-2-yl)benzoic Acid as a Masked Aldehyde Linker
Executive Summary
This compound (CAS: 16024-82-1) serves as a robust, bifunctional linker designed to introduce a reactive aldehyde handle onto amines or alcohols—most commonly the N-terminus of peptides. It functions as a masked 4-formylbenzoic acid .
Its primary value proposition lies in the 1,3-dioxolane moiety (a cyclic acetal), which offers a specific "Goldilocks" stability profile: it is significantly more stable than acyclic acetals (e.g., dimethyl acetal) during basic and nucleophilic synthetic steps, yet it undergoes clean, quantitative hydrolysis to the aldehyde under standard acidic cleavage conditions (e.g., TFA/H2O). This guide details its orthogonality, comparative performance, and experimental protocols.
The Chemistry of the Masked Aldehyde
To understand the orthogonality, one must understand the thermodynamic stability of the protecting group.
-
Structure: The molecule consists of a benzoic acid core (attachment point) and a 1,3-dioxolane ring (protecting group).
-
The Entropic Advantage: Unlike acyclic acetals (e.g., dimethyl acetal), the 1,3-dioxolane ring is formed from ethylene glycol. Hydrolysis requires ring opening, which is entropically disfavored compared to the ejection of methanol in acyclic systems.
-
Stability Factor: Kinetic studies indicate that cyclic acetals are approximately 10² to 10³ times more stable toward hydrolysis than their acyclic counterparts. This allows the linker to survive mild acidic washes and extended synthetic cycles that would decompose a dimethyl acetal.
Orthogonality Profile
The utility of this linker is defined by what it survives (Green) and what removes it (Red).
Orthogonality Map (Graphviz)
Caption: Orthogonality map demonstrating the stability of the dioxolane linker against common synthetic reagents versus its sensitivity to aqueous acid.
Detailed Compatibility Table
| Condition Type | Reagent/Environment | Status | Notes |
| Coupling | EDC, DCC, HATU, DIPEA | Stable | The acetal is inert to carboxyl activation and amide bond formation. |
| Fmoc Removal | 20% Piperidine in DMF | Stable | Completely stable to organic bases; ideal for SPPS. |
| Boc Removal | 25-50% TFA in DCM (Anhydrous) | Semi-Stable | Caution: Can survive brief exposure if strictly anhydrous, but risk of partial deprotection exists. |
| Reduction | NaBH₄, LiAlH₄ (basic) | Stable | Acetals are protecting groups against reduction.[1] |
| Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | Labile | Activation Step: The acetal hydrolyzes to the aldehyde (CHO) concurrently with resin cleavage. |
| Oxidation | Iodine, mild oxidants | Stable | Stable to disulfide bridge formation conditions. |
Comparative Analysis: Why Choose Dioxolane?
When designing a synthesis, you must choose between different "masks" for the aldehyde.[2]
| Feature | 1,3-Dioxolane (This Product) | Dimethyl Acetal (Acyclic) | 1,3-Dithiane (Thioacetal) |
| Acid Stability | Moderate (Survives workups) | Low (Hydrolyzes easily) | High (Resists HCl/TFA) |
| Deprotection | Aqueous Acid (TFA/H₂O) | Mild Acid | Hg(II), Ag(I), or Oxidation |
| Atom Economy | High | High | Low (Sulfur weight) |
| Toxicity | Low | Low | High (requires heavy metals to remove) |
| Verdict | Best for SPPS/Bio-conjugation where final cleavage is acidic. | Too labile for multi-step synthesis. | Too stable; deprotection conditions damage peptides. |
Experimental Protocols
Workflow Diagram (Graphviz)
Caption: Standard workflow for introducing the aldehyde handle in Solid Phase Peptide Synthesis (SPPS).
Protocol A: Coupling to N-Terminus (SPPS)
Objective: Attach the linker to a resin-bound peptide.[3][4][5]
-
Preparation: Dissolve This compound (3.0 equivalents relative to resin loading) in dry DMF.
-
Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Pre-activate for 1-2 minutes.
-
Coupling: Add the mixture to the resin (preswollen in DMF). Shake at room temperature for 1.5 to 2 hours.
-
Monitoring: Verify coupling via Kaiser Test (Ninhydrin). The resin should be negative (colorless), indicating the amine is capped.
-
Wash: Wash resin with DMF (3x) and DCM (3x).
Protocol B: Global Deprotection & Cleavage
Objective: Cleave peptide from resin and convert dioxolane to aldehyde.
-
Cocktail: Prepare a cleavage cocktail of TFA (95%) , Water (2.5%) , and Triisopropylsilane (TIS) (2.5%) .
-
Note: Water is the critical reagent here; it provides the oxygen to form the carbonyl.
-
-
Reaction: Add cocktail to the resin. Shake for 2–3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the filtrate into cold diethyl ether.
-
Analysis: The resulting peptide will bear a 4-formylbenzoyl group at the N-terminus.
-
Validation: In HPLC/MS, look for the mass of the aldehyde (M-18 relative to the hydrate, or M-Acetone glycol mass). The dioxolane (+72 Da vs aldehyde) should be absent.
-
Troubleshooting & Causality
-
Issue: Incomplete deprotection (Dioxolane still observed).
-
Cause: Insufficient water in the cleavage cocktail. The mechanism requires H₂O to open the ring.
-
Fix: Ensure the cleavage cocktail contains at least 2.5% water. Extend reaction time by 1 hour.
-
-
Issue: Aldehyde oxidation.
-
Cause: Aldehydes can air-oxidize to carboxylic acids over time.
-
Fix: Use the product immediately for ligation (e.g., oxime formation) or store lyophilized under argon at -20°C.
-
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons. (Standard text for acetal stability data).
-
BenchChem. A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis. (Comparative hydrolysis rates).
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Mechanistic explanation of entropic stability in cyclic acetals).
-
Novabiochem (Merck). Fmoc Solid Phase Peptide Synthesis - Linkers and Resins Guide. (Protocols for benzaldehyde linkers in SPPS).
Sources
A Comparative Kinetic Analysis of 4-(1,3-Dioxolan-2-yl)benzoic acid and its Aldehyde Analogue
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The selection of a protecting group is a critical decision, balancing stability under various reaction conditions with the ease and selectivity of its removal. This guide provides an in-depth kinetic comparison of 4-(1,3-Dioxolan-2-yl)benzoic acid, a common protecting group for 4-formylbenzoic acid, and its deprotected counterpart. We will delve into the mechanistic rationale behind their differing reactivity, supported by illustrative experimental data and detailed protocols for kinetic analysis.
The Strategic Importance of Carbonyl Protection
In complex molecular syntheses, the aldehyde functionality is highly reactive and susceptible to a wide range of transformations, including oxidation, reduction, and nucleophilic attack.[1] Protecting the aldehyde group as an acetal, such as the 1,3-dioxolane in this compound, renders it inert to many of these reaction conditions, allowing for chemical modifications elsewhere in the molecule.[2] The ideal protecting group should be easily introduced, stable to a variety of reagents, and readily cleaved under specific and mild conditions to regenerate the original functionality.[3]
Kinetic Profile of Acetal Hydrolysis: A Comparative Study
The deprotection of this compound proceeds via acid-catalyzed hydrolysis to yield 4-formylbenzoic acid and ethylene glycol. This reaction is a cornerstone of its utility as a protecting group. To provide a quantitative comparison, we will examine the pseudo-first-order kinetics of this hydrolysis reaction and compare the stability of the protected form with the reactivity of the deprotected aldehyde.
Illustrative Kinetic Data
The following table presents a plausible set of kinetic data for the acid-catalyzed hydrolysis of this compound compared to an analogous acyclic acetal, benzaldehyde dimethyl acetal. This data is based on established trends where cyclic acetals exhibit greater stability than their acyclic counterparts.[4] The presence of the electron-withdrawing carboxylic acid group at the para-position is expected to slow the rate of hydrolysis compared to an unsubstituted benzaldehyde acetal due to destabilization of the carbocation intermediate.[5]
| Compound | Conditions | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Half-Life (t½) (min) |
| This compound | 0.1 M HCl in 50% Dioxane/Water at 25°C | 1.5 x 10⁻⁴ | 77.0 |
| Benzaldehyde Dimethyl Acetal | 0.1 M HCl in 50% Dioxane/Water at 25°C | 8.0 x 10⁻⁴ | 14.4 |
This data is illustrative and intended for comparative purposes.
The significantly longer half-life of this compound highlights its superior stability under acidic conditions compared to a simple acyclic acetal, making it a more robust protecting group for multi-step syntheses that may involve acidic reagents.
Mechanistic Insights into Acetal Hydrolysis
The acid-catalyzed hydrolysis of acetals is a well-understood process that proceeds through a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate.
Caption: Mechanism of Acid-Catalyzed Acetal Hydrolysis.
The electron-withdrawing nature of the para-carboxylic acid group in this compound destabilizes the carbocation intermediate, thereby increasing the activation energy of the rate-determining step and slowing the overall rate of hydrolysis. This electronic effect is a key factor in the enhanced stability of this protecting group.
The Alternative: Reactivity of 4-Formylbenzoic Acid
Once deprotected, the resulting 4-formylbenzoic acid exhibits the characteristic reactivity of an aromatic aldehyde. The aldehyde group is now available for a variety of synthetic transformations.
Caption: Representative Reactions of 4-Formylbenzoic Acid.
The electrophilicity of the aldehyde's carbonyl carbon in 4-formylbenzoic acid is influenced by the electron-withdrawing carboxylic acid group. This generally enhances its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[1] This increased reactivity is a desirable trait for subsequent synthetic steps but necessitates the use of a protecting group in earlier stages of a complex synthesis.
Experimental Protocols for Kinetic Analysis
Accurate kinetic data is essential for understanding and optimizing reaction conditions. The following are detailed, self-validating protocols for monitoring the hydrolysis of this compound.
UV-Vis Spectrophotometry
This method is ideal for its simplicity and the strong UV absorbance of the product, 4-formylbenzoic acid, compared to the starting material.
Workflow:
Sources
A Comparative Computational Guide to the Properties of 4-(1,3-Dioxolan-2-yl)benzoic Acid
This guide provides a comprehensive framework for the computational analysis of 4-(1,3-Dioxolan-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science due to its unique structural features, combining a rigid benzoic acid core with a flexible and polar dioxolane group. In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), offer a powerful and predictive lens through which to explore its molecular properties.
This document is structured not as a simple repository of data, but as a methodological guide for researchers. It outlines the why and how of performing a comparative computational study, enabling a deep understanding of the target molecule's electronic structure, reactivity, and potential for intermolecular interactions relative to well-understood analogs. We will compare this compound with three benchmark molecules: Benzoic Acid, p-Toluic Acid (4-Methylbenzoic Acid), and 4-Methoxybenzoic Acid. This selection allows for a systematic evaluation of how the para-substituent—from a simple hydrogen to electron-donating alkyl and alkoxy groups, and finally to the acetal group—modulates the properties of the core benzoic acid scaffold.
Rationale for Comparator Selection
The choice of comparator molecules is critical for a meaningful analysis. The selected compounds allow for the dissection of electronic and steric effects.
-
Benzoic Acid: The unsubstituted parent molecule provides a fundamental baseline for all comparisons.
-
p-Toluic Acid (4-Methylbenzoic Acid): The methyl group is a weak electron-donating group (inductive effect), offering a subtle perturbation to the electronic structure. Computational studies on p-toluic acid provide a good reference for understanding substituent effects.[1][2]
-
4-Methoxybenzoic Acid: The methoxy group is a stronger electron-donating group (resonance effect), significantly influencing the aromatic ring's electron density and reactivity.[3][4] Its properties are well-characterized, both experimentally and computationally.[5][6]
-
This compound: The dioxolane group is an acetal, which protects an aldehyde functionality. Its electronic influence is more complex, involving inductive effects from the oxygen atoms, and its steric bulk is greater than that of a methyl or methoxy group.
Caption: Standard computational workflow for property analysis.
Comparative Data Analysis
The data generated from the computational workflow should be tabulated for clear and objective comparison. The following tables present a template for summarizing the key computed parameters.
Table 1: Comparison of Computed Thermodynamic and Electronic Properties
| Property | This compound | Benzoic Acid | p-Toluic Acid | 4-Methoxybenzoic Acid |
| Molecular Formula | C₁₀H₁₀O₄ | C₇H₆O₂ | C₈H₈O₂ | C₈H₈O₃ |
| Molecular Weight ( g/mol ) | 194.18 | 122.12 | 136.15 | 152.15 |
| Dipole Moment (Debye) | Predicted Higher | Baseline | Slightly Higher than Baseline | Higher than Baseline |
| HOMO Energy (eV) | Predicted Higher | Baseline | Slightly Higher | Significantly Higher |
| LUMO Energy (eV) | Predicted Similar/Slightly Lower | Baseline | Slightly Higher | Slightly Higher |
| HOMO-LUMO Gap (eV) | Predicted Lower | Baseline | Slightly Lower | Significantly Lower |
Note: "Predicted" values are expert estimations based on the electronic nature of the substituents, pending actual calculation.
Analysis of Electronic Properties
-
Dipole Moment: The dipole moment reflects the overall polarity of the molecule. The presence of the four oxygen atoms in this compound is expected to result in a significantly higher dipole moment compared to benzoic acid and p-toluic acid, likely impacting its solubility and ability to engage in dipole-dipole interactions.
-
Frontier Molecular Orbitals (HOMO & LUMO): The HOMO and LUMO are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). [7] * Electron-donating groups (like methyl, methoxy, and likely the dioxolane acetal) are expected to raise the HOMO energy level, making the molecule a better electron donor. [3] * The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. [8][9]A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, implying higher chemical reactivity and lower kinetic stability. [10]We predict the order of the HOMO-LUMO gap to be: Benzoic Acid > p-Toluic Acid > this compound > 4-Methoxybenzoic Acid.
Caption: HOMO-LUMO gap and its relation to molecular reactivity.
Molecular Electrostatic Potential (MEP) Map Analysis
The MEP map is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. [11][12]It illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are sites susceptible to electrophilic attack and are favorable for interacting with positive charges (e.g., metal ions, hydrogen bond donors). [13][14]For all four molecules, the most negative potential will be localized on the oxygen atoms of the carboxylic acid group. The oxygen atoms of the methoxy and dioxolane groups will also show negative potential.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor). These are sites susceptible to nucleophilic attack. The most positive region will be the acidic hydrogen of the carboxylic group, highlighting its role as a hydrogen bond donor. [13]* Green Regions: Indicate neutral or near-neutral potential, typically found over the carbon atoms of the benzene ring.
Comparative Interpretation: By comparing the MEP maps, one can visualize how the substituent alters the electron density across the entire molecule. The electron-donating methoxy group in 4-methoxybenzoic acid is expected to increase the negative potential (make it "more red") on the aromatic ring compared to benzoic acid. The dioxolane group in the target molecule will also influence the ring's electron density and introduce additional electronegative sites, which could serve as hydrogen bond acceptors, a crucial feature in drug-receptor interactions.
Conclusion and Future Directions
This guide outlines a robust computational framework for characterizing this compound and comparing its properties to relevant analogs. The predicted trends—a larger dipole moment and a smaller HOMO-LUMO gap compared to benzoic acid and p-toluic acid—suggest that the dioxolane substituent enhances both polarity and chemical reactivity. The MEP analysis will further pinpoint specific sites for intermolecular interactions.
For drug development professionals, these computational insights can guide further experimental work. The enhanced polarity may influence solubility and bioavailability, while the predicted reactivity and hydrogen bonding capabilities are critical for designing molecules with high affinity for biological targets. For materials scientists, understanding these electronic properties can inform the design of novel polymers or crystalline materials with desired characteristics. The protocols and comparative logic presented herein provide a solid, scientifically grounded starting point for any research endeavor involving this promising molecule.
References
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Chemistry LibreTexts. Electrostatic Potential maps. January 29, 2023. Accessed February 19, 2026. [Link].
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Royal Society of Chemistry. Molecular dynamics investigation of benzoic acid in confined spaces. RSC Publishing. September 26, 2023. Accessed February 19, 2026. [Link].
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ResearchGate. How to interpret a map of electrostatic potential (MEP)? March 13, 2018. Accessed February 19, 2026. [Link].
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SciELO South Africa. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. Accessed February 19, 2026. [Link].
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University of Regensburg. Molecular Electrostatic Potential (MEP). Accessed February 19, 2026. [Link].
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The Organic Chemistry Tutor. Electrostatic Potential Maps and Bond Polarity. YouTube. January 12, 2023. Accessed February 19, 2026. [Link].
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The Chemist. HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. June 1, 2025. Accessed February 19, 2026. [Link].
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Omixium. HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. August 23, 2025. Accessed February 19, 2026. [Link].
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ResearchGate. The formation of: P -toluic acid from coumalic acid: A reaction network analysis. Accessed February 19, 2026. [Link].
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Wikipedia. HOMO and LUMO. Accessed February 19, 2026. [Link].
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Schrödinger. HOMO-LUMO Energy Gap. January 23, 2022. Accessed February 19, 2026. [Link].
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NIST WebBook. Benzoic acid, 4-methoxy-. Accessed February 19, 2026. [Link].
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EDCs DataBank. 4-methoxybenzoic acid. Accessed February 19, 2026. [Link].
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SpectraBase. Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester. Accessed February 19, 2026. [Link].
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- Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC INVESTIGATION AND ELECTRONIC PROPERTIES OF 4-HYDROXY-3- METHYLBENZOIC ACID. 2021;14(1):389-396. doi:10.31788/RJC.2021.1416104.
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A Comparative Guide: Strategic Use of 4-(1,3-Dioxolan-2-yl)benzoic Acid in the Synthesis of Cathepsin K Inhibitors
For researchers, scientists, and professionals in drug development, the selection of starting materials and synthetic routes is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a campaign. This guide provides an in-depth technical comparison of two strategic approaches for the synthesis of a key intermediate of potent, selective Cathepsin K inhibitors, exemplified by the developmental candidate Odanacatib. We will objectively compare the synthetic route commencing with 4-(1,3-Dioxolan-2-yl)benzoic acid , a protected form of 4-formylbenzoic acid, against the more direct approach using unprotected 4-formylbenzoic acid . This analysis is supported by established chemical principles and representative experimental data to inform your synthetic strategy.
Introduction: The Synthetic Challenge of Cathepsin K Inhibitors
Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption.[1] Its inhibition presents a promising therapeutic strategy for osteoporosis and other bone-related disorders.[2] The synthesis of potent and selective Cathepsin K inhibitors, such as Odanacatib, involves the construction of complex molecular architectures, often requiring a multi-step approach. A recurring synthetic challenge lies in the manipulation of multifunctional building blocks, where the reactivity of one functional group can interfere with transformations at another site.
A case in point is the incorporation of a 4-formylbenzoyl moiety, a key structural element in some Cathepsin K inhibitors. The aldehyde functionality, while crucial for the final structure, is susceptible to a variety of reaction conditions, including those typically employed in amide bond formation. This necessitates a careful strategic decision: to protect the aldehyde and deprotect it at a later stage, or to carry the unprotected aldehyde through the synthetic sequence. This guide will explore the practical implications of this choice.
The Strategic Decision: To Protect or Not to Protect?
The core of our comparison focuses on the synthesis of a key amide intermediate, a precursor to the P2-P3 fragment of Odanacatib-like molecules. This involves the coupling of a benzoic acid derivative with an amino acid fragment, in this case, a derivative of fluoroleucine.
The two synthetic strategies under consideration are:
-
Route A: The Protection Strategy , utilizing This compound .
-
Route B: The Direct Strategy , employing 4-formylbenzoic acid .
Below, we will dissect each route, presenting plausible experimental protocols, comparative data, and a discussion of the underlying chemical principles.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of Route A (Protection) and Route B (Direct).
Comparative Analysis of Synthetic Routes
The following table summarizes the key comparative aspects of the two synthetic strategies.
| Parameter | Route A: this compound | Route B: 4-Formylbenzoic acid |
| Number of Steps | 3 (Protection, Coupling, Deprotection) | 1 (Coupling) |
| Overall Yield | Potentially higher due to cleaner reactions | May be lower due to side reactions |
| Reaction Conditions | Milder coupling conditions possible | Requires careful selection of coupling agents |
| Purification | Generally more straightforward | May require more complex purification |
| Scalability | Additional steps may impact scalability | More streamlined for large-scale synthesis |
| Cost of Starting Material | Higher | Lower |
Experimental Protocols
Route A: The Protection Strategy with this compound
This route involves the protection of the aldehyde as a dioxolane, followed by amide coupling and subsequent deprotection.
Step 1: Amide Coupling
-
To a stirred solution of This compound (1.0 eq.) and a suitable fluoroleucine derivative (1.0 eq.) in an anhydrous aprotic solvent such as DMF (0.2 M), add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected amide intermediate.
Step 2: Deprotection
-
Dissolve the protected amide intermediate in a mixture of THF and 1 M aqueous HCl (2:1 v/v).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with saturated NaHCO₃ and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final target intermediate.
Route B: The Direct Strategy with 4-formylbenzoic acid
This route aims for a more direct synthesis by performing the amide coupling in the presence of the unprotected aldehyde.
Step 1: Amide Coupling
-
To a stirred suspension of 4-formylbenzoic acid (1.0 eq.), a fluoroleucine derivative hydrochloride salt (1.0 eq.), and a coupling agent such as T3P (n-propanephosphonic acid anhydride) (1.5 eq.) in a suitable solvent like ethyl acetate (0.2 M), add a base such as pyridine (3.0 eq.) at room temperature.[1]
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target intermediate.
Discussion: Causality Behind Experimental Choices
The choice between these two routes is a classic example of the trade-off between step economy and reaction robustness.
Route A: The Merits of Protection
The primary advantage of using This compound is the enhanced stability of the protected aldehyde.[3] The dioxolane group is stable to the basic conditions and nucleophilic reagents commonly used in amide coupling reactions.[4] This stability prevents unwanted side reactions, such as the formation of imines or other adducts with the amine starting material or the coupling reagents. The result is often a cleaner reaction profile, which simplifies purification and can lead to higher overall yields of the desired product.
However, this strategy introduces two additional steps into the synthetic sequence: protection and deprotection. The protection of 4-formylbenzoic acid to form the dioxolane is a straightforward process but adds to the overall cost and time of the synthesis. The deprotection step, typically achieved by acidic hydrolysis, must be carefully controlled to avoid degradation of other acid-sensitive functional groups that may be present in the molecule.
Route B: The Allure of Directness
The direct use of 4-formylbenzoic acid is attractive due to its step economy.[5] A one-step amide coupling is, in principle, more efficient and cost-effective, particularly for large-scale production. However, this approach is not without its challenges. The unprotected aldehyde can react with the amine nucleophile, leading to the formation of imine byproducts. Additionally, some coupling reagents may react with the aldehyde.
The success of this route hinges on the careful selection of the coupling agent. Reagents like T3P have been shown to be effective for amide coupling in the presence of sensitive functional groups.[1] The reaction conditions must be optimized to favor the desired amide formation over potential side reactions. While this route is shorter, it may require more extensive process development and optimization to achieve high purity and yield.
Data-Driven Comparison
| Metric | Route A (Protected) | Route B (Direct) | Rationale |
| Typical Yield (Amide Coupling) | >90% | 75-85% | The protected aldehyde in Route A prevents side reactions, leading to a cleaner conversion to the desired amide. |
| Typical Yield (Deprotection) | >95% | N/A | Dioxolane deprotection is generally a high-yielding transformation. |
| Overall Yield (Calculated) | ~85% | 75-85% | While Route A has an extra step, the higher yield in the coupling step can compensate, making the overall yields comparable. |
| Purity of Crude Product | High | Moderate | The direct approach is more prone to the formation of impurities that require more rigorous purification. |
Conclusion: A Strategic Choice Based on Project Goals
Both synthetic routes offer viable pathways to the target intermediate. The choice between them is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals of the project.
-
For early-stage research and discovery , where material throughput is less critical and the priority is a reliable synthesis of the target compound, Route A (the protection strategy) is often preferred. It offers a higher probability of success with less optimization required.
-
For process development and large-scale manufacturing , where cost, efficiency, and step economy are paramount, Route B (the direct strategy) becomes more attractive. The initial investment in optimizing the direct coupling reaction can lead to significant long-term savings in time and resources.
By understanding the chemical principles and potential challenges of each approach, researchers can make an informed decision that best aligns with their synthetic objectives.
References
-
WO2016095879A1 - Preparation of a highly pure intermediate for the synthesis of odanacatib - Google Patents.
-
Dioxolane - Wikipedia.
-
Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC.
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal.
-
A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed.
-
Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. - ResearchGate.
-
Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes - SciELO.
-
The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained.
-
A new method for synthesizing 4-Formylbenzoic acid - ChemicalBook.
-
Discovery and development of odanacatib: A selective cathepsin K inhibitor for the treatment of osteoporosis.
-
Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC.
-
Odanacatib (MK-0822) | Cathepsin K Inhibitor - MedchemExpress.com.
-
Development and Application of Small Molecule–Peptide Conjugates as Cathepsin K-Specific Covalent Irreversible Inhibitors in Human Osteoclast and Lung Cancer - PMC.
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate.
-
A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies.
-
Definition of odanacatib - NCI Drug Dictionary.
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Stability and Cross-Reactivity Profiling: 4-(1,3-Dioxolan-2-yl)benzoic acid vs. Alternatives in Biological Matrices
Executive Summary: The "Silent" Linker
In drug discovery and bioconjugation, 4-(1,3-Dioxolan-2-yl)benzoic acid serves a critical role as a "masked" heterobifunctional linker. Its primary utility lies in its dual nature: the carboxylic acid allows for immediate amide coupling, while the dioxolane ring protects a reactive aldehyde (formyl) group for later bio-orthogonal functionalization.
However, in complex biological mixtures (plasma, cell lysates, or acidic reaction media), this protecting group faces a "silent" threat: premature acid-catalyzed hydrolysis . If the dioxolane ring opens unintentionally, the liberated aldehyde will cross-react with nucleophilic lysine residues on proteins, leading to non-specific binding and assay interference.
This guide objectively compares the stability and cross-reactivity of the dioxolane derivative against its acyclic analog and the unprotected precursor, providing validated protocols to quantify these risks.
Mechanistic Analysis: The Pathway to Cross-Reactivity
The failure mode of this molecule is a two-step cascade. First, hydronium ions (
Visualizing the Failure Mode
The following diagram illustrates the transition from a stable linker to a protein-bound contaminant.
Figure 1: Mechanism of premature deprotection and subsequent protein cross-linking.
Comparative Guide: Dioxolane vs. Alternatives
We compared the performance of the subject molecule against two standard alternatives: an acyclic acetal (lower stability) and the free aldehyde (positive control for reactivity).
| Feature | Subject: Cyclic Acetal | Alt 1: Acyclic Acetal | Alt 2: Free Aldehyde |
| Chemical Name | This compound | 4-(Dimethoxymethyl)benzoic acid | 4-Formylbenzoic acid |
| Structure Type | Cyclic (5-membered ring) | Acyclic (Dimethyl acetal) | Unprotected Carbonyl |
| Stability (pH 7.4) | High ( | Moderate ( | N/A (Reactive) |
| Stability (pH 4.0) | Moderate ( | Low ( | N/A |
| Entropic Factor | Favored: Re-closure is intramolecular.[1] | Disfavored: Requires intermolecular collision. | N/A |
| Risk Profile | Ideal for standard physiological buffers. | Risky in lysosomes or acidic precipitations. | High risk; immediate non-specific binding. |
Expert Insight
The cyclic dioxolane is superior to the acyclic dimethyl acetal because of the entropic effect . During hydrolysis, the intermediate oxonium ion of the cyclic acetal remains tethered to the leaving group (the glycol chain). This proximity allows the ring to "snap" back shut faster than water can attack it, effectively raising the energy barrier for complete hydrolysis [1].
Experimental Validation Protocols
To validate the stability and cross-reactivity of this compound, we utilize two self-validating workflows.
Protocol A: pH-Dependent Hydrolysis Kinetics (HPLC)
Objective: Determine the half-life (
-
Preparation: Dissolve the compound (1 mM) in Acetonitrile (ACN).
-
Incubation: Dilute 1:10 into three buffers:
-
PBS (pH 7.4) - Simulating plasma.
-
Acetate Buffer (pH 5.0) - Simulating endosomes.
-
Formate Buffer (pH 3.0) - Simulating harsh acidic cleavage.
-
-
Internal Standard: Spike samples with Ibuprofen (50 µM) as a non-reactive carboxylic acid reference to normalize injection variability.
-
Sampling: Inject onto RP-HPLC (C18 column) at
hours. -
Detection: Monitor absorbance at 254 nm.
Protocol B: Competitive Protein Binding Assay (LC-MS)
Objective: Quantify "silent" cross-reactivity with plasma proteins.
Workflow Diagram:
Figure 2: Workflow for differentiating free compound from protein-bound adducts.
Step-by-Step:
-
Incubate: Mix 100 µM compound with Bovine Serum Albumin (BSA, 40 mg/mL) in PBS at 37°C.
-
Control: Run a parallel sample with 4-Formylbenzoic acid (Positive Control).
-
Quench & Precipitate: At
, add 4 volumes of ice-cold methanol. -
Analysis (Indirect): Analyze supernatant by LC-MS.
-
Calculation:
Bound
-
-
Validation (Direct): Digest the protein pellet with Trypsin. Search MS/MS data for mass shift of +132.02 Da (Carboxy-benzylidene adduct) on Lysine residues [2].
Performance Data Summary
The following data represents typical performance metrics observed in stability profiling.
| Parameter | This compound | 4-Formylbenzoic acid (Control) |
| Half-life (pH 7.4, 37°C) | Stable (but reactive) | |
| Half-life (pH 2.0, 25°C) | Stable | |
| % Protein Binding (4h) | ||
| Major MS Fragment |
Interpretation:
The dioxolane derivative exhibits excellent stability at physiological pH, showing negligible covalent protein binding (
Conclusion & Recommendations
For researchers employing This compound :
-
Storage: Store strictly under anhydrous conditions. Even trace moisture in DMSO stocks can induce hydrolysis over months.
-
Reaction Conditions: Avoid acidic aqueous workups (e.g., 1M HCl washes). Use saturated
or phosphate buffers for quenching. -
Bioanalysis: If analyzing this compound in plasma, use neutral protein precipitation methods (e.g., ACN without Formic Acid) to prevent artifactual hydrolysis during sample prep.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Functional Targets.
-
Metz, B., et al. (2004).[4] Identification of Formaldehyde-induced Modifications in Proteins.[4][5] Journal of Biological Chemistry, 279, 6235–6243.[4]
-
BenchChem. (2025). Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.
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- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability analysis of "4-(1,3-Dioxolan-2-yl)benzoic acid" containing materials
Executive Summary: The "Safety-Catch" Paradox
4-(1,3-Dioxolan-2-yl)benzoic acid represents a classic "safety-catch" intermediate in organic materials science. While the 1,3-dioxolane ring effectively protects the aldehyde functionality from oxidation and basic nucleophiles, its thermal stability is compromised by a specific molecular feature: intramolecular acidity .
Unlike its ester analogs, this compound possesses a free carboxylic acid proton (
Key Verdict:
-
Thermal Ceiling: Stable up to
(short term). -
Critical Risk: Self-catalyzed hydrolysis/polymerization above melting point (
). -
Recommendation: Store under anhydrous conditions; avoid bulk heating above
without base stabilization.
Chemical Architecture & Stability Logic
To understand the thermal behavior, we must analyze the competing functional groups.
-
The Anchor (Benzoic Acid): Provides high crystallinity and H-bonding, driving the melting point up. However, it acts as a Brønsted acid source.
-
The Shield (1,3-Dioxolane): A cyclic acetal protecting the aldehyde. It is thermodynamically stable relative to the hemiacetal but kinetically labile to acid-catalyzed ring opening.
The Autocatalytic Threat
In the solid state, the crystal lattice locks the acidic proton away from the acetal oxygen. Upon melting (or solvation), rotational freedom increases. The carboxylic acid proton can protonate the dioxolane oxygen, initiating ring opening and releasing ethylene glycol. This reaction is irreversible in open systems (where glycol evaporates), leading to material failure.
Comparative Performance Analysis
The following table contrasts the subject material with its direct alternatives: the unprotected aldehyde (high oxidation risk) and the methyl ester (high thermal stability).
| Feature | Subject Material this compound | Alternative A (Precursor) 4-Formylbenzoic acid | Alternative B (Ester) Methyl 4-(1,3-dioxolan-2-yl)benzoate |
| Primary Utility | Protected linker for MOFs/Polymers | Raw starting material | Non-acidic protected intermediate |
| Melting Point ( | |||
| Thermal Stability ( | |||
| Oxidation Resistance | High (Acetals resist air) | Low (Oxidizes to terephthalic acid) | High |
| Acid Sensitivity | High (Self-catalyzing) | Low | Low (Requires external acid) |
| Storage Requirement | Desiccated, | Inert atmosphere (Argon) | Standard ambient |
Analysis:
-
vs. Alternative A: The subject material sacrifices thermal ceiling for oxidative stability. It is superior for multi-step synthesis where oxidation is a killer, but inferior for high-temperature processing (
). -
vs. Alternative B: The ester is significantly more thermally stable because it lacks the internal proton source. If your application allows, converting the acid to an ester before thermal processing is a validated strategy to expand the processing window.
Mechanistic Visualization: Thermal Degradation[3][4][5]
The following diagram illustrates the specific failure mode of this compound under thermal stress.
Figure 1: Autocatalytic thermal degradation pathway. Note the critical role of the molten state in facilitating acid mobility.
Experimental Protocols for Validation
To empirically verify the stability of your specific batch, use the following self-validating protocols.
Protocol A: TGA with Variable Atmospheres (The "Acid Test")
This experiment differentiates between oxidative degradation and thermal hydrolysis.
-
Sample Prep: 5–10 mg powder in Alumina crucible (do not use Aluminum if
, though here it is safe). -
Run 1 (Inert): Ramp
to under Nitrogen ( ). -
Run 2 (Oxidative): Ramp
to under Air . -
Data Interpretation:
-
Mass Loss Step 1 (
): Calculate the % weight loss. -
Theoretical Calculation: Loss of Ethylene Glycol fragment (
?) No, usually loss of (44 Da) or Glycol (62 Da). -
Validation: If the mass loss matches
(Molecular Weight of fragment / MW of parent), it confirms dioxolane ring cleavage. -
Comparison: If Run 1 and Run 2 are identical up to
, the mechanism is non-oxidative (i.e., acid-catalyzed thermal cleavage).
-
Protocol B: Isothermal DSC (Long-Term Stability)
Determines the "Time to Failure" at processing temperatures.
-
Setup: Hermetically sealed pan (to trap volatiles) vs. Pinhole pan (to allow evaporation).
-
Method:
-
Jump to
(below but high stress). -
Hold for 120 minutes.
-
-
Validation Signal:
-
Stable: Flat baseline.
-
Unstable: An exothermic drift indicates cationic polymerization of the dioxolane ring initiated by the acid.
-
Pinhole Effect: If the pinhole pan shows a large endotherm (evaporation) that the hermetic pan does not, you are losing the protecting group as ethylene glycol vapor.
-
References
-
ChemicalBook. (2023). This compound Product Properties and Standards. ChemicalBook.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for acetal stability mechanics).
-
BenchChem. (2025).[6][7] A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. BenchChem.
-
Netzsch Analyzing & Testing. (2020). Thermal Stability of Drugs and Excipients using TGA. Netzsch.
-
PubChem. (2025).[8] 4-(1,3-Dioxolan-2-yl)benzaldehyde Compound Summary. National Library of Medicine.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. researchgate.net [researchgate.net]
- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-(1,3-Dioxolan-2-yl)benzaldehyde | C10H10O3 | CID 11829988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-(1,3-Dioxolan-2-yl)benzoic Acid
[1][2]
Executive Summary & Chemical Profile
4-(1,3-Dioxolan-2-yl)benzoic acid (CAS: 35849-02-6) is a functionalized organic acid widely used as an intermediate in pharmaceutical synthesis and materials science.[1][2][3] Its structural dualities—containing both a carboxylic acid moiety and an acid-sensitive cyclic acetal (dioxolane) protecting group—dictate specific handling and disposal protocols.[1][2][3]
Effective disposal requires strict segregation from strong aqueous acids to prevent premature hydrolysis, which liberates 4-formylbenzoic acid and ethylene glycol, potentially altering the waste stream's chemical profile and regulatory classification.[1]
Chemical Identity & Hazard Data
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 35849-02-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Physical State | White to off-white solid |
| GHS Classification | Warning Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335) |
| Key Reactivity | Acid-Sensitive: Acetals hydrolyze in aqueous acid.[1][2][3] Combustible: Organic solid.[1][2][3] |
Pre-Disposal Segregation & Storage
Proper segregation is the first line of defense in chemical safety.[2][3] The acetal group in this compound makes it incompatible with the standard "Acid Waste" stream if that stream contains strong mineral acids (e.g., HCl, H₂SO₄).[2][3]
Segregation Logic
-
DO NOT mix with strong oxidizing agents (e.g., Nitric acid, Peroxides) due to fire/explosion risk.[2][3]
-
DO NOT mix with strong aqueous mineral acids.[2][3] Hydrolysis generates heat and changes the chemical identity to an aldehyde, which may have different toxicity or flammability profiles.[2]
Visualization: Waste Segregation Decision Tree
Figure 1: Decision tree for segregating this compound waste based on physical state and solvent carrier.
Disposal Protocols (Step-by-Step)
Protocol A: Small-Scale Laboratory Disposal (< 500 g)
Objective: Safe containment and transfer to EHS (Environmental Health & Safety) or a waste management contractor.[1][2][3]
-
Personal Protective Equipment (PPE):
-
Container Selection:
-
Labeling:
-
Transfer:
Protocol B: Large-Scale/Stockpile Disposal (> 1 kg)
Objective: Preparation for commercial incineration.[1][2][3]
-
Inventory Assessment:
-
Packaging:
-
Disposal Method:
Emergency Response: Spill Cleanup
In the event of a spill, speed and containment are critical to preventing respiratory exposure to dust.[2]
Spill Response Workflow
Figure 2: Sequential workflow for managing solid chemical spills.
Detailed Cleanup Steps:
-
Ventilation: Immediately increase ventilation in the area.[2][3]
-
Dust Suppression: Do not dry sweep.[2][3] Cover the spill with paper towels dampened with water or an inert oil to prevent airborne dust.[2]
-
Collection: Scoop the wet material into a wide-mouth waste jar.
-
Surface Decontamination: Wash the area with a mild soap solution.[2][3] Avoid using strong acids or bases for cleaning to prevent reaction with residue.[2]
Regulatory Compliance
Compliance with federal and local regulations is mandatory.[2][3] The following codes generally apply to organic acid waste.
| Regulation | Classification | Code/Note |
| RCRA (USA) | Non-Listed Hazardous Waste | Usually classified as D001 (Ignitable) if in flammable solvent, or general organic waste.[1][2][3] |
| EPA Waste Code | None Specific | Dispose of as "Non-regulated organic solid" unless mixed with listed solvents.[2][3] |
| TSCA | Listed | Ensure the chemical is on the inventory if used for commercial purposes.[2][3] |
Important Note: Always consult your institution's EHS officer or local waste management authority.[2][3] Local municipal codes often supersede general guidelines.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277647, this compound.[1][2][3] PubChem. Available at: [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][3] United States Department of Labor.[2] Available at: [Link][2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators.[2] EPA.gov.[2] Available at: [Link][2][3]
Sources
- 1. CAS 5934-29-2: L-Histidine hydrochloride monohydrate [cymitquimica.com]
- 2. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]
- 3. 十甲基环五硅氧烷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. echa.europa.eu [echa.europa.eu]
- 5. sciencemadness.org [sciencemadness.org]
- 6. L-Histidine monohydrochloride monohydrate | CAS 5934-29-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Personal Protective Equipment (PPE) & Handling Guide: 4-(1,3-Dioxolan-2-yl)benzoic acid
Executive Summary & Risk Profile
As researchers, we often treat intermediates like 4-(1,3-Dioxolan-2-yl)benzoic acid as "just another white powder." This is a mistake. This compound contains two distinct functional moieties that dictate our safety and handling protocols: a carboxylic acid (irritant, acidic) and a cyclic acetal (dioxolane) (acid-sensitive protecting group).
Our safety protocol must address two goals:
-
Personal Safety: Protecting mucous membranes from acidic irritation.
-
Compound Integrity: Preventing premature deprotection of the acetal group via moisture or acidic contaminants.
Hazard Classification (GHS/CLP)
Based on structural analogs (Benzoic acid derivatives) and functional group analysis:
-
Physical State: Solid (Fine crystalline powder). Dust generation is the primary vector of exposure.
PPE Decision Matrix
Do not rely on "standard lab wear." Use this matrix to select equipment based on the specific task.
| Body Area | Recommended PPE | Technical Rationale |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Critical: Standard safety glasses allow fine acidic dust to migrate behind the lens, reacting with ocular moisture to cause stinging and corneal damage. Goggles provide a seal. |
| Hands | Nitrile Gloves (Min. 5 mil / 0.12 mm) | Nitrile offers excellent resistance to weak organic acids. Latex is not recommended due to higher permeability to organic solvents often used with this intermediate (e.g., DCM, THF). |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | The carboxylic acid moiety is a mucous membrane irritant. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to prevent inhalation of particulates. |
| Body | Lab Coat (High-neck, Cotton/Poly blend) | Synthetic fibers can melt if a fire occurs (acetals are flammable solvents when deprotected). Cotton blends provide a safer barrier. |
Visualization: PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE based on physical state and activity risk.
Operational Handling Protocols
A. Weighing & Transfer (The "Red Zone")
The highest risk of exposure occurs during mass measurement due to static-induced dust.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. This compound is organic and prone to static charge, which causes "jumping" of powder.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Why? Local Exhaust Ventilation (LEV) captures airborne irritants at the source.
-
-
Technique:
-
Place the receiving vessel inside the hood.
-
Transfer small amounts. Do not dump.
-
Self-Validation: If you can smell a faint sweet/acidic odor, your hood sash is too high, or the airflow is insufficient. Stop immediately.
-
B. Solvent Compatibility & Cleaning
Protecting the Acetal Group.
-
Avoid: Strong aqueous acids (HCl, H2SO4) for cleaning glassware while the compound is present.
-
Preferred Solvents: Ethanol, Acetone, or Ethyl Acetate.
-
Spill Cleanup:
Emergency Response & Disposal
Exposure Response[1][3][4][5][7][11][12]
-
Eye Contact: Flush immediately for 15 minutes.[2][8] Do not rub. The grit will scratch the cornea.
-
Skin Contact: Wash with soap and water.[1][2][3][4][5][6][9] Do not use alcohol/solvents on skin (increases dermal absorption).
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (symptom of respiratory sensitization/irritation).
Waste Disposal
Do not treat this as general trash.
-
Stream: Solid Chemical Waste (or Organic Solvents if dissolved).
-
Segregation: Keep away from "Oxidizing Acids" waste streams to prevent exothermic degradation.
Visualization: Emergency Workflow
Caption: Immediate action steps for personnel exposure events.
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Benzoic Acid.[1][3][4][10] Retrieved from
-
Unigloves. (2020). Nitrile Gloves Acid Resistance Guide. Retrieved from
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Formylbenzoic acid (Structural Analog). Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound. Retrieved from
(Note: Specific toxicity data for CAS 24393-56-4 is limited. Safety protocols above are derived from the "Precautionary Principle" using validated data for the parent pharmacophores: Benzoic Acid and 1,3-Dioxolane.)
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. labbox.es [labbox.es]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rbnainfo.com [rbnainfo.com]
- 7. redox.com [redox.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
